molecular formula C29H28F3NO5 B12387533 MAX-10181 CAS No. 2171558-14-6

MAX-10181

Número de catálogo: B12387533
Número CAS: 2171558-14-6
Peso molecular: 527.5 g/mol
Clave InChI: PTGUEPRQUFAZLN-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MAX-10181 is a useful research compound. Its molecular formula is C29H28F3NO5 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2171558-14-6

Fórmula molecular

C29H28F3NO5

Peso molecular

527.5 g/mol

Nombre IUPAC

2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+

Clave InChI

PTGUEPRQUFAZLN-BQYQJAHWSA-N

SMILES isomérico

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F

SMILES canónico

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

Unraveling the Core Mechanism of MAX-10181: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally bioavailable, small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By targeting the PD-1/PD-L1 axis, this compound aims to reinvigorate the host immune system to recognize and eliminate cancerous cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical findings and available quantitative data. Due to the proprietary nature of drug development, detailed experimental protocols and a complete dataset are not fully available in the public domain. This document synthesizes the currently accessible information to provide a thorough understanding of this compound's core functions.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by directly interfering with the binding of PD-L1, which is often overexpressed on the surface of tumor cells, to its receptor, Programmed Death-1 (PD-1), found on activated T cells, B cells, and myeloid cells.[1] This interaction is a key mechanism of tumor immune evasion. By blocking this interaction, this compound effectively releases the "brakes" on the immune system, leading to the restoration of T-cell-mediated anti-tumor immunity.[1] Some studies suggest that small molecule inhibitors like this compound may also induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, further diminishing its immunosuppressive capacity.

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activity. This involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt. The ultimate effect is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity. This compound, by preventing the initial PD-1/PD-L1 binding, abrogates this inhibitory signaling, thereby promoting an anti-tumor immune response.

PD1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K TCR->PI3K Activates CD28 CD28 CD28->PI3K SHP2->PI3K Dephosphorylates (Inhibits) Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Akt->T_Cell_Activation MAX10181 This compound MAX10181->PDL1 Inhibits Binding

Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on preclinical studies.

ParameterValueAssay SystemReference
IC50 18 nMPD-1/PD-L1 Binding Assay[1]
In Vivo Efficacy Comparable to DurvalumabMC38 human PD-L1 knock-in mouse model[2][3]
In Vivo Efficacy Prolonged survival by 50% (in combination with Temozolomide)GL-261 glioblastoma mouse model[4][5]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of similar small molecule PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Binding Assay

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

General Procedure:

  • Recombinant human PD-1 and PD-L1 proteins are labeled with the HTRF donor and acceptor fluorophores, respectively.

  • The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound) in a microplate.

  • After an incubation period, the fluorescence is read on an HTRF-compatible plate reader.

  • The IC50 value, representing the concentration of the inhibitor required to reduce the HTRF signal by 50%, is calculated from the dose-response curve.

HTRF_Workflow cluster_workflow HTRF Assay Workflow start Start step1 Label PD-1 with Donor Label PD-L1 with Acceptor start->step1 step2 Incubate Labeled Proteins with this compound step1->step2 step3 Read Fluorescence (HTRF Plate Reader) step2->step3 step4 Calculate IC50 step3->step4 end End step4->end InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow start Start step1 Tumor Cell Implantation (e.g., MC38 or GL261) start->step1 step2 Tumor Establishment & Randomization step1->step2 step3 Treatment Administration (this compound, Comparator, Vehicle) step2->step3 step4 Monitor Tumor Growth and/or Survival step3->step4 step5 Data Analysis (TGI, Survival Curves) step4->step5 end End step5->end

References

An In-depth Technical Guide to the PD-L1 Binding Affinity of MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MAX-10181, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The information is compiled from publicly available preclinical and clinical data, offering valuable insights for researchers and professionals in the field of immuno-oncology.

Core Data Presentation

This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssay TypeReference
IC50 18 nMHomogeneous Time-Resolved Fluorescence (HTRF)

Mechanism of Action

This compound is a small-molecule inhibitor that targets the protein-protein interaction between PD-1 and PD-L1. Unlike monoclonal antibodies, which sterically hinder the binding interface, small-molecule inhibitors like this compound are understood to function by inducing the dimerization of PD-L1 on the cell surface. This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T cells, thereby blocking the co-inhibitory signal and restoring T-cell-mediated anti-tumor immunity.

Experimental Protocols

While the precise, proprietary experimental protocols for this compound are not publicly available, this section provides detailed, representative methodologies for the key assays typically used to characterize small-molecule PD-L1 inhibitors.

PD-1/PD-L1 Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound for the PD-1/PD-L1 interaction.

Materials:

  • Recombinant Human PD-1-His tag

  • Recombinant Human PD-L1-Fc tag

  • Anti-His-Europium Cryptate (donor fluorophore)

  • Anti-Fc-d2 (acceptor fluorophore)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • This compound or other test compounds

  • 384-well low volume white plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of Recombinant Human PD-1-His and Recombinant Human PD-L1-Fc to each well of the 384-well plate.

  • Add the serially diluted this compound to the wells.

  • Add the Anti-His-Europium Cryptate and Anti-Fc-d2 detection antibodies to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

  • The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration. The IC50 value is determined using a non-linear regression analysis.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to enhance T-cell activation in response to allogeneic stimulation, mimicking the interaction between T cells and antigen-presenting cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • Mitomycin C (to inactivate stimulator cells)

  • This compound or other test compounds

  • Cell proliferation dye (e.g., CFSE)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs from two healthy donors. Designate one as the "responder" and the other as the "stimulator."

  • Treat the stimulator PBMCs with Mitomycin C to prevent their proliferation.

  • Label the responder PBMCs with a cell proliferation dye like CFSE.

  • Co-culture the responder and stimulator PBMCs at a defined ratio (e.g., 1:1) in a 96-well plate.

  • Add varying concentrations of this compound to the co-culture.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the responder T-cell population.

  • Increased proliferation in the presence of this compound indicates a reversal of T-cell suppression.

Interferon-gamma (IFN-γ) Secretion Assay

This assay measures the secretion of IFN-γ, a key pro-inflammatory cytokine, from T cells upon activation, to assess the functional consequence of PD-1/PD-L1 blockade.

Materials:

  • Co-culture of T cells and PD-L1-expressing target cells (e.g., tumor cell line)

  • This compound or other test compounds

  • Human IFN-γ ELISA kit

  • 96-well plates

Procedure:

  • Seed PD-L1-expressing target cells in a 96-well plate.

  • Add activated T cells to the wells.

  • Treat the co-culture with different concentrations of this compound.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • An increase in IFN-γ secretion in the presence of this compound indicates enhanced T-cell effector function.

Mandatory Visualizations

Signaling Pathways

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TC_Activation T-Cell Activation (Proliferation, Cytokine Release) mTOR->TC_Activation SHP2->PI3K dephosphorylates SHP2->ZAP70 dephosphorylates ZAP70->PI3K MHC MHC-Antigen MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

MAX10181_MOA cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell PD1 PD-1 TC_Activation T-Cell Activation (Anti-tumor response) PD1->TC_Activation Inhibition Lifted PDL1_1 PD-L1 PDL1_Dimer PD-L1 Dimer PDL1_1->PDL1_Dimer induces dimerization PDL1_2 PD-L1 PDL1_2->PDL1_Dimer induces dimerization PDL1_Dimer->PD1 Binding Blocked MAX10181 This compound MAX10181->PDL1_1 binds MAX10181->PDL1_2 binds

Caption: Mechanism of action of this compound inducing PD-L1 dimerization.

Experimental Workflow

HTRF_Workflow start Start prep_reagents Prepare Reagents: - PD-1-His, PD-L1-Fc - this compound serial dilution - Detection Antibodies start->prep_reagents dispense Dispense into 384-well plate: 1. PD-1 & PD-L1 2. This compound 3. Detection Antibodies prep_reagents->dispense incubate Incubate at RT (2-4 hours) dispense->incubate read Read on HTRF Plate Reader (620 nm & 665 nm) incubate->read analyze Analyze Data: - Calculate HTRF ratio - Plot dose-response curve - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.

Target Validation of MAX-10181: A Novel Oral PD-L1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAX-10181 is an investigational, orally bioavailable, small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Developed by Maxinovel Pharmaceuticals, this compound represents a promising next-generation immuno-oncology agent. This document provides a comprehensive overview of the target validation for this compound in cancer, summarizing its mechanism of action, preclinical efficacy, and available in vitro data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the scientific rationale supporting the clinical development of this compound.

Introduction to the PD-1/PD-L1 Pathway and the Rationale for Small-Molecule Inhibition

The interaction between the Programmed Death-1 (PD-1) receptor, primarily expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, is a key mechanism of immune evasion in cancer.[1] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.

Monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer treatment.[2][3] However, these large-molecule therapeutics have limitations, including intravenous administration, potential for immunogenicity, and high manufacturing costs.[4] Small-molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, offer several potential advantages, including oral administration, improved tissue and tumor penetration, and potentially a better safety profile due to their different pharmacokinetic and pharmacodynamic properties.[5]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PD-1/PD-L1 interaction. Unlike monoclonal antibodies that sterically hinder the binding interface, this compound employs a distinct mechanism of action. It binds to the PD-L1 protein, inducing its dimerization and subsequent internalization.[6] This removal of PD-L1 from the cell surface effectively prevents its interaction with the PD-1 receptor on T cells, thereby restoring T cell-mediated anti-tumor immunity.

A co-crystal structure of this compound in complex with PD-L1 has been solved, confirming its binding at the dimer interface.[6] This detailed structural information provides a strong basis for understanding its mechanism of action and for the rational design of future generations of small-molecule PD-L1 inhibitors.

In Vitro Activity

The in vitro activity of this compound has been characterized in various biochemical and cell-based assays. These studies have demonstrated its ability to disrupt the PD-1/PD-L1 interaction and to restore T cell function.

Assay TypeDescriptionResult for this compoundReference
PD-1/PD-L1 Interaction AssayAn in vitro assay to measure the inhibition of the binding between PD-1 and PD-L1 proteins.IC50 = 18 nM[7]
Jurkat-EC Activation AssayA cell-based assay that measures the restoration of T cell activation in the presence of PD-L1 expressing cells. Jurkat cells are engineered to express a reporter gene upon T cell activation.EC50 > 4000 nM[6]

Preclinical Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound has been evaluated in several preclinical syngeneic mouse models, which have an intact immune system, making them suitable for studying immunotherapies.

Monotherapy Studies

This compound has demonstrated significant tumor growth inhibition (TGI) as a monotherapy in various cancer models.

Mouse ModelCancer TypeKey FindingsReference
Human PD-L1 knock-in MC38Colon AdenocarcinomaDemonstrated similar efficacy in tumor growth inhibition (TGI) as the anti-PD-L1 antibody drug, Durvalumab.[5]
4T1Breast CancerShowed superior efficacy compared to a mouse anti-PD-1 antibody in this model with low PD-L1 expression.[7]
Combination Therapy Studies

To explore its potential in more complex treatment regimens, this compound has been tested in combination with other anti-cancer agents.

Mouse ModelCancer TypeCombination PartnerKey FindingsReference
UndisclosedUndisclosedPD-1/CTLA-4 bispecific antibodyThe combination of this compound with a PD-1/CTLA-4 bispecific antibody led to an increased percentage of inhibited tumors compared to the bispecific antibody alone. In the combination group, 20% of tumors showed fast volume shrinking and only 10% were in the fast-growing mode, compared to 0% and 40% in the bispecific antibody monotherapy group, respectively.[8]
GL-261GlioblastomaTemozolomide (TMZ)The combination of this compound with TMZ effectively prolonged the survival by 50% in comparison with TMZ single therapy.

Clinical Development

This compound is currently being evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT04122339). This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. As of the writing of this document, no results from this clinical trial have been publicly disclosed.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the published abstracts and review articles, the following general methodologies were likely employed.

In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A likely method for determining the IC50 of this compound for the inhibition of the PD-1/PD-L1 interaction is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

HTRF_Assay_Workflow cluster_assay_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound PD1 PD-1-Donor Fluorophore PD1_PDL1_complex PD-1/PD-L1 Complex Formation PD1->PD1_PDL1_complex Binds PDL1 PD-L1-Acceptor Fluorophore PDL1->PD1_PDL1_complex Inhibitor_binds_PDL1 This compound Binds to PD-L1 PDL1->Inhibitor_binds_PDL1 Inhibitor This compound Inhibitor->Inhibitor_binds_PDL1 FRET FRET Signal Generation PD1_PDL1_complex->FRET No_complex No PD-1/PD-L1 Complex Inhibitor_binds_PDL1->No_complex No_FRET No FRET Signal No_complex->No_FRET

Caption: HTRF assay principle for measuring PD-1/PD-L1 inhibition.

Syngeneic Mouse Model Efficacy Studies

The in vivo efficacy of this compound was likely evaluated using a standard workflow for syngeneic mouse models.

in_vivo_workflow start Tumor Cell Implantation (e.g., MC38, 4T1) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Oral this compound, Vehicle, Comparator) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring Regularly endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint

Caption: General workflow for in vivo efficacy studies.

Signaling Pathway

This compound acts by preventing the initiation of the PD-1 downstream signaling cascade. By inducing the dimerization and internalization of PD-L1 on tumor cells, it blocks the engagement of PD-1 on T cells. This prevents the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic tail, thereby blocking the dephosphorylation of key T cell receptor (TCR) signaling molecules like CD28, ZAP70, and PI3K. The net result is the restoration of TCR signaling and the reactivation of the T cell's anti-tumor functions.

PD1_signaling_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Blocked by this compound MAX10181 This compound MAX10181->PDL1 Binds and induces dimerization/ internalization SHP2 SHP2 PD1->SHP2 Recruitment (Inhibited) TCR_signaling TCR Signaling (CD28, ZAP70, PI3K) SHP2->TCR_signaling Dephosphorylation (Inhibited) T_cell_activation T Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR_signaling->T_cell_activation Leads to

Caption: this compound blocks the PD-1 signaling pathway.

Conclusion

The preclinical data available for this compound strongly support its continued development as a novel, orally administered immunotherapy for cancer. Its unique mechanism of action, involving the dimerization and internalization of PD-L1, distinguishes it from currently approved antibody-based therapies. The promising in vitro potency and in vivo efficacy, both as a monotherapy and in combination with other agents, highlight its potential to become a valuable addition to the armamentarium of cancer treatments. The ongoing Phase I clinical trial will provide crucial insights into its safety and efficacy in patients with advanced solid tumors, further validating its target and clinical potential.

References

An In-Depth Technical Guide on MAX-10181 and its Interplay with the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on MAX-10181 and the broader field of PD-L1 inhibition. Specific quantitative data on the effects of this compound on the tumor microenvironment, including detailed immune cell infiltration and cytokine profiles, as well as comprehensive experimental protocols from dedicated studies, are not extensively available in the public domain. Therefore, this guide provides a framework based on the known mechanism of action of small-molecule PD-L1 inhibitors and data from relevant preclinical models.

Executive Summary

This compound is an orally active, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to reinvigorate the host's anti-tumor immune response. Preclinical data has demonstrated its potential in solid tumor models, including a notable survival benefit in a glioblastoma model. This guide delves into the core pharmacology of this compound, its proposed mechanism of action within the tumor microenvironment (TME), and provides generalized experimental frameworks for its evaluation.

Core Concepts: The PD-1/PD-L1 Axis and the Tumor Microenvironment

The TME is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and a diverse array of immune cells. A key mechanism of tumor immune evasion is the upregulation of PD-L1 on the surface of cancer cells. The binding of PD-L1 to PD-1 on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction, thereby allowing the tumor to escape immune surveillance.

Small-molecule inhibitors of PD-L1, such as this compound, represent a novel therapeutic modality compared to monoclonal antibodies. Their proposed mechanism of action often involves not only blocking the PD-1/PD-L1 interaction but also inducing the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing the inhibitory signal.

This compound: A Profile

This compound is a potent, orally bioavailable small molecule designed to target and inhibit PD-L1.

Quantitative Data

Publicly available data on this compound is limited. The following table summarizes the known quantitative metrics.

ParameterValueReference
In Vitro IC50 (PD-1/PD-L1 Binding) 18 nM[Source discussing in vitro activity]
In Vivo Efficacy (GL-261 Model) 50% increase in survival (in combination with temozolomide)[AACR Annual Meeting 2024 Abstract]

The GL-261 Glioblastoma Model: A Relevant Preclinical Platform

The announced preclinical success of this compound was observed in the GL-261 murine glioma model. This syngeneic model is implanted in immunocompetent C57BL/6 mice, allowing for the study of interactions between the tumor and a fully functional immune system. The GL-261 TME is characterized by the presence of various immunosuppressive and effector immune cells, making it a clinically relevant model for evaluating immunotherapies.

Typical Immune Composition of the GL-261 Tumor Microenvironment

The following table provides a generalized overview of the key immune cell populations typically found within the GL-261 TME.

Immune Cell PopulationExpected Role in the TME
CD8+ T Cells (Cytotoxic T Lymphocytes) Key effector cells capable of recognizing and killing tumor cells. Often found in an exhausted state in established tumors.
Regulatory T Cells (Tregs) Immunosuppressive cells that dampen the activity of effector T cells, contributing to tumor immune tolerance.
Myeloid-Derived Suppressor Cells (MDSCs) A heterogeneous population of immature myeloid cells with potent immunosuppressive functions.
Tumor-Associated Macrophages (TAMs) Can exhibit both pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2) phenotypes. The TME often promotes an M2-dominant phenotype.

Expected Modulation of the Tumor Microenvironment by this compound

Based on the mechanism of PD-L1 inhibition, treatment with this compound is hypothesized to induce a shift in the TME from an immunosuppressive to an immune-active state. The following table presents the expected changes in key TME components.

TME ComponentExpected Change with this compoundRationale
CD8+ T Cell Infiltration & Function IncreasedBlockade of the PD-1/PD-L1 axis is expected to restore the cytotoxic function of exhausted CD8+ T cells and promote their infiltration into the tumor.
Regulatory T Cell (Treg) Frequency Decreased or Functionally AlteredA more active anti-tumor immune response may lead to a reduction in the relative abundance or suppressive capacity of Tregs.
MDSC Population DecreasedThe restoration of effector T cell function can lead to the reduction of immunosuppressive myeloid populations.
Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) IncreasedActivated CD8+ T cells are a major source of these cytokines, which further enhance the anti-tumor immune response.
Immunosuppressive Cytokines (e.g., IL-10, TGF-β) DecreasedA shift towards a Th1-type immune response is expected to reduce the levels of cytokines that promote immune suppression.

Generalized Experimental Protocols

The following sections outline generalized protocols that could be employed to evaluate the in vivo efficacy and impact on the TME of a small-molecule PD-L1 inhibitor like this compound.

In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., GL-261)

Objective: To determine the anti-tumor efficacy of this compound as a monotherapy or in combination with other agents.

Materials:

  • C57BL/6 mice

  • GL-261 glioma cells

  • This compound formulated for oral gavage

  • Standard of care agent (e.g., temozolomide)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Procedure:

  • Cell Culture: GL-261 cells are cultured under standard conditions to ensure they are in a logarithmic growth phase for implantation.

  • Tumor Implantation: A specified number of GL-261 cells (e.g., 1 x 10^5) are stereotactically implanted into the striatum of C57BL/6 mice.

  • Animal Randomization: Once tumors are established (e.g., confirmed by imaging or after a set number of days), mice are randomized into treatment and control groups.

  • Treatment Administration:

    • Vehicle control group receives the formulation vehicle via oral gavage.

    • This compound group receives the specified dose of this compound via oral gavage on a defined schedule.

    • Combination therapy group receives this compound and the other therapeutic agent (e.g., temozolomide) according to the study design.

  • Monitoring:

    • Animal well-being is monitored daily.

    • Tumor growth is monitored via imaging (e.g., bioluminescence or MRI) or, for subcutaneous models, caliper measurements at regular intervals.

    • Survival is the primary endpoint.

  • Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier analysis) are generated and statistically analyzed.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.

Materials:

  • Tumor samples from treated and control mice

  • Digestion enzymes (e.g., collagenase, DNase)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80)

  • Flow cytometer

  • Analysis software

Procedure:

  • Tumor Dissociation: Tumors are harvested at a predetermined time point, minced, and enzymatically digested to create a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface and intracellular markers.

  • Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

  • Data Analysis: The data is analyzed to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) within the CD45+ immune cell gate.

Visualizations: Pathways and Workflows

PD-1/PD-L1 Signaling Pathway

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR Exhaustion T Cell Exhaustion TCR->Exhaustion Leads to SHP2->TCR Inhibition MAX10181 This compound MAX10181->PDL1 Inhibits

Caption: The PD-1/PD-L1 signaling pathway leading to T cell exhaustion and its inhibition by this compound.

Generalized Experimental Workflow for In Vivo Efficacy

experimental_workflow start Start: Syngeneic Mice tumor_implantation Tumor Cell Implantation (e.g., GL-261) start->tumor_implantation tumor_establishment Tumor Establishment tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (Vehicle, this compound, Combo) randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint: Survival Analysis & TME Analysis monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for preclinical evaluation of this compound in a syngeneic mouse model.

Logical Relationship of TME Modulation by this compound

TME_Modulation MAX10181 This compound PDL1_Inhibition PD-L1 Inhibition MAX10181->PDL1_Inhibition T_Cell_Activation CD8+ T Cell Reactivation PDL1_Inhibition->T_Cell_Activation Cytokine_Shift Shift to Pro-inflammatory Cytokine Profile T_Cell_Activation->Cytokine_Shift Immune_Suppression_Reduction Reduction of Tregs and MDSCs T_Cell_Activation->Immune_Suppression_Reduction Tumor_Regression Tumor Regression Cytokine_Shift->Tumor_Regression Immune_Suppression_Reduction->Tumor_Regression

Caption: The logical cascade of events following this compound administration, leading to tumor regression.

MAX-10181: A Technical Guide for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, largely due to the blood-brain barrier (BBB) and an immunosuppressive tumor microenvironment. MAX-10181, an orally active, small molecule inhibitor of programmed death-ligand 1 (PD-L1), has emerged as a promising therapeutic candidate due to its ability to penetrate the BBB. Preclinical research indicates that this compound, in combination with the standard-of-care chemotherapeutic agent temozolomide (TMZ), significantly enhances survival in a murine glioblastoma model. This document provides a comprehensive technical overview of the available data on this compound for glioblastoma research, including its mechanism of action, preclinical findings, and a representative experimental framework.

Introduction to this compound

This compound is a novel small molecule designed to inhibit the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[1][2] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. Unlike monoclonal antibody-based checkpoint inhibitors, the low molecular weight of this compound allows for oral administration and effective penetration of the blood-brain barrier, a crucial advantage for treating central nervous system tumors like glioblastoma.[3][4]

Mechanism of Action

The primary mechanism of action for this compound and similar small molecule PD-L1 inhibitors is the induction of PD-L1 dimerization and its subsequent internalization from the cell surface.[5] By binding to PD-L1, this compound is thought to induce a conformational change that promotes the formation of PD-L1 homodimers. These dimers are then internalized by the glioblastoma cell, leading to a reduction in cell surface PD-L1. This decrease in available PD-L1 prevents the engagement of the PD-1 receptor on activated T cells, thereby releasing the "brake" on the anti-tumor immune response and enabling T-cell-mediated killing of cancer cells.

GbmSignalingPathway cluster_tumor Glioblastoma Cell cluster_tcell T-Cell PDL1 PD-L1 MAX10181_bound This compound-PD-L1 Complex PD1 PD-1 PDL1->PD1 Inhibition PDL1_dimer PD-L1 Dimer MAX10181_bound->PDL1_dimer Induces Dimerization Internalization Internalization & Degradation PDL1_dimer->Internalization Activation T-Cell Activation PD1->Activation TCR TCR TCR->Activation Activation Signal MAX10181 This compound MAX10181->PDL1 Binding ExperimentalWorkflow Start Start Cell_Culture GL-261 Cell Propagation Start->Cell_Culture Implantation Stereotactic Intracranial Implantation in C57BL/6 Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (e.g., 7 days) Implantation->Tumor_Establishment Randomization Randomization to Treatment Cohorts Tumor_Establishment->Randomization Treatment_Phase Initiation of Treatment Regimens (Oral Gavage/IP Injection) Randomization->Treatment_Phase Monitoring Daily Health Monitoring & Survival Endpoint Assessment Treatment_Phase->Monitoring Data_Analysis Kaplan-Meier Survival Analysis Monitoring->Data_Analysis End End Data_Analysis->End

References

Technical Whitepaper: Preclinical Assessment of the Oral PD-L1 Inhibitor MAX-10181 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding the preclinical evaluation of MAX-10181. Specific quantitative data on the oral bioavailability of this compound in mice, including pharmacokinetic parameters such as F%, AUC, and Cmax, are not available in the public domain at the time of this writing. The information presented is based on conference abstracts and press releases from Maxinovel Pharmaceuticals.

Introduction

This compound is a novel, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Maxinovel Pharmaceuticals, it represents a promising advancement in cancer immunotherapy by offering a potential alternative to monoclonal antibody-based checkpoint inhibitors. Small-molecule inhibitors like this compound have the potential for improved tumor penetration, more convenient oral administration, and a different safety profile compared to antibody therapies. This whitepaper provides an overview of the available preclinical data on this compound, with a focus on its evaluation in murine models.

Mechanism of Action: Targeting the PD-1/PD-L1 Axis

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells often exploit to evade immune destruction. PD-L1, expressed on the surface of tumor cells, binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound is designed to disrupt this interaction, thereby restoring T-cell activity against cancer cells.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Mechanism of Action of this compound cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T-Cell T-Cell ImmuneSuppression Immune Suppression (T-Cell Exhaustion) PD1->ImmuneSuppression Signal TumorCellDeath T-Cell Mediated Tumor Cell Death PD1->TumorCellDeath Restored Function MAX10181 This compound MAX10181->PDL1 Inhibits Binding

Figure 1: Proposed mechanism of action for this compound.

Preclinical Efficacy in Murine Models

Preclinical studies have been conducted to evaluate the in vivo anti-tumor efficacy of this compound. While specific details of the experimental protocols are limited in publicly accessible sources, the available information indicates that this compound has been tested in syngeneic mouse tumor models.

Key Findings from Preclinical Studies:

  • Oral Activity: this compound is orally active and has been administered to mice with once-a-day or twice-a-day dosing schedules.[1]

  • Anti-Tumor Efficacy: In a human PD-L1 knock-in MC38 colon adenocarcinoma mouse model, orally administered this compound demonstrated tumor growth inhibition comparable to the anti-PD-L1 antibody durvalumab.[1][2] This suggests that a small-molecule inhibitor can achieve similar efficacy to a clinically approved monoclonal antibody.

  • Combination Therapy: Preclinical data suggests that this compound may have synergistic effects when combined with other anti-cancer agents.[3]

The general workflow for evaluating an oral anti-cancer agent in a murine tumor model is depicted below.

General Workflow for In Vivo Efficacy Studies TumorInoculation Tumor Cell Inoculation TumorGrowth Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Oral Administration of this compound Randomization->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) DataCollection->Endpoint Process for Determining Oral Bioavailability cluster_invivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis IV_Admin Intravenous (IV) Administration Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin Oral (PO) Administration PO_Admin->Blood_Sampling LCMS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS PK_Params Calculate PK Parameters (AUC, Cmax, Tmax) LCMS->PK_Params Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Params->Bioavailability_Calc

References

In-Depth Technical Guide: The Immunomodulatory Effects of MAX-10181 on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-10181 is a novel, orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). By inducing dimerization and subsequent internalization of PD-L1 on tumor cells, this compound effectively disrupts the inhibitory PD-1/PD-L1 signaling axis, a critical pathway for tumor immune evasion. This guide provides a comprehensive technical overview of the mechanism of action of this compound and its consequential effects on T-cell activation, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and the PD-1/PD-L1 Pathway

The interaction between the programmed cell death protein 1 (PD-1) receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a key immune checkpoint that suppresses anti-tumor immunity. By binding to PD-1, PD-L1 delivers an inhibitory signal to T-cells, leading to their exhaustion and reduced effector function. This allows cancer cells to evade immune surveillance. This compound is a small-molecule inhibitor designed to block this interaction and restore T-cell-mediated anti-tumor responses. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a distinct mechanism of action.

Mechanism of Action: PD-L1 Dimerization and Internalization

This compound functions by binding to PD-L1, which induces its dimerization on the cell surface. This dimerization event is thought to trigger the subsequent internalization of the PD-L1 protein. The removal of PD-L1 from the tumor cell surface prevents its engagement with the PD-1 receptor on T-cells, thereby abrogating the downstream inhibitory signaling cascade. This mechanism effectively "unshields" the tumor cells, making them susceptible to T-cell recognition and attack.

Below is a diagram illustrating the proposed mechanism of action of this compound.

MAX_10181_Mechanism cluster_tumor_cell Tumor Cell Membrane cluster_t_cell T-Cell Membrane PDL1_Monomer PD-L1 Monomer MAX10181 This compound PDL1_Monomer->MAX10181 Binding PD1 PD-1 Receptor PDL1_Monomer->PD1 Inhibitory Signal (Blocked) PDL1_Dimer PD-L1 Dimer MAX10181->PDL1_Dimer Induces Dimerization Internalization Internalization PDL1_Dimer->Internalization Triggers TCR TCR Activation T-Cell Activation TCR->Activation

Caption: Proposed mechanism of this compound action.

Quantitative Data on T-Cell Activation

Preclinical studies have demonstrated the immunomodulatory potential of this compound through various cellular assays. While comprehensive cytokine production data is not yet publicly available, existing data points to a significant enhancement of T-cell function.

In Vitro T-Cell Reactivation

In a co-culture system involving T-cells and PD-L1 expressing cells, this compound has been shown to reactivate T-cells. The following table summarizes the effect of this compound on T-cell activation markers.

Cell Line / AssayParameterThis compound ConcentrationResultReference
Jurkat-EC Activation AssayEC50>4000 nMDose-dependent activation[1]
PBMC Co-culturePD-1 Expression on CD4+ T-cells0.1, 0.5, 2.5 µMDose-dependent modulation[1]
PBMC Co-culturePD-1 Expression on CD8+ T-cells0.1, 0.5, 2.5 µMDose-dependent modulation[1]
In Vivo Tumor-Infiltrating Lymphocyte (TIL) Enhancement

Studies in mouse models have shown that treatment with this compound leads to a dose-dependent increase in the infiltration of T-lymphocytes into the tumor microenvironment. This is a crucial indicator of a productive anti-tumor immune response.

Mouse ModelTreatment GroupCD3+ TILs (%)CD4+ TILs (%)CD8+ TILs (%)Reference
Human Knock-in MC38Vehicle Control0.80.70.4[2]
Human Knock-in MC38This compound (13 µM)4.13.33.0[2]
Human Knock-in MC38This compound (67 µM)10.74.97.3[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the effect of small-molecule PD-L1 inhibitors like this compound on T-cell activation.

T-Cell/APC Co-culture Assay for T-Cell Activation

This assay evaluates the ability of a compound to reverse PD-L1-mediated T-cell suppression.

Objective: To measure the restoration of T-cell activation in the presence of PD-L1 expressing cells and a test compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CHO-K1 cell line engineered to express human PD-L1 and a T-cell receptor activator (CHO-K1/TCRAct/hPD-L1)

  • This compound (or other test compounds)

  • Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25, anti-IFN-γ)

  • Cell culture medium and supplements

  • 96-well culture plates

Procedure:

  • Culture CHO-K1/TCRAct/hPD-L1 cells to confluence.

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Seed CHO-K1/TCRAct/hPD-L1 cells in a 96-well plate and allow them to adhere.

  • Add PBMCs to the wells containing the CHO-K1 cells at a specific effector-to-target ratio.

  • Add serial dilutions of this compound to the co-culture. Include appropriate controls (vehicle and a reference antibody like Atezolizumab).

  • Incubate the co-culture for a predetermined period (e.g., 48-72 hours).

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers and intracellular cytokines.

  • Analyze the samples by flow cytometry to quantify the expression of activation markers on T-cell subsets (CD4+ and CD8+).

CoCulture_Workflow start Start culture_cho Culture CHO-K1/TCRAct/hPD-L1 cells start->culture_cho isolate_pbmcs Isolate PBMCs start->isolate_pbmcs seed_cho Seed CHO-K1 cells in 96-well plate culture_cho->seed_cho add_pbmcs Add PBMCs to CHO cells isolate_pbmcs->add_pbmcs seed_cho->add_pbmcs add_compound Add this compound / Controls add_pbmcs->add_compound incubate Incubate (48-72h) add_compound->incubate harvest_stain Harvest and Stain Cells incubate->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry end End flow_cytometry->end

Caption: T-Cell/APC co-culture experimental workflow.
In Vivo Tumor Model for TIL Analysis

This protocol outlines the general procedure for evaluating the effect of a test compound on T-cell infiltration into solid tumors in a mouse model.

Objective: To quantify the infiltration of different T-cell subsets into the tumor microenvironment following treatment.

Materials:

  • Syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice)

  • This compound formulated for oral administration

  • Surgical tools for tumor excision

  • Tissue dissociator

  • Flow cytometry antibodies for murine T-cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8)

  • Collagenase/DNase digestion buffer

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound orally at different dose levels according to the study design. The control group receives the vehicle.

  • Monitor tumor growth and the health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Stain the cells with a panel of fluorescently labeled antibodies specific for immune cell markers.

  • Analyze the samples by flow cytometry to quantify the percentage and absolute number of tumor-infiltrating CD3+, CD4+, and CD8+ T-cells.

Signaling Pathway: Reversal of T-Cell Inhibition

By preventing the PD-1/PD-L1 interaction, this compound allows for the unimpeded signaling through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for T-cell proliferation, cytokine production, and cytotoxic function.

TCell_Signaling cluster_interaction Cell-Cell Interaction cluster_downstream Downstream Signaling cluster_outcome Functional Outcomes TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activates MAPK MAPK Pathway TCR->MAPK Activates MHC_Antigen MHC + Antigen MHC_Antigen->TCR PD1 PD-1 PD1->PI3K_Akt Inhibition (Blocked) PDL1_Internalized PD-L1 (Internalized by this compound) Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) PI3K_Akt->Transcription_Factors MAPK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Cytotoxicity Cytotoxicity Transcription_Factors->Cytotoxicity

Caption: T-cell activation signaling pathway with this compound.

Conclusion

This compound represents a promising next-generation immuno-oncology therapeutic with a distinct mechanism of action. By inducing the dimerization and internalization of PD-L1, it effectively removes the "brakes" on the anti-tumor immune response, leading to enhanced T-cell activation and infiltration into the tumor microenvironment. The preclinical data, though still emerging, strongly supports its potential as a potent and orally administered alternative to antibody-based checkpoint inhibitors. Further research will be critical to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

An In-Depth Technical Guide on MAX-10181 Induced PD-L1 Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. MAX-10181 is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides a comprehensive overview of the core mechanism of action of this compound: the induction of PD-L1 dimerization.

Core Mechanism of Action: Induced Dimerization

Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, this compound functions by binding to a cryptic pocket on the surface of PD-L1. This binding event induces a conformational change in the PD-L1 monomer, promoting the formation of a stable homodimer. The dimerization of PD-L1 effectively sequesters it, preventing its interaction with the PD-1 receptor on T-cells and thereby restoring anti-tumor immunity. This mechanism is a hallmark of a class of biphenyl-based small molecule PD-L1 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds that function through a similar dimerization mechanism.

ParameterMoleculeValueAssayReference
IC50 This compound18 nMHTRF
IC50 BMS-20218 nMHTRF[1]
KD BMS-2028 µMNMR[2]

Signaling Pathways

This compound-induced dimerization of PD-L1 abrogates the downstream signaling cascade that leads to T-cell exhaustion. By preventing the engagement of PD-1, this compound ensures the continued activity of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and cytotoxic function. The diagram below illustrates the signaling pathways involved.

PDL1_Signaling cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K_AKT Inhibits SHP2->RAS_MEK_ERK Inhibits Activation T-Cell Activation (Proliferation, Cytotoxicity) PI3K_AKT->Activation RAS_MEK_ERK->Activation PDL1_dimer PD-L1 Dimer MAX10181 This compound PDL1_mono PD-L1 Monomer MAX10181->PDL1_mono Induces Dimerization PDL1_mono->PD1 Binds & Inhibits T-Cell Experimental_Workflow cluster_Screening Primary Screening & Hit Identification cluster_Biophysical Biophysical Characterization cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models HTS High-Throughput Screening (e.g., HTRF, ELISA) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Binding_Assays Binding Affinity Determination (SPR, ITC, MST) Hit_ID->Binding_Assays NMR NMR Spectroscopy (Binding & Dimerization) Binding_Assays->NMR Xray X-ray Crystallography (Structural Elucidation) NMR->Xray T_Cell_Activation T-Cell Activation Assays (Cytokine Release, Proliferation) Xray->T_Cell_Activation Cytotoxicity Cytotoxicity Assays T_Cell_Activation->Cytotoxicity Animal_Models Animal Tumor Models (Efficacy & PK/PD) Cytotoxicity->Animal_Models

References

In-Depth Technical Review of MAX-10181: Preclinical Data and Phase 1 Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed quantitative results from the Phase 1 clinical trial of MAX-10181 (NCT04122339) have not been made publicly available in peer-reviewed journals, conference presentations, or company press releases. This document provides a comprehensive overview based on publicly accessible preclinical data and the registered clinical trial protocol.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Maxinovel Pharmaceuticals, it represents a novel approach to cancer immunotherapy, offering a potential alternative to monoclonal antibody-based checkpoint inhibitors. This technical guide synthesizes the available preclinical data and outlines the design of the initial Phase 1 clinical evaluation in patients with advanced solid tumors.

Core Mechanism of Action

This compound is designed to disrupt the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). By binding to PD-L1, this compound is believed to induce the dimerization of PD-L1, which sterically hinders its binding to PD-1. This blockade of the PD-1/PD-L1 signaling pathway is intended to restore the anti-tumor activity of T-cells, leading to an immune-mediated destruction of cancer cells.

Signaling Pathway Diagram

PDL1_Inhibition cluster_MAX10181 This compound Action TCR TCR MHC MHC TCR->MHC PD1 PD-1 PDL1 PD-L1 PD1->PDL1 MAX10181 This compound MAX10181->PDL1 Blockade Phase1_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) DoseEscalation Dose Escalation Cohorts (3+3 Design) PatientScreening->DoseEscalation DLT_Observation DLT Observation Period DoseEscalation->DLT_Observation MTD_RP2D_Determination Determine MTD and RP2D DLT_Observation->MTD_RP2D_Determination ExpansionCohorts Expansion Cohorts at RP2D (Further Safety & Efficacy) MTD_RP2D_Determination->ExpansionCohorts FollowUp Long-term Follow-up ExpansionCohorts->FollowUp

A Technical Overview of MAX-10181 Pharmacokinetics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) for MAX-10181 in animal models is not publicly available in the reviewed literature. This information is considered proprietary by the manufacturer. This guide summarizes available qualitative data and presents generalized experimental workflows and the compound's proposed mechanism of action.

Introduction

This compound is an orally active, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) immune checkpoint. Developed by Maxinovel Pharmaceuticals, it is currently in phase I clinical trials for patients with advanced solid tumors[1]. As a small-molecule inhibitor, this compound offers potential advantages over monoclonal antibody therapies, including oral administration and the ability to penetrate the blood-brain barrier[2][3]. Preclinical studies have demonstrated that this compound exhibits anti-tumor efficacy similar to the monoclonal antibody durvalumab in mouse models[2].

Mechanism of Action

This compound interferes with the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, a pathway critical for immune evasion by cancer cells[1]. Unlike antibody-based therapies that typically block this interaction, the proposed mechanism for this class of small molecules involves binding to PD-L1, which induces its dimerization and subsequent internalization. This process removes the PD-L1 protein from the cell surface, preventing it from suppressing T-cell activity and thereby restoring the anti-tumor immune response.

MAX_10181_Signaling_Pathway Figure 1: Proposed Mechanism of Action of this compound cluster_tumor Tumor Cell Surface cluster_tcell T-Cell Surface MAX10181 This compound PDL1_Monomer PD-L1 Monomer MAX10181->PDL1_Monomer Binds PDL1_Dimer PD-L1 Dimer PDL1_Monomer->PDL1_Dimer Induces Dimerization PD1 PD-1 Receptor PDL1_Monomer->PD1 Inhibitory Signal (Immune Evasion) Internalization Internalization & Degradation PDL1_Dimer->Internalization Leads to Internalization->PD1 Interaction Blocked Activation T-Cell Activation PD1->Activation Inhibition Released

Caption: Proposed mechanism of this compound inducing PD-L1 dimerization and internalization.

Preclinical Pharmacokinetics

This compound has undergone preclinical evaluation in various animal models to assess its efficacy and activity. While detailed pharmacokinetic parameters have not been published, the available literature confirms its oral activity.

3.1 Animal Models and Dosing

  • Models: Efficacy has been tested in human PD-1 knock-in mice bearing human PD-L1 knock-in MC38 tumors[2]. The compound has also been evaluated in a GL-261 glioblastoma animal model, where it demonstrated the ability to prolong survival in combination with temozolomide, suggesting blood-brain barrier penetration[3].

  • Administration: this compound is administered orally[2].

  • Dosing Regimen: Studies in mice have utilized once-a-day or twice-a-day dosing schedules[2].

3.2 Data Summary

The table below outlines the standard pharmacokinetic parameters typically evaluated in preclinical animal studies. As of this writing, specific values for this compound have not been disclosed in the public domain.

ParameterDescriptionMouse Model 1 (PD-1 Knock-in)Mouse Model 2 (GL-261)
Tmax (h) Time to reach maximum plasma concentrationData Not AvailableData Not Available
Cmax (ng/mL) Maximum observed plasma concentrationData Not AvailableData Not Available
AUC (ng·h/mL) Area under the concentration-time curveData Not AvailableData Not Available
t½ (h) Elimination half-lifeData Not AvailableData Not Available
F (%) Oral BioavailabilityData Not AvailableData Not Available

Experimental Protocols

Detailed, specific protocols for the pharmacokinetic analysis of this compound are not available. However, a generalized workflow for conducting such a study in a preclinical setting is outlined below. This workflow represents a standard industry practice for evaluating orally administered small molecules in animal models.

PK_Workflow Figure 2: Generalized Workflow for a Preclinical Oral PK Study Start Dosing Oral Gavage Dosing of this compound to Fasted Mice Start->Dosing Sampling Serial Blood Collection (e.g., via tail vein) at Timed Intervals Dosing->Sampling Processing Plasma Isolation via Centrifugation Sampling->Processing Extraction Protein Precipitation & Sample Extraction Processing->Extraction Analysis LC-MS/MS Analysis to Quantify Drug Concentration Extraction->Analysis Calculation PK Parameter Calculation (Non-compartmental analysis) Analysis->Calculation End Calculation->End

Caption: A standard workflow for assessing the pharmacokinetics of an oral compound in mice.

Methodology Details (Generalized):

  • Animal Acclimation: Mice are acclimated to the facility conditions.

  • Dosing: Following a fasting period, a formulated suspension of this compound is administered to the animals via oral gavage at a specific dose (mg/kg).

  • Blood Sampling: Small volumes of blood are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Blood samples are collected into anticoagulant-treated tubes and centrifuged to separate plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).

References

Methodological & Application

Application Notes and Protocols for MAX-10181 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] By disrupting this key immune checkpoint signaling pathway, this compound has the potential to restore anti-tumor immunity. These application notes provide detailed protocols for the in vitro evaluation of this compound using cell-based assays, designed to assist researchers in characterizing its biological activity.

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on T-cells. This blockade of the PD-1/PD-L1 axis alleviates T-cell exhaustion and enhances the immune response against tumor cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from biochemical and cell-based assays.

Assay TypeMetricValueCell Lines/SystemReference
Biochemical AssayIC500.018 µMPD-1/PD-L1 Binding Assay[1]
Biochemical AssayIC50Low nanomolarHomogeneous Time Resolved Fluorescence (HTRF)[3]
Cell-Based AssayEC50>4000 nMImmune Checkpoint Blockade (ICB) using Jurkat-ECs and CHO/TCRAct/PD-L1 cells[3]
Cell ViabilityToxic Concentration> 1 µMJurkat Effector Cells (48h)[3]
Cell ViabilityToxic Concentration> 0.25 µMCHO/TCRAct/PD-L1 Cells (48h)[3]

Experimental Protocols

1. Cell Line Selection and Maintenance

For evaluating the activity of this compound, it is recommended to use a co-culture system of PD-L1 expressing cancer cells and PD-1 expressing immune cells.

  • PD-L1 Positive Cancer Cell Lines:

    • HCC827 (Human lung adenocarcinoma): Known for high endogenous PD-L1 expression.

    • MC38 (Murine colon adenocarcinoma): A human PD-L1 knock-in version of this cell line has been used for in vivo studies with this compound and is suitable for in vitro work.[4]

    • CHO/TCRAct/PD-L1 (Chinese Hamster Ovary, engineered): Expresses both a T-cell receptor (TCR) activator and human PD-L1, serving as an artificial antigen-presenting cell.[3]

  • PD-1 Positive Immune Cell Lines:

    • Jurkat E6-1 (Human T-lymphocyte): Can be engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase) to quantify T-cell activation.

    • Primary Human T-cells: Can be isolated from peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant system.

Culture Conditions:

  • Adherent Cancer Cell Lines (e.g., HCC827, MC38, CHO):

    • Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Flasks: T-75 or T-150 flasks.

    • Passaging: Subculture when cells reach 80-90% confluency using trypsin-EDTA.

  • Suspension Immune Cell Lines (e.g., Jurkat):

    • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Flasks: T-75 or T-150 flasks, maintained in an upright position.

    • Passaging: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

2. PD-1/PD-L1 Blockade Assay (Co-culture)

This protocol describes a co-culture experiment to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

  • PD-L1 positive cancer cells (e.g., CHO/TCRAct/PD-L1)

  • PD-1 positive Jurkat effector cells (Jurkat-ECs) with a reporter system (e.g., NFAT-luciferase)

  • This compound (dissolved in DMSO)

  • Control antibody (e.g., anti-PD-L1 antibody, Durvalumab)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate PD-L1 Positive Cells: Seed the CHO/TCRAct/PD-L1 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight to allow for cell adherence.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Treat Cells: Add the this compound dilutions and controls (vehicle and control antibody) to the wells containing the adherent cells.

  • Add Jurkat Effector Cells: Add the Jurkat-ECs to the wells at a density of 1 x 10^5 cells per well.

  • Co-culture: Incubate the co-culture plate for 6-24 hours at 37°C and 5% CO2.

  • Measure T-cell Activation:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the level of T-cell activation.

3. Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on the cell lines used in the primary assays.

Materials:

  • Target cell lines (e.g., Jurkat-ECs, CHO/TCRAct/PD-L1)

  • This compound (dissolved in DMSO)

  • 96-well clear tissue culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed Cells: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium.

  • Treat Cells: Add the this compound dilutions to the wells and incubate for 48 hours.[3]

  • Measure Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

Visualizations

MAX_10181_Signaling_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion TCR TCR Activation T-Cell Activation TCR->Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation MAX10181 This compound MAX10181->Exhaustion Blocks Inhibition MAX10181->PDL1 Binds and Induces Dimerization

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_assay Co-culture Assay cluster_readout Data Acquisition Culture_Cells Culture PD-L1+ and PD-1+ Cells Seed_Cells Seed PD-L1+ Cells in 96-well Plate Culture_Cells->Seed_Cells Prepare_Drug Prepare this compound Serial Dilutions Add_Drug Add this compound and Controls Prepare_Drug->Add_Drug Seed_Cells->Add_Drug Add_T_Cells Add PD-1+ Effector Cells Add_Drug->Add_T_Cells Incubate Incubate 6-24 hours Add_T_Cells->Incubate Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Measure_Lumi Measure Luminescence Add_Reagent->Measure_Lumi

Caption: Workflow for the PD-1/PD-L1 blockade assay.

References

Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a third-generation, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] Developed by Maxinovel Pharmaceuticals, this compound represents a promising alternative to monoclonal antibody therapies targeting the PD-1/PD-L1 immune checkpoint.[1] Small-molecule inhibitors like this compound offer several potential advantages, including oral bioavailability, improved penetration of the blood-brain barrier, and potentially higher concentrations within the tumor microenvironment.[1] Preclinical studies have demonstrated that this compound exhibits anti-tumor efficacy comparable to the approved PD-L1 antibody, durvalumab, in mouse models.[1]

These application notes provide a summary of the available information on the in vivo use of this compound in mouse studies, including its mechanism of action, and protocols for experimental workflows. It is important to note that detailed quantitative dosage information and specific administration protocols from the primary preclinical studies are not extensively published. The information provided herein is based on available conference abstracts and general knowledge of in vivo study design for similar compounds.

Mechanism of Action

This compound functions by inhibiting the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells.[1] This interaction serves as an immune checkpoint, suppressing the anti-tumor activity of T-cells. By blocking this interaction, this compound is believed to restore T-cell function, leading to an enhanced immune response against the tumor. The proposed mechanism for many small-molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface, thereby preventing its engagement with the PD-1 receptor on T-cells.

A diagram illustrating the proposed signaling pathway is provided below.

PDL1_Inhibition Proposed Mechanism of Action of this compound cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Internalized) PD1 PD-1 PDL1->PD1 Binds to Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Leads to MAX10181 This compound MAX10181->PDL1 Induces Dimerization & Internalization Inhibition->Activation Inhibits Tumor_Antigen Tumor Antigen MHC MHC Tumor_Antigen->MHC Presented by MHC->TCR Recognized by

Proposed signaling pathway of this compound.

In Vivo Efficacy Studies

Preclinical evaluation of this compound has been conducted in a human PD-L1 knock-in MC38 colon adenocarcinoma mouse model.[1] This model is crucial for assessing the activity of human-specific PD-L1 inhibitors.

Summary of In Vivo Efficacy Data

While specific dosage levels have not been publicly disclosed in detail, a key study presented at the 2019 American Association for Cancer Research (AACR) annual meeting reported the following:

CompoundDosing FrequencyMouse ModelEfficacy OutcomeCitation
This compoundOnce or twice daily (p.o.)Human PD-L1 knock-in MC38Similar tumor growth inhibition to Durvalumab[1]
Experimental Protocol: Syngeneic Tumor Model Efficacy Study

The following is a generalized protocol for an in vivo efficacy study based on the available information and standard practices. Note: The exact dosage of this compound should be determined through dose-finding studies.

1. Animal Model:

  • Human PD-1/PD-L1 knock-in mice are utilized to enable the evaluation of a human-specific PD-L1 inhibitor.

2. Cell Line:

  • MC38 (murine colon adenocarcinoma) cell line engineered to express human PD-L1.

3. Tumor Implantation:

  • Subcutaneously inject a suspension of human PD-L1 expressing MC38 cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

4. Study Groups:

  • Vehicle control (oral gavage)

  • This compound (at various dose levels, oral gavage, once or twice daily)

  • Positive control (e.g., Durvalumab, intraperitoneal injection)

5. Treatment Administration:

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Administer this compound orally via gavage. The vehicle for administration has not been specified in available literature; common vehicles for oral administration of small molecules in mice include solutions with DMSO, PEG, and Tween 80, but the appropriate vehicle for this compound would need to be determined based on its solubility and stability.

  • Administer the positive control antibody as per established protocols.

6. Efficacy Assessment:

  • Measure tumor volume and body weight at regular intervals (e.g., twice weekly).

  • The primary endpoint is typically tumor growth inhibition.

  • Secondary endpoints may include survival analysis and assessment of the tumor microenvironment through techniques like flow cytometry or immunohistochemistry to analyze immune cell infiltration.

A workflow for a typical in vivo efficacy study is depicted below.

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., hPD-L1 MC38) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint tme_analysis Tumor Microenvironment Analysis (Optional) endpoint->tme_analysis finish End endpoint->finish tme_analysis->finish

General workflow for an in vivo efficacy study.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound in mice are not currently available in the public domain. For a comprehensive preclinical evaluation, the following studies would be necessary:

Pharmacokinetic Studies
  • Single-dose PK: To determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and bioavailability after oral administration.

  • Multiple-dose PK: To assess drug accumulation and steady-state concentrations with repeated dosing.

Toxicology Studies
  • Maximum Tolerated Dose (MTD): To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Repeat-dose toxicity studies: To evaluate the potential toxic effects of this compound after administration over a longer period.

Conclusion

This compound is a promising orally active small-molecule inhibitor of PD-L1 with demonstrated preclinical efficacy. While the available data confirms its activity in relevant mouse models, further publication of detailed dosage, pharmacokinetic, and toxicology data will be crucial for guiding future research and clinical development. Researchers planning in vivo studies with this compound should conduct preliminary dose-finding and tolerability studies to establish an optimal and safe dosing regimen for their specific experimental context.

References

Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the small molecule inhibitor MAX-10181.

Abstract: this compound is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 value of 0.018 μM[1][2]. As a key tool in cancer immunotherapy research, proper preparation of stock solutions is crucial for experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO), along with essential data and handling guidelines.

Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms PD-1/PD-L1-IN-30[1][2]
CAS Number 2171558-14-6[1][3]
Molecular Formula C₂₉H₂₈F₃NO₅[1][2]
Molecular Weight 527.53 g/mol [1][3]
Appearance White to off-white solid[1][2]
IC₅₀ (PD-1/PD-L1) 0.018 µM (18 nM)[1][4]
Solubility in DMSO 100 mg/mL (189.56 mM)[1][3]

Experimental Protocols

This section provides a detailed methodology for preparing a stock solution of this compound in DMSO. The following protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust the quantities as needed for different concentrations or volumes.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator or water bath

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-handling: Before opening, gently tap the vial of this compound powder on a hard surface to ensure all the powder is at the bottom of the vial[5].

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (527.53 g/mol ).

    Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mM × 1 mL × 527.53 g/mol = 5.2753 mg

  • Weighing this compound: Carefully weigh out approximately 5.28 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure it is clear and all solid has dissolved.

    • Note: For complete dissolution, sonication or gentle warming in a water bath (not exceeding 40°C) may be required[1][5]. It is noted that for a 100 mg/mL concentration, ultrasonic assistance is needed[1][3].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2].

Protocol 2: Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to a working concentration in the appropriate cell culture medium.

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first before the final dilution into the aqueous medium to prevent precipitation.

  • Final Dilution: Dilute the stock or intermediate solution into the cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_preparation Preparation Steps cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate 1 weigh Weigh this compound Powder calculate->weigh 2 add_dmso Add Anhydrous DMSO weigh->add_dmso 3 dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve 4 check Visually Confirm Complete Dissolution dissolve->check 5 check->dissolve Precipitate Observed aliquot Aliquot into Single-Use Vials check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store 6 end End store->end 7

Caption: Workflow for preparing a this compound stock solution in DMSO.

Signaling_Pathway Mechanism of Action of this compound cluster_cells Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Binding T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition Leads to This compound This compound This compound->PD-L1 Inhibits Binding

Caption: this compound inhibits the PD-1/PD-L1 interaction.

References

Application Note: MAX-10181 HTRF Assay Protocol for High-Throughput Screening of PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to quantify the inhibitory activity of MAX-10181 on the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This compound is a small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint pathway. This document is intended for researchers, scientists, and drug development professionals engaged in cancer immunotherapy research and high-throughput screening. The protocol outlines the assay principle, experimental workflow, and data analysis procedures. Representative data is presented to illustrate the expected assay performance.

Introduction

The interaction between the immune checkpoint receptor PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion.[1] Disruption of this interaction can restore T-cell-mediated antitumor immunity, making the PD-1/PD-L1 pathway a prime target for cancer immunotherapy. This compound is an orally active, small molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action involves inducing the dimerization and subsequent internalization of PD-L1, thereby preventing its engagement with PD-1. An in vitro study has demonstrated that this compound exhibits an IC50 value of 18 nM for the inhibition of the PD-1/PD-L1 interaction.

HTRF technology is a robust and sensitive method well-suited for high-throughput screening (HTS) of protein-protein interaction inhibitors.[2] The assay principle is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as d2 or XL665).[2] In this assay, recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors like this compound that disrupt this interaction will lead to a decrease in the FRET signal, which can be quantified to determine the inhibitor's potency.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing tumor cells to escape immune surveillance. This compound intervenes in this pathway by binding to PD-L1, which induces its dimerization and internalization, thus preventing the initial inhibitory signal.

Caption: PD-1/PD-L1 pathway and this compound mechanism.

HTRF Assay Experimental Workflow

The HTRF assay for screening PD-1/PD-L1 inhibitors is a simple "add-and-read" procedure, making it highly amenable to automation and high-throughput applications. The workflow involves the sequential addition of reagents to a microplate, followed by incubation and signal detection.

HTRF_Workflow HTRF Assay Workflow for this compound start Start add_inhibitor 1. Dispense this compound or control compounds into 384-well plate. start->add_inhibitor add_pd1 2. Add Europium Cryptate labeled PD-1 (Donor). add_inhibitor->add_pd1 add_pdl1 3. Add d2-labeled PD-L1 (Acceptor). add_pd1->add_pdl1 incubate 4. Incubate at room temperature (e.g., 2-4 hours). add_pdl1->incubate read_plate 5. Read HTRF signal on a compatible plate reader (665 nm and 620 nm). incubate->read_plate analyze_data 6. Analyze data: Calculate HTRF Ratio, Delta F%, and IC50. read_plate->analyze_data end End analyze_data->end

Caption: HTRF experimental workflow diagram.

Experimental Protocol

Materials and Reagents
  • Recombinant Human PD-1-Europium Cryptate (Eu-K)

  • Recombinant Human PD-L1-d2

  • This compound

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Thaw the Eu-K labeled PD-1 and d2 labeled PD-L1 on ice.

    • Dilute the proteins to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or control (assay buffer with DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted Eu-K labeled PD-1 to each well.

    • Add 5 µL of the diluted d2 labeled PD-L1 to each well.

    • The final assay volume will be 15 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light. The optimal incubation time may need to be determined for specific assay conditions.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader.

    • Measure the fluorescence emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).

Data Analysis
  • HTRF Ratio Calculation:

    • The HTRF ratio is calculated for each well using the following formula: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Delta F% Calculation:

    • Delta F% is a measure of the assay window and is calculated as follows: Delta F% = [(Sample Ratio - Negative Control Ratio) / Negative Control Ratio] x 100

    • The negative control is typically the assay with no inhibitor.

  • IC50 Determination:

    • Plot the HTRF ratio or Delta F% against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces a 50% reduction in the HTRF signal.

  • Z' Factor Calculation:

    • The Z' factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[3][4][5] It is calculated using the following formula: Z' = 1 - [(3 x (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|]

    • The positive control is the maximum signal (no inhibitor), and the negative control is the minimum signal (background or a saturating concentration of a known inhibitor).

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Representative Data

The following tables present simulated data for a typical this compound HTRF assay dose-response experiment.

Table 1: HTRF Dose-Response Data for this compound

This compound (nM)Log [this compound]HTRF Ratio (Mean)HTRF Ratio (SD)% Inhibition
10003.005,50027595.0
3002.486,50032585.0
1002.009,00045060.0
301.4812,50062525.0
101.0014,00070010.0
30.4814,5007255.0
10.0014,8007402.0
0 (No Inhibitor)-15,0007500.0

Table 2: Assay Performance Metrics

ParameterValue
IC50 (nM) 18.0
Positive Control (Max Signal)
Mean HTRF Ratio15,000
SD750
Negative Control (Min Signal)
Mean HTRF Ratio5,000
SD250
Assay Window (S/B) 3.0
Z' Factor 0.70

Conclusion

The HTRF assay protocol described in this application note provides a robust, sensitive, and high-throughput method for quantifying the inhibitory activity of this compound on the PD-1/PD-L1 interaction. The simple "add-and-read" format minimizes handling steps and is well-suited for automated screening of large compound libraries. The representative data demonstrates the expected performance of the assay, with a clear dose-response relationship and a Z' factor indicative of an excellent screening assay. This protocol can be readily adapted for the evaluation of other potential small molecule inhibitors of the PD-1/PD-L1 pathway.

References

Application Notes and Protocols: Flow Cytometry Analysis of PD-L1 Modulation by MAX-10181 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally active, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) protein.[1][2][3] Unlike monoclonal antibody therapies that block the PD-1/PD-L1 interaction at the cell surface, this compound induces dimerization and subsequent internalization of PD-L1, effectively removing it from the cell surface.[2][] This novel mechanism of action presents a promising alternative in cancer immunotherapy.[1][] Flow cytometry is a critical tool for quantifying the pharmacodynamic effects of this compound by measuring the change in cell surface PD-L1 expression.

These application notes provide a detailed protocol for the analysis of PD-L1 surface expression on cancer cells following treatment with this compound, complete with representative data and visualizations to guide researchers in their experimental design and data interpretation.

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation.[1][5] Tumor cells often overexpress PD-L1 to engage with the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and immune evasion.[5][6] this compound disrupts this immunosuppressive signal by binding to PD-L1 and inducing its dimerization and internalization, thereby reducing its availability on the cell surface to interact with PD-1 on T-cells.[2][][7]

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 Dimerized_PDL1 Dimerized PD-L1 PDL1->Dimerized_PDL1 Induces Dimerization PD1 PD-1 PDL1->PD1 Inhibitory Signal MAX10181 This compound MAX10181->PDL1 Binds Internalization Internalization & Degradation Dimerized_PDL1->Internalization Exhaustion T-Cell Exhaustion PD1->Exhaustion Leads to TCR TCR Activation T-Cell Activation TCR->Activation

Caption: Mechanism of this compound action on the PD-1/PD-L1 pathway.

Quantitative Data Summary

The following table presents representative data from a hypothetical experiment analyzing the effect of a 24-hour treatment with this compound on the surface expression of PD-L1 on a human lung cancer cell line (e.g., NCI-H460), as measured by flow cytometry.

Treatment GroupConcentration (nM)% PD-L1 Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) of PD-L1 (Mean ± SD)
Vehicle Control095.2 ± 2.115,432 ± 876
This compound193.8 ± 2.514,987 ± 912
This compound1085.1 ± 3.211,564 ± 754
This compound10052.6 ± 4.56,871 ± 532
This compound100021.3 ± 3.92,145 ± 321
Isotype ControlN/A1.2 ± 0.4150 ± 25

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: Use a cancer cell line with known PD-L1 expression (e.g., NCI-H460, MDA-MB-231). For some cell lines, PD-L1 expression may need to be induced with interferon-gamma (IFN-γ) for 24-48 hours prior to the experiment.

  • Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Replace the medium in the cell culture wells with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Protocol 2: Cell Staining for Flow Cytometry
  • Harvesting: After incubation, carefully wash the cells with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins. Alternatively, use trypsin and neutralize it quickly with complete medium.

  • Cell Preparation: Transfer the cell suspension to FACS tubes and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cells by resuspending the pellet in 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS) and centrifuging as in the previous step. Repeat this wash step.

  • Fc Blocking (Optional but Recommended): To reduce non-specific antibody binding, resuspend the cell pellet in Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.

  • Antibody Staining: Without washing, add a fluorescently conjugated anti-PD-L1 antibody (e.g., PE-conjugated) at the manufacturer's recommended concentration. For a negative control, use a corresponding isotype control antibody.

  • Incubation: Incubate the cells with the antibody for 30 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging after each wash.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Add a viability dye (e.g., 7-AAD or propidium iodide) just before analysis to exclude dead cells.

Protocol 3: Flow Cytometry Acquisition and Analysis
  • Instrument Setup: Use a flow cytometer with the appropriate lasers and filters for the fluorochromes used. Calibrate the instrument using compensation beads if performing multi-color analysis.

  • Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 live, single cells) for each sample.

  • Gating Strategy:

    • Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on live cells by excluding cells positive for the viability dye.

    • Analyze the PD-L1 expression on the live, single-cell population. Set the gate for PD-L1 positivity based on the isotype control.

  • Data Analysis: Quantify the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI) for each sample.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for analyzing the effect of this compound on cell surface PD-L1 expression.

workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed Cells in 6-well Plate B Treat with this compound (Dose-Response) A->B C Incubate for 24 hours B->C D Harvest & Wash Cells C->D E Stain with Anti-PD-L1 & Viability Dye D->E F Wash & Resuspend E->F G Acquire on Flow Cytometer F->G H Gate on Live, Single Cells G->H I Quantify %PD-L1+ & MFI H->I

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for MAX-10181 in Combination with Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally active, small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) that can penetrate the blood-brain barrier (BBB).[1] This characteristic makes it a promising candidate for the treatment of brain tumors such as glioblastoma (GBM). Temozolomide (TMZ) is an oral alkylating agent that is the standard-of-care chemotherapy for GBM. The combination of this compound with temozolomide has shown potential synergistic effects in preclinical models of GBM, offering a novel therapeutic strategy to enhance anti-tumor immunity and overcome resistance to conventional therapy.[1]

These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of this compound in combination with temozolomide in a murine glioblastoma model.

Mechanism of Action

This compound: As a PD-L1 inhibitor, this compound blocks the interaction between PD-L1, expressed on tumor cells, and the PD-1 receptor on activated T cells.[2] This blockade prevents the deactivation of T cells, thereby restoring their ability to recognize and eliminate cancer cells.

Temozolomide: Temozolomide is a prodrug that spontaneously converts to the active compound MTIC at physiological pH. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine residues. This DNA damage triggers cell cycle arrest and apoptosis in cancer cells.[3] Some studies suggest that TMZ can also upregulate PD-L1 expression on GBM cells, providing a rationale for combination therapy with a PD-L1 inhibitor.[3][4]

Signaling Pathways

MAX_10181_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Inhibitory Signal MHC MHC Tumor_Antigen Tumor Antigen TCR TCR Tumor_Antigen->TCR Antigen Presentation T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) T_Cell->T_Cell_Activation Inhibition TCR->T_Cell_Activation Signal 1 This compound This compound This compound->Tumor_Cell Inhibits

This compound blocks the PD-L1/PD-1 inhibitory signal.

Temozolomide_Signaling_Pathway Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Conversion DNA_Methylation DNA Methylation (O6-methylguanine) MTIC->DNA_Methylation DNA_Damage_Response DNA Damage Response DNA_Methylation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Implantation Orthotopic Implantation of GL-261 cells Tumor_Growth Tumor Establishment (7-10 days) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., 21 days) Randomization->Treatment Monitoring Tumor Growth and Survival Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Application Notes and Protocols for Co-culture Assays with MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally bioavailable, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). It disrupts the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. By blocking this interaction, this compound aims to restore anti-tumor T-cell activity. Preclinical studies have demonstrated that this compound has a comparable efficacy to the approved antibody therapeutic durvalumab in a human PD-L1 knock-in mouse model.[1] Currently, this compound is under investigation in Phase 1 clinical trials for the treatment of advanced solid tumors. This document provides detailed protocols for in vitro co-culture assays designed to evaluate the efficacy of this compound in restoring T-cell-mediated anti-tumor immunity.

Mechanism of Action

This compound functions by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents PD-L1 from engaging with PD-1 on the surface of activated T cells, thereby relieving the inhibitory signal and enhancing the cytotoxic T-lymphocyte (CTL) response against tumor cells.

Signaling Pathway of PD-1/PD-L1 Inhibition by this compound

cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Immune Evasion cluster_3 This compound Intervention TCR TCR PD1 PD-1 MHC MHC TCR->MHC Activation PDL1 PD-L1 PD1->PDL1 Inhibition PDL1_dimer PD-L1 Dimerization & Internalization PDL1->PDL1_dimer outcome_evasion T Cell Exhaustion Tumor Survival MAX10181 This compound MAX10181->PDL1 outcome_restoration T Cell Activation Tumor Cell Killing

Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T-cell function.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro co-culture assays evaluating the activity of this compound.

Table 1: Effect of this compound on T-Cell Activation in a Co-culture System

This compound Concentration (µM)Mean PD-1 Expression on CD8+ T Cells (% of Control)Standard Deviation
0 (Vehicle Control)1005.2
0.0185.34.8
0.162.13.9
145.73.1
1030.22.5

Note: This data is representative and illustrates the expected trend. Actual results may vary depending on the specific cell lines and assay conditions used.

Table 2: Dose-Dependent Enhancement of T-Cell Mediated Tumor Cell Lysis by this compound

This compound Concentration (µM)% Specific Lysis of Tumor CellsStandard Deviation
0 (Vehicle Control)15.22.1
0.0128.93.5
0.145.64.2
168.35.1
1085.74.8

Note: This data is representative and illustrates the expected trend. Actual results may vary depending on the specific cell lines and assay conditions used.

Experimental Protocols

Protocol 1: T-Cell Activation Co-culture Assay

This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of tumor cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • PD-L1 positive tumor cell line (e.g., SK-OV-3, MDA-MB-231)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Anti-CD3/CD28 beads

  • Recombinant human IL-2

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD3, CD8, and PD-1

  • 96-well U-bottom plates

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Co-culture Setup cluster_2 Incubation & Analysis PBMC Isolate PBMCs Tumor Culture Tumor Cells Mix Co-culture PBMCs & Tumor Cells (10:1) Treat Add this compound (or vehicle) Mix->Treat Stimulate Add anti-CD3/CD28 & IL-2 Treat->Stimulate Incubate Incubate for 72h Stain Stain for CD3, CD8, & PD-1 Incubate->Stain FACS Analyze by Flow Cytometry Stain->FACS

Caption: Workflow for the T-cell activation co-culture assay.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PD-L1 positive tumor cell line in RPMI-1640 medium.

  • Co-culture Setup:

    • Seed tumor cells in a 96-well U-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.

    • Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) to the respective wells.

    • Add anti-CD3/CD28 beads and recombinant human IL-2 to all wells to stimulate T-cell activation.

  • Incubation:

    • Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells and wash them with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against CD3, CD8, and PD-1.

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of PD-1 expressing CD8+ T cells.

Protocol 2: T-Cell Mediated Cytotoxicity Assay

This protocol measures the ability of this compound to enhance the killing of tumor cells by cytotoxic T-lymphocytes.

Materials:

  • Isolated human CD8+ T cells

  • PD-L1 positive tumor cell line engineered to express luciferase

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent

  • White-walled 96-well plates

  • Luminometer

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Co-culture Setup cluster_2 Incubation & Analysis T_cell Isolate CD8+ T cells Tumor Culture Luciferase+ Tumor Cells Seed Seed Tumor Cells Add_T Add CD8+ T cells (E:T ratio) Seed->Add_T Treat Add this compound (or vehicle) Add_T->Treat Incubate Incubate for 48h Lyse Lyse cells & add luciferase reagent Incubate->Lyse Read Measure Luminescence Lyse->Read

Caption: Workflow for the T-cell mediated cytotoxicity assay.

Procedure:

  • Cell Preparation:

    • Isolate CD8+ T cells from PBMCs using magnetic bead-based negative selection.

    • Culture the luciferase-expressing tumor cell line.

  • Co-culture Setup:

    • Seed the luciferase-expressing tumor cells in a white-walled 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • The following day, add the isolated CD8+ T cells to the wells at a desired E:T ratio (e.g., 5:1).

    • Add this compound at various concentrations or vehicle control to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Luminescence Measurement:

    • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of tumor cells alone well))

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the in vitro efficacy of this compound. These co-culture assays are essential tools for characterizing the immunostimulatory properties of this novel small-molecule PD-L1 inhibitor and for advancing its development as a potential cancer therapeutic. The experimental design can be adapted to specific research needs, including the use of different tumor cell lines and primary immune cells from patients.

References

Application Notes and Protocols for Measuring Cytokine Release with MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MAX-10181 is a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1][2][3] This pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity, but it can be exploited by tumor cells to evade immune surveillance.[4][5] PD-L1, expressed on the surface of tumor cells and other cells, binds to PD-1 on activated T cells, leading to the suppression of T cell activity and proliferation.[4][5] this compound is designed to disrupt this interaction, thereby restoring T cell-mediated anti-tumor immunity.[1][] The mechanism of action for some small molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of the PD-L1 protein on the cell surface.[][7]

Cytokine release assays (CRAs) are essential in vitro tools used in drug development to assess the immunomodulatory effects of novel therapeutics.[8][9][10] These assays measure the release of cytokines from immune cells in response to a stimulus, providing insights into the potential for a drug to either suppress or enhance an immune response.[8][9] For an immune checkpoint inhibitor like this compound, a CRA can be utilized to demonstrate its ability to restore or enhance cytokine production by T cells that were previously suppressed by the PD-1/PD-L1 interaction. This document provides detailed protocols and application notes for measuring cytokine release in response to this compound treatment in an in vitro setting.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key negative regulator of T cell activation. When PD-L1 on an antigen-presenting cell or a tumor cell binds to PD-1 on a T cell, it leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) pathway, such as ZAP70 and PI3K, ultimately inhibiting T cell proliferation, survival, and cytokine production. This compound, by inhibiting the PD-1/PD-L1 interaction, is expected to prevent this negative signaling cascade, leading to enhanced T cell activation and cytokine release.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruitment & Activation PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Activation CD28 CD28 SHP2->PI3K_AKT Inhibition SHP2->RAS_MAPK Inhibition Proliferation Proliferation & Survival PI3K_AKT->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-2, TNF-α) RAS_MAPK->Cytokine_Production MAX10181 This compound MAX10181->PDL1 Inhibits Interaction

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Experimental Protocol: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol describes a method to assess the effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) co-cultured with a PD-L1 expressing cell line.

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PD-L1 expressing cancer cell line (e.g., MDA-MB-231 or a CHO cell line engineered to express human PD-L1)

  • This compound

  • Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • 96-well cell culture plates

  • Human cytokine multiplex assay kit (e.g., Luminex-based or ELISA for IFN-γ, TNF-α, IL-2, IL-6, IL-10)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

Experimental_Workflow cluster_setup Day 1: Assay Setup cluster_coculture Day 2: Co-culture and Treatment cluster_incubation Day 2-4: Incubation cluster_analysis Day 4: Analysis A Isolate PBMCs from healthy donor blood E Add PBMCs to the wells A->E B Culture PD-L1+ stimulator cells D Plate PD-L1+ cells B->D C Prepare this compound and control solutions G Add this compound or controls C->G D->E F Add T-cell stimulus (e.g., SEB) E->F F->G H Incubate for 48-72 hours G->H I Collect supernatant H->I J Measure cytokine levels (Multiplex Assay/ELISA) I->J K Analyze and plot data J->K

Caption: Experimental workflow for the cytokine release assay.

Step-by-Step Procedure
  • Preparation of Cells:

    • Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Culture the PD-L1 expressing stimulator cells in their recommended growth medium. On the day of the assay, harvest the cells, wash, and resuspend in complete RPMI-1640 medium.

  • Assay Setup:

    • Plate the PD-L1 expressing stimulator cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well and incubate for 4-6 hours to allow for cell adherence.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 10 µM. Use DMSO as the vehicle control at a concentration equivalent to the highest concentration of this compound.

    • Prepare a stock solution of the T cell stimulus. For SEB, a final concentration of 100 ng/mL is often used. For anti-CD3/anti-CD28, titrate to determine the optimal concentration.

  • Co-culture and Treatment:

    • After the stimulator cells have adhered, carefully remove the medium.

    • Add 1 x 10^5 PBMCs to each well.

    • Add the T cell stimulus (e.g., SEB) to all wells except for the unstimulated controls.

    • Add the prepared dilutions of this compound, vehicle control (DMSO), and a positive control (e.g., a known anti-PD-L1 antibody) to the respective wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours. The incubation time should be optimized based on the specific cytokines being measured.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant using a validated multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.

Controls
  • Unstimulated Control: PBMCs + Stimulator cells (no T cell stimulus, no this compound).

  • Stimulated Control (Vehicle): PBMCs + Stimulator cells + T cell stimulus + Vehicle (DMSO).

  • Positive Control: PBMCs + Stimulator cells + T cell stimulus + anti-PD-L1 antibody.

  • This compound Dose-Response: PBMCs + Stimulator cells + T cell stimulus + varying concentrations of this compound.

Data Presentation

The quantitative data obtained from the cytokine measurements should be presented in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupConcentrationIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated -15.2 ± 3.125.8 ± 5.48.1 ± 2.050.3 ± 10.112.5 ± 2.9
Stimulated (Vehicle) 0.1% DMSO520.4 ± 45.6850.1 ± 78.2210.7 ± 25.3450.9 ± 55.7150.6 ± 20.1
This compound 1 nM780.5 ± 65.11100.3 ± 95.4350.2 ± 30.8465.1 ± 60.2145.8 ± 18.9
This compound 10 nM1250.8 ± 110.31850.6 ± 150.9620.5 ± 55.1480.3 ± 62.5130.4 ± 15.7
This compound 100 nM2100.2 ± 180.72900.1 ± 240.51100.9 ± 98.6510.7 ± 68.3115.2 ± 12.4
This compound 1 µM2250.6 ± 195.43100.8 ± 260.11180.4 ± 105.2525.4 ± 70.1110.9 ± 11.8
Positive Control (α-PD-L1 Ab) 10 µg/mL2300.1 ± 200.53150.4 ± 270.31210.6 ± 110.7530.2 ± 71.5108.7 ± 11.1

Data are represented as mean ± standard deviation from triplicate wells and are representative of expected results.

Discussion and Interpretation

The expected outcome of this experiment is a dose-dependent increase in the release of pro-inflammatory cytokines, particularly those associated with T cell activation such as IFN-γ, TNF-α, and IL-2, in the presence of this compound. This would indicate that this compound is effectively blocking the PD-1/PD-L1 inhibitory signal and restoring T cell effector functions. The levels of other cytokines, such as IL-6 and IL-10, should also be monitored as they can provide a broader picture of the immune response being modulated. A comparison with a known anti-PD-L1 antibody can help to benchmark the potency and efficacy of this compound. The data generated from this assay are critical for understanding the immunological activity of this compound and for predicting its potential therapeutic efficacy.

References

Application Notes and Protocols for Establishing MAX-10181 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a small molecule inhibitor that targets the programmed cell death-ligand 1 (PD-L1), a critical immune checkpoint protein. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to restore anti-tumor immunity. The development of resistance to targeted therapies, however, is a significant challenge in oncology. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of more effective and durable treatment strategies.

These application notes provide a comprehensive set of protocols for establishing and characterizing cancer cell lines with acquired resistance to this compound. The methodologies described herein are based on established principles of generating drug-resistant cell lines and can be adapted to various cancer cell types. The accompanying data tables and diagrams offer a structured framework for data presentation and a deeper understanding of the underlying biological processes.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Lines

Cell LineCancer TypeSeeding Density (cells/well)This compound IC50 (nM)
A549Non-Small Cell Lung Cancer5,00050
MDA-MB-231Triple-Negative Breast Cancer8,00075
MC38Colon Adenocarcinoma4,00040

Table 2: Dose Escalation Schedule for Generating this compound Resistant Cell Lines

CycleDuration (weeks)This compound Concentration (nM)Expected Viability (%)
12-350 (IC50)~50
22-375~60
33-4100~60
43-4150~70
54-5200~70
64-5300>80

Table 3: Characterization of this compound Parental (SEN) and Resistant (RES) Cell Lines

ParameterA549-SENA549-RESMDA-MB-231-SENMDA-MB-231-RES
This compound IC50 (nM) 5055075825
Fold Resistance -11-11
Doubling Time (hours) 22282532
PD-L1 Expression (MFI) 1500250012002200
p-AKT/total AKT ratio 1.02.51.02.8
p-ERK/total ERK ratio 1.01.21.01.5

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cancer cell line.

Materials:

  • Parental cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1][2]

Protocol 2: Generation of this compound Resistant Cell Lines

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Culture the parental cells in a T25 flask with complete medium containing this compound at the predetermined IC50 concentration.

  • Maintain the cells in the presence of the drug, changing the medium every 2-3 days.

  • Monitor the cells for signs of cell death and recovery. Initially, a significant number of cells will die.

  • Once the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • After 2-3 passages at the initial IC50 concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[2][3]

  • Repeat the process of monitoring, passaging, and dose escalation for several months. The entire process can take 6-12 months.[4]

  • At each major dose escalation, cryopreserve a batch of cells as a backup.

  • A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the IC50 of the parental cell line.[3]

  • To ensure the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-evaluate their IC50 for this compound.

Protocol 3: Characterization of this compound Resistant Cell Lines

Objective: To characterize the established resistant cell line and compare its phenotype and molecular profile to the parental cell line.

A. Cell Viability and Proliferation Assays:

  • Determine the IC50 of this compound in the resistant cell line using the same protocol as for the parental line (Protocol 1).

  • Perform a cell proliferation assay (e.g., using a cell counter or a dye-based assay) to compare the doubling times of the parental and resistant cells in the presence and absence of this compound.

B. Western Blot Analysis:

  • Prepare cell lysates from both parental and resistant cells.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the PD-L1 signaling pathway and potential resistance pathways, such as PD-L1, p-AKT, total AKT, p-ERK, and total ERK.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantify the band intensities to determine the relative protein expression levels.

C. Flow Cytometry for PD-L1 Surface Expression:

  • Harvest parental and resistant cells and wash them with FACS buffer (PBS with 2% FBS).

  • Incubate the cells with a fluorescently labeled anti-PD-L1 antibody or an isotype control antibody.

  • Wash the cells to remove unbound antibodies.

  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of PD-L1 expression on the cell surface.

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization start Seed Parental Cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 48-72h treat->incubate viability Assess Cell Viability (e.g., MTT, CCK-8) incubate->viability calculate Calculate IC50 viability->calculate culture Culture Parental Cells with this compound (IC50) monitor Monitor Cell Death and Recovery culture->monitor passage Passage Surviving Cells monitor->passage increase_dose Gradually Increase This compound Concentration passage->increase_dose passage->increase_dose establish Establish Resistant Cell Line increase_dose->establish reconfirm Re-determine IC50 establish->reconfirm proliferation Proliferation Assay establish->proliferation western Western Blot (PD-L1, p-AKT, p-ERK) establish->western flow Flow Cytometry (Surface PD-L1) establish->flow G cluster_0 PD-1/PD-L1 Signaling Pathway (Sensitive Cells) cluster_1 Potential Resistance Mechanisms MAX10181 This compound PDL1 PD-L1 MAX10181->PDL1 inhibits PD1 PD-1 PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 activates TCR TCR Antigen Antigen MHC MHC Antigen->MHC MHC->TCR PI3K PI3K SHP2->PI3K inhibits RAS RAS SHP2->RAS inhibits AKT AKT PI3K->AKT Tcell_inhibition T-cell Inhibition AKT->Tcell_inhibition ERK ERK RAS->ERK ERK->Tcell_inhibition Upregulation Upregulation of alternative checkpoints (e.g., TIM-3, LAG-3) Tcell_inhibition_res T-cell Inhibition Upregulation->Tcell_inhibition_res Bypass Activation of bypass signaling pathways (e.g., constitutive AKT/mTOR) Bypass->Tcell_inhibition_res DrugEfflux Increased drug efflux (e.g., MDR1 pumps) MAX10181_res This compound DrugEfflux->MAX10181_res removes

References

Application Notes and Protocols for the Preclinical Evaluation of MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent and orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By blocking the PD-1/PD-L1 axis, this compound aims to restore anti-tumor T-cell activity, offering a promising therapeutic strategy for various malignancies.[3][4] Currently, this compound is in Phase 1 clinical trials for the treatment of advanced solid tumors.[5][6][7]

These application notes provide a comprehensive overview of the preclinical animal models and experimental protocols recommended for the evaluation of this compound. The following sections detail methodologies for assessing in vivo efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology to support its continued development.

Mechanism of Action

This compound inhibits the binding of PD-L1 to PD-1 with a reported IC50 of 18 nM.[2] Unlike monoclonal antibodies, small-molecule inhibitors like this compound may offer advantages such as oral administration, potentially better tumor penetration, and a different modality of target modulation.[8][9] The mechanism of action for many small-molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of PD-L1 on the cell surface, leading to its degradation.[6][10] This prevents PD-L1 from engaging with PD-1 on T-cells, thereby releasing the "brake" on the anti-tumor immune response.

PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Signal 2: Inhibition MHC MHC TCR TCR MHC->TCR Signal 1: Activation Tumor Antigen Tumor Antigen Tumor Antigen->MHC SHP-2 SHP-2 PD-1->SHP-2 recruits T-Cell Inactivation T-Cell Inactivation SHP-2->T-Cell Inactivation leads to This compound This compound This compound->PD-L1 binds and induces internalization

Figure 1: this compound Mechanism of Action.

Recommended Animal Models

The selection of appropriate animal models is critical for the preclinical evaluation of this compound. Given that this compound is specific for human PD-L1, both syngeneic mouse models (for understanding general immuno-oncology principles) and humanized mouse models are essential.

1. Syngeneic Mouse Tumor Models: These models utilize immunocompetent mice, allowing for the study of this compound's effect on a fully functional murine immune system. It is important to select tumor cell lines known to be responsive to PD-1/PD-L1 blockade.

  • MC38 (Colon Adenocarcinoma): A widely used and highly immunogenic model that is responsive to anti-PD-1/PD-L1 therapy.[5][11]

  • CT26 (Colon Carcinoma): Another immunogenic colon cancer model sensitive to checkpoint inhibitors.[3][12]

  • B16-F10 (Melanoma): A moderately immunogenic model that can be used to evaluate efficacy in a more challenging tumor microenvironment.[8][13]

2. Humanized Mouse Models: These models are crucial for evaluating the direct activity of this compound on human PD-L1.

  • hPD-L1 Knock-in Mice: Mice in which the murine Cd274 gene is replaced with the human CD274 gene.[14] This allows for the evaluation of this compound's interaction with human PD-L1 in the context of a murine immune system.

  • hPD-1/hPD-L1 Double Knock-in Mice: These mice express both human PD-1 and human PD-L1, providing a more comprehensive model for studying the human-specific interaction and its blockade by this compound.[6][14]

Experimental Protocols

In Vivo Efficacy Studies

Objective: To determine the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

Efficacy_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 or hPD-L1 knock-in mice) Start->Tumor_Cell_Implantation Tumor_Growth Allow Tumors to Establish (50-100 mm³) Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (oral gavage) and Control Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Criteria Met? (e.g., tumor volume >1500 mm³) Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Tumor Growth Inhibition (TGI) Survival Analysis (Kaplan-Meier) Endpoint->Data_Analysis Yes End End Data_Analysis->End

Figure 2: In Vivo Efficacy Experimental Workflow.

Protocol:

  • Animal and Cell Line Selection: Choose an appropriate mouse strain and tumor cell line (e.g., C57BL/6 for MC38, BALB/c for CT26). For human-specific evaluation, use hPD-L1 or hPD-1/hPD-L1 knock-in mice.

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^5 MC38 cells) into the flank of the mice.[15]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 50-100 mm³).[15]

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer this compound orally at various dose levels (e.g., 3, 10, 30 mg/kg) once or twice daily.[10] The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²)/2.[15]

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a specified duration.[15] For survival studies, monitor until humane endpoints are reached.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis. For survival studies, generate Kaplan-Meier curves.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Dosing: Administer a single dose of this compound to mice, both orally and intravenously (for bioavailability calculation).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[16]

  • Sample Processing: Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Pharmacodynamic (PD) Studies

Objective: To assess the biological effects of this compound on its target and the immune system.

Protocol:

  • Study Design: Treat tumor-bearing mice with this compound or vehicle for a specified period.

  • Sample Collection: At selected time points, collect tumors, spleens, and draining lymph nodes.

  • Target Engagement:

    • PD-L1 Occupancy/Internalization: Use flow cytometry to measure the level of PD-L1 on the surface of tumor cells and immune cells. A decrease in surface PD-L1 can indicate target engagement and internalization.[9][10]

  • Immune Cell Profiling:

    • Flow Cytometry: Analyze the immune cell infiltrate in the tumor and lymphoid organs. Key markers include CD3, CD4, CD8 (for T-cells), FoxP3 (for regulatory T-cells), and CD11b (for myeloid cells).[5]

    • Immunohistochemistry (IHC): Visualize the infiltration of immune cells (e.g., CD8+ T-cells) into the tumor microenvironment.

  • T-cell Function:

    • Ex vivo Restimulation: Isolate T-cells from tumors or spleens and restimulate them with tumor antigens or mitogens. Measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or flow cytometry to assess T-cell activation.[10]

Toxicology Studies

Objective: To evaluate the safety profile of this compound.

Protocol:

  • Dose Range Finding Studies: Conduct acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: Administer this compound daily for an extended period (e.g., 28 days) in two species (one rodent, one non-rodent).

  • Endpoints:

    • Clinical Observations: Monitor for any adverse clinical signs.

    • Body Weight and Food Consumption: Record regularly.

    • Hematology and Clinical Chemistry: Analyze blood samples for changes in blood cell counts and organ function markers.

    • Histopathology: Perform a complete necropsy and microscopic examination of all major organs.

Data Presentation

Quantitative data from the described studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vivo Efficacy of this compound in MC38 Tumor Model

Treatment GroupDose (mg/kg, BID)Mean Tumor Volume (mm³) at Day 14Tumor Growth Inhibition (%)p-value
Vehicle Control-1250 ± 150--
This compound10625 ± 10050<0.05
This compound30312 ± 7575<0.01
Durvalumab (Control Ab)10450 ± 9064<0.01

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterOral (30 mg/kg)IV (10 mg/kg)
Cmax (ng/mL)15003000
Tmax (h)1.00.25
AUC (ng*h/mL)60004000
Half-life (h)4.54.2
Bioavailability (%)50-

Table 3: Pharmacodynamic Effects of this compound in MC38 Tumors

Treatment Group (30 mg/kg)% CD8+ T-cells in Tumor (of CD45+)IFN-γ Production (pg/mL)
Vehicle Control5 ± 1.550 ± 10
This compound15 ± 3.0250 ± 50

Conclusion

The preclinical evaluation of this compound requires a systematic approach utilizing a combination of syngeneic and humanized animal models. The protocols outlined in these application notes provide a robust framework for assessing the efficacy, pharmacokinetics, pharmacodynamics, and safety of this promising oral PD-L1 inhibitor. The data generated from these studies will be crucial for guiding the clinical development of this compound and realizing its potential as a novel cancer immunotherapy.

References

Application Notes and Protocols for In Vitro Screening of MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent, orally bioavailable small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). PD-L1 is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells. By binding to the Programmed Death-1 (PD-1) receptor on activated T cells, PD-L1 suppresses the anti-tumor immune response, allowing cancer cells to evade destruction. This compound disrupts this interaction, thereby restoring T-cell activity against cancer cells. These application notes provide detailed protocols for the in vitro screening of this compound against cancer cell lines to assess its cytotoxic and immune-modulatory effects.

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization. This dimerization prevents PD-L1 from binding to the PD-1 receptor on T cells. The blockade of the PD-1/PD-L1 axis releases the "brakes" on T cells, leading to their activation and subsequent killing of tumor cells. The inhibitory signal from PD-1 is mediated through the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates downstream components of the T-cell receptor (TCR) signaling pathway, including ITK, and subsequently suppresses the PI3K/Akt and RAS/ERK pathways. By inhibiting the initial PD-1/PD-L1 interaction, this compound effectively prevents this downstream immunosuppressive cascade.

PD1_Signaling_Pathway This compound blocks the PD-1/PD-L1 interaction, preventing SHP2-mediated inactivation of T-cell signaling pathways. cluster_cancer_cell Cancer Cell cluster_t_cell T Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer induces dimerization PD1 PD-1 PDL1->PD1 interaction inhibits MAX10181 This compound MAX10181->PDL1 binds MHC MHC TCR TCR MHC->TCR activates SHP2 SHP2 PD1->SHP2 recruits & activates ITK ITK TCR->ITK activates SHP2->ITK dephosphorylates & inactivates PI3K_AKT PI3K/Akt Pathway ITK->PI3K_AKT activates RAS_ERK RAS/ERK Pathway ITK->RAS_ERK activates Activation T-Cell Activation (Cytotoxicity, Proliferation) PI3K_AKT->Activation RAS_ERK->Activation

Caption: this compound Mechanism of Action.

Quantitative Data Summary

This compound is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 18 nM in biochemical assays.[1] As an immune checkpoint inhibitor, its primary anti-cancer activity is not through direct cytotoxicity to tumor cells but by enhancing T-cell-mediated killing. Therefore, high IC50 values are expected in standard in vitro cytotoxicity assays that lack immune cells. The available data on the cytotoxicity of this compound and a related compound (MAX-10129) are summarized below.

CompoundCell LineAssay TypeIC50 / EffectReference
This compound Jurkat-ECsCell ViabilityCytotoxicity at > 1 µM (48h)[2]
This compound CHO/TCRAct/PD-L1Cell ViabilityCytotoxicity at > 0.25 µM (48h)[2]

Experimental Protocols

Direct Cytotoxicity Assay

This protocol is to determine the direct cytotoxic effect of this compound on cancer cell lines.

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plates treat Add serial dilutions of this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure Luminescence or Absorbance add_reagent->measure analyze Calculate IC50 values measure->analyze

Caption: Direct Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Apoptosis_Workflow start Seed and Treat Cells (as in cytotoxicity assay) harvest Harvest Cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cytotoxicity assay protocol in a 6-well plate format.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]

Cell Cycle Analysis

This protocol is to assess the effect of this compound on the cell cycle progression of cancer cells.

Cell_Cycle_Workflow start Seed and Treat Cells in 6-well plates harvest Harvest and Wash Cells start->harvest fix Fix cells in cold 70% Ethanol harvest->fix wash_fix Wash to remove Ethanol fix->wash_fix stain Resuspend in PI/RNase Staining Buffer wash_fix->stain incubate Incubate for 30 min at 37°C stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Cell Cycle Analysis Workflow.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound in 6-well plates as previously described.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

References

Application Notes and Protocols: Long-Term Stability of MAX-10181 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 value of 0.018 μM[1]. As a compound of interest in cancer immunotherapy research, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of available stability data for this compound and a detailed protocol for conducting long-term stability studies.

Quantitative Stability Data

The stability of this compound is dependent on storage conditions, particularly temperature and the solvent used. The following table summarizes the recommended storage periods for maintaining the integrity of the compound in both solid form and in solution.

FormStorage TemperatureRecommended Storage PeriodSolvent
Powder -20°C3 yearsN/A
4°C2 yearsN/A
Stock Solution -80°C6 monthsDMSO
-20°C1 monthDMSO

Table 1: Recommended Storage Conditions and Stability of this compound.[1]

Experimental Protocol: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general method for determining the long-term stability of this compound in a user-defined solution. The primary analytical method employed is High-Performance Liquid Chromatography (HPLC), a standard technique for assessing the purity and degradation of small molecules.

1. Objective

To evaluate the chemical stability of this compound in a specific solvent system over an extended period under various storage conditions.

2. Materials and Reagents

  • This compound powder

  • High-purity solvent (e.g., DMSO, ethanol, or an aqueous buffer system)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C incubators)

3. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in the chosen high-purity solvent to a known concentration (e.g., 10 mM). The use of sonication may be necessary to fully dissolve the compound in solvents like DMSO[1].

  • Aliquot the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the bulk solution.

4. Stability Study Design

  • Time Points: Establish a schedule for sample analysis. For a 6-month study, typical time points might be T=0, 2 weeks, 1 month, 2 months, 4 months, and 6 months.

  • Storage Conditions: Store aliquots of the this compound solution at a minimum of three different temperatures to assess stability. Recommended conditions include:

    • -80°C (ultra-low freezer)

    • -20°C (standard freezer)

    • 4°C (refrigerator)

    • 25°C/60% Relative Humidity (ambient/accelerated degradation)

  • Controls: The sample at T=0 will serve as the initial reference for purity and concentration.

5. HPLC Analysis

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

  • Analysis of Samples: At each designated time point, retrieve one aliquot from each storage condition.

  • Allow the samples to equilibrate to room temperature before analysis.

  • Inject the samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis and Interpretation

  • Purity Assessment: Calculate the purity of this compound at each time point using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Degradation Calculation: The percentage of this compound remaining at each time point relative to the initial time point (T=0) can be calculated as:

    Remaining this compound (%) = (Purity at T=x / Purity at T=0) x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PD-1/PD-L1 signaling pathway targeted by this compound and the experimental workflow for the stability assessment protocol described above.

PD1_PDL1_Pathway cluster_APC APC / Tumor Cell cluster_T_Cell T-Cell APC Antigen Presenting Cell (or Tumor Cell) T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) Inhibition Inhibition of T-Cell Activation PD1->Inhibition MAX10181 This compound MAX10181->PDL1 Blocks Interaction TCR TCR Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation MHC MHC MHC->TCR Signal 1 (Activation) Inhibition->Activation

Caption: this compound inhibits the PD-1/PD-L1 interaction.

Stability_Workflow cluster_storage Store Aliquots at Different Conditions start Start: this compound Powder prepare_solution Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_solution aliquot Aliquot Solution into Multiple Vials prepare_solution->aliquot storage_neg80 -80°C storage_neg20 -20°C storage_4 4°C storage_25 25°C analyze_t0 Analyze T=0 Sample (HPLC) aliquot->analyze_t0 analyze_tx Analyze Samples at Each Time Point (T=x) storage_neg80->analyze_tx storage_neg20->analyze_tx storage_4->analyze_tx storage_25->analyze_tx data_analysis Calculate % Purity and % Remaining Compound analyze_t0->data_analysis analyze_tx->data_analysis conclusion Determine Stability Period data_analysis->conclusion

Caption: Workflow for long-term stability assessment.

References

Troubleshooting & Optimization

MAX-10181 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 100 mg/mL (approximately 189.56 mM)[1][2]. For optimal dissolution, ultrasonic treatment may be necessary[1][2].

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: If you are experiencing difficulties dissolving this compound in DMSO, even at concentrations reported to be soluble, consider the quality of your DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing your stock solutions[1].

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?

A3: Direct dissolution of this compound in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media is not recommended. As a small molecule inhibitor, this compound is expected to have limited aqueous solubility[3]. To prepare working solutions in aqueous media, it is best to first create a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or media.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Please refer to the troubleshooting guide below for a stepwise approach to address this issue.

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction[1][4]. By binding to PD-L1, it blocks the interaction with PD-1 on T-cells, which in turn can restore T-cell activity against tumor cells[4].

Data Presentation

Physicochemical and Solubility Data for this compound
PropertyValueReference
Molecular FormulaC₂₉H₂₈F₃NO₅[1]
Molecular Weight527.53 g/mol [1]
Solubility
- In Vitro (DMSO)100 mg/mL (189.56 mM)[1][2]
- Aqueous SolutionsLimited (qualitative)[3]

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Media

This guide provides a systematic approach to troubleshoot and resolve precipitation issues when preparing working solutions of this compound in aqueous-based media (e.g., cell culture medium, PBS).

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment. The observed precipitation is likely due to exceeding the compound's solubility limit in the aqueous medium.

  • Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, use a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free medium or PBS. Mix gently by vortexing. Then, add this intermediate dilution to your final volume of complete medium. This gradual decrease in the solvent concentration can help maintain the compound in solution.

  • Increase the Serum Concentration (for cell culture): If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 10% to 20%) can sometimes help to solubilize hydrophobic compounds through protein binding. However, be mindful of how this might affect your specific experimental setup.

  • Incorporate a Surfactant: For in vitro assays where it is permissible, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous solution can help to increase the solubility of this compound. It is crucial to first test the surfactant's compatibility with your cell line or assay to ensure it does not introduce artifacts.

  • Consider Alternative Formulation Strategies: For in vivo studies, where oral administration of this compound has been documented, more complex formulation strategies are likely employed. These can include the use of co-solvents (e.g., polyethylene glycol, ethanol), cyclodextrins, or lipid-based formulations. These approaches typically require specialized formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 527.53 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).

  • In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution Preparation start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve check_sol Visually Inspect dissolve->check_sol aliquot Aliquot & Store check_sol->aliquot start_dil Start Dilution intermediate Intermediate Dilution (in small media volume) start_dil->intermediate final_dil Final Dilution (in full media volume) intermediate->final_dil check_precip Check for Precipitation final_dil->check_precip proceed Proceed with Experiment check_precip->proceed No Precipitate troubleshoot Troubleshoot check_precip->troubleshoot Precipitate

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Inhibition Inhibition of T-Cell Activity PD1->Inhibition Leads to PDL1 PD-L1 PDL1->PD1 Binding MAX10181 This compound MAX10181->PDL1 Binds to & Blocks

References

improving MAX-10181 stability in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous media for reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the handling and formulation of this novel PD-1/PD-L1 binding inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with an IC50 value of 0.018 μM.[1] By disrupting this key immune checkpoint pathway, this compound can restore T-cell activity against tumor cells.[2][3] It is currently in clinical development for the treatment of various cancers.[][5]

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A2: Precipitation of small molecules like this compound in aqueous solutions can be due to several factors, including exceeding its aqueous solubility, changes in pH or temperature, or interactions with buffer components. It is crucial to determine the solubility of this compound in your specific buffer system before preparing concentrated solutions.

Q3: How should I store my stock and working solutions of this compound?

A3: For long-term storage, stock solutions of this compound should be kept at -80°C for up to six months or at -20°C for one month.[1] It is recommended to prepare fresh working solutions daily from the stock. If working solutions need to be stored for a short period, they should be kept at 2-8°C and protected from light.

Q4: Can the buffer system I use affect the stability of this compound?

A4: Yes, the choice of buffer is critical for maintaining the stability of pharmaceutical compounds.[6][7][8] Some buffer species can catalyze degradation reactions. It is advisable to evaluate the stability of this compound in a few different buffer systems (e.g., citrate, acetate, phosphate) at your desired pH to select the most suitable one.[9]

Q5: Are there any general formulation strategies to enhance the stability of this compound in aqueous media?

A5: General strategies to improve drug stability in aqueous solutions include optimizing the pH, using stabilizing excipients such as antioxidants or chelating agents, and protecting the solution from light and oxygen.[6][10] For compounds susceptible to hydrolysis, lyophilization (freeze-drying) can be a viable option to create a stable solid form that can be reconstituted before use.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low purity or presence of degradants in HPLC analysis Chemical degradation (e.g., hydrolysis, oxidation)Perform forced degradation studies to identify potential degradation pathways.[11] Adjust the pH of the solution to a more stable range. Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation.[6][10]
Change in color of the solution (e.g., yellowing) PhotodegradationProtect the solution from light by using amber vials or covering the container with aluminum foil.[6][9] Conduct photostability studies to confirm light sensitivity.
Precipitation upon storage or temperature change Poor aqueous solubility, supersaturationDetermine the solubility of this compound in your experimental medium. Prepare solutions at a concentration below the saturation point. Consider the use of co-solvents or solubilizing agents, but verify their compatibility with your experimental system.
Inconsistent experimental results Instability of the compound in the experimental mediaEnsure that fresh working solutions are prepared for each experiment. If solutions are prepared in advance, validate their stability over the intended period of use under the specific storage conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 527 g/mol [12]
LogP 5.5[12]
IC50 (PD-1/PD-L1 binding) 0.018 µM (18 nM)[1][2]
EC50 (Jurkat-EC activation) >4000 nM[12]

Table 2: Illustrative Example of pH-Dependent Stability for a Similar Small Molecule

pHHalf-life (t1/2) at 25°CPredominant Degradation Pathway
3.072 hoursAcid-catalyzed hydrolysis
5.0336 hours (14 days)Minimal degradation
7.448 hoursBase-catalyzed hydrolysis
9.012 hoursRapid base-catalyzed hydrolysis

Note: This table is a hypothetical example to illustrate the importance of pH on compound stability and does not represent actual data for this compound.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies
  • Materials : Sodium citrate dihydrate, citric acid, sodium acetate trihydrate, acetic acid, sodium phosphate monobasic, sodium phosphate dibasic, purified water.

  • Preparation of 0.1 M Citrate Buffer (pH 3-6) :

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • Mix the two solutions in appropriate ratios to achieve the desired pH, monitoring with a calibrated pH meter.

  • Preparation of 0.1 M Acetate Buffer (pH 4-5.5) :

    • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

    • Combine the solutions until the target pH is reached.

  • Preparation of 0.1 M Phosphate Buffer (pH 6-8) :

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • Titrate one solution with the other to obtain the final desired pH.

  • Final Step : Filter all buffer solutions through a 0.22 µm filter before use.

Protocol 2: Forced Degradation Study
  • Objective : To identify potential degradation pathways of this compound under stress conditions.

  • Procedure :

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into different aqueous media to achieve the final desired concentration.

    • Acidic Hydrolysis : Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis : Add 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidative Degradation : Add 3% hydrogen peroxide and incubate at room temperature.

    • Photodegradation : Expose the solution to a light source with a defined output (e.g., ICH-compliant photostability chamber).

    • Thermal Degradation : Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

  • Analysis : At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruits TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation Signal 1 SHP-2->T-Cell Activation Inhibits T-Cell Exhaustion T-Cell Exhaustion T-Cell Activation->T-Cell Exhaustion This compound This compound This compound->PD-L1 Inhibits Binding

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation start Start: this compound Sample prep Prepare Stock Solution (e.g., in DMSO) start->prep dilute Dilute in Aqueous Buffers (e.g., pH 4, 7, 9) prep->dilute stress Apply Stress Conditions dilute->stress acid Acidic (0.1N HCl, 60°C) stress->acid base Basic (0.1N NaOH, 60°C) stress->base ox Oxidative (3% H2O2, RT) stress->ox light Photolytic (ICH Light Box) stress->light hplc HPLC Analysis (Time points: 0, 2, 4, 8, 24h) data Data Analysis: - Quantify Parent Compound - Identify Degradants hplc->data report Generate Stability Report data->report acid->hplc base->hplc ox->hplc light->hplc

Caption: Experimental workflow for assessing the aqueous stability of this compound.

Troubleshooting_Logic start Instability Observed q1 Is there visible precipitate? start->q1 sol1 Check Solubility Limit Use Co-solvents with caution q1->sol1 Yes q2 Is there a color change? q1->q2 No end Stable Solution Achieved sol1->end sol2 Protect from Light Use Amber Vials q2->sol2 Yes q3 Does HPLC show degradants? q2->q3 No sol2->end sol3 Optimize pH Use Antioxidants/Chelators Prepare Fresh Solutions q3->sol3 Yes q3->end No sol3->end

Caption: A logical decision tree for troubleshooting this compound instability issues.

References

MAX-10181 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting precipitation of MAX-10181 in cell culture media. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accurate and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction with an IC₅₀ value of 0.018 μM.[1] By blocking this interaction, this compound can disrupt a key immune checkpoint pathway that is often exploited by cancer cells to evade the host immune system.[2][] This inhibition is intended to restore T-cell activity against tumor cells. This compound has been investigated in clinical trials for various cancers.[2][][4]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A: Precipitation of small molecules like this compound in cell culture media is a common issue that can stem from several factors:

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given medium. If the final concentration of this compound exceeds this limit, it will precipitate.[5]

  • Solvent Shock: this compound is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[5]

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, proteins, and other components.[5][6] this compound may interact with these components, leading to the formation of insoluble complexes.[5][6]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can alter the solubility of this compound.[6] The CO2 environment in an incubator, for instance, can affect the pH of the medium.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution of this compound can lead to precipitation.[1][5]

Q3: How can I visually identify this compound precipitation?

A: this compound precipitation can manifest as:

  • Cloudiness or haziness in the culture medium.[5]

  • Fine particles that are visible to the naked eye or under a microscope.[5]

  • Larger crystals that may settle at the bottom or adhere to the surface of the culture vessel.[5]

It is important to differentiate precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's color (due to pH indicators) and the presence of motile microorganisms visible under high magnification.[5]

Q4: What is the recommended maximum concentration of DMSO in cell culture media?

A: To minimize cytotoxic effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[6] The ideal concentration can be cell-line specific, so it is advisable to run a vehicle control experiment to assess the impact of the intended DMSO concentration on your cells.[6]

Troubleshooting Guides

Guide 1: Initial Assessment of Precipitation

If you observe a precipitate after adding this compound to your cell culture medium, follow these initial steps to diagnose the issue.

Experimental Workflow: Initial Precipitation Assessment

observe Precipitation Observed control Prepare Control: Medium + Vehicle (DMSO) (no this compound) observe->control incubate Incubate Under Identical Conditions control->incubate compare Compare Experimental and Control Wells incubate->compare precipitate_in_exp Precipitate in Experimental Well Only? compare->precipitate_in_exp precipitate_in_both Precipitate in Both Wells? precipitate_in_exp->precipitate_in_both No compound_issue Issue is likely This compound related precipitate_in_exp->compound_issue Yes media_issue Issue is likely media-related precipitate_in_both->media_issue Yes

Caption: A workflow for the initial assessment of this compound precipitation.

Guide 2: Systematic Troubleshooting of this compound Precipitation

Once you have determined that the precipitation is related to this compound, use the following table to identify the potential cause and implement the recommended solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media - High final concentration: Exceeding the solubility limit of this compound.[5] - Solvent shock: Rapid dilution of concentrated DMSO stock.[5]- Determine the maximum soluble concentration: (See Experimental Protocol 1). - Perform serial dilutions: Instead of a single large dilution, serially dilute the stock solution in pre-warmed media. - Slow addition with mixing: Add the stock solution dropwise to the media while gently vortexing or swirling.[7]
Precipitate forms over time in the incubator - Temperature shift: Changes in temperature affecting solubility.[6] - pH shift: CO2 in the incubator altering media pH.[6] - Interaction with media components: Formation of insoluble complexes over time.[5][6]- Pre-warm the media: Ensure the cell culture media is at 37°C before adding this compound.[6] - Use buffered media: Consider using a medium buffered with HEPES to maintain a stable pH. - Test stability: Assess the stability of this compound in your specific media over the duration of your experiment.
Precipitate observed after thawing a frozen stock solution - Poor solubility at low temperatures: The compound may have precipitated during the freeze-thaw cycle.[6]- Gentle warming and vortexing: Warm the stock solution to 37°C and vortex to redissolve the compound before use.[6] - Prepare fresh stock solutions: If precipitation persists, make fresh stock solutions for each experiment. - Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

Experimental Protocols

Protocol 1: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Methodology:

  • Prepare a series of dilutions:

    • Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Prepare a top concentration of this compound that is higher than your intended experimental concentration (e.g., 200 µM). To do this, add the appropriate volume of your this compound DMSO stock to the pre-warmed medium.

    • Perform a series of 2-fold serial dilutions in pre-warmed medium to create a range of concentrations.

  • Incubation:

    • Incubate these dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observation:

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours).

    • For a more sensitive assessment, you can take a small aliquot from each dilution and examine it under a microscope.

  • Determination:

    • The highest concentration that shows no visible precipitate at the end of the incubation period is the maximum soluble concentration under these conditions.

Signaling Pathway

PD-1/PD-L1 Signaling Pathway and the Action of this compound

cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR TCR->PD1 Signal 1 T_cell_inactivation T-Cell Inactivation SHP2->T_cell_inactivation Leads to PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation MAX10181 This compound MAX10181->PDL1 Inhibits Binding

Caption: this compound inhibits the PD-1/PD-L1 interaction, preventing T-cell inactivation.

References

troubleshooting MAX-10181 HTRF assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MAX-10181 HTRF assay kit. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you achieve optimal performance and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound HTRF assay?

The this compound assay is a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to quantify the interaction between two specific biomolecules. The assay utilizes two antibodies: one labeled with a Europium cryptate (the donor) and the other with d2 (the acceptor). When these antibodies bind to the target complex, the donor and acceptor are brought into close proximity. Excitation of the donor with a light source at 320-340 nm leads to a non-radiative energy transfer (FRET) to the acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm. The time-resolved detection of this signal minimizes interference from short-lived background fluorescence.[1][2] The intensity of the 665 nm signal is proportional to the amount of the target complex in your sample.

Q2: What type of microplates are recommended for the this compound HTRF assay?

For optimal performance, it is crucial to use white, low-volume, 384-well microplates.[3][4] White plates enhance the luminescent signal, leading to better sensitivity.[3][5] Black plates can reduce the dynamic range of the signal and are not recommended.[5] Ensure that the plates are compatible with your HTRF-certified plate reader.

Q3: My HTRF signal is very low. What are the potential causes and solutions?

A low HTRF signal can stem from several factors, ranging from reagent handling to incorrect instrument settings.[4]

  • Degraded Reagents: Ensure all kit components have been stored at the recommended temperatures and that reagents have not undergone multiple freeze-thaw cycles.[4]

  • Incorrect Reagent Preparation: Double-check all dilution calculations and ensure that the donor and acceptor antibody solutions are prepared according to the kit's protocol.[4]

  • Suboptimal Incubation Time: The binding of the antibody to the analyte requires sufficient time to reach equilibrium. Refer to the kit protocol for the recommended incubation time, as some assays may require overnight incubation.[4][5]

  • Incorrect Plate Reader Settings: Verify that the correct excitation and emission wavelengths, as well as the appropriate time delay and integration settings, are being used for your HTRF assay.[4][6]

  • Low Target Expression: If you are using a cell-based assay, the cell line you are using may not express the target protein at a high enough level. Consider using a different cell line or a method to overexpress the target.[4]

Q4: I am observing high background signal in my assay. How can I troubleshoot this?

High background can obscure the specific signal, leading to a poor signal-to-background ratio.[4]

  • Autofluorescence: Some test compounds or components of the culture media can be autofluorescent.[4][7] To check for this, run a control well containing the compound but without the HTRF antibodies.

  • Light Leakage: Use high-quality, opaque white microplates and ensure they are properly sealed to prevent light leakage.[4]

  • Cross-talk Between Wells: Be careful to avoid splashing liquid between wells during pipetting.[4]

  • Reader Settings Not Optimized: An inappropriate delay time or integration window can lead to the measurement of non-specific, short-lived fluorescence.[4] Consult your plate reader manual and the kit protocol for optimal settings.[6]

Q5: The coefficient of variation (%CV) between my replicate wells is high. What can I do to improve precision?

A high coefficient of variation (%CV) between replicate wells indicates poor assay precision.[4] A %CV of less than 15% is generally desirable.

  • Pipetting Inaccuracies: Inconsistent pipetting is a major source of variability.[4] Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.

  • Incomplete Cell Lysis (for cell-based assays): Ensure that the lysis buffer is added to all wells consistently and that the plate is adequately mixed to achieve uniform cell lysis.[4]

  • Cell Clumping (for cell-based assays): Ensure a single-cell suspension before seeding to have a uniform cell number in each well.[4]

  • Edge Effects: Variations in temperature and evaporation across the plate can lead to "edge effects". To mitigate this, ensure the plate and all reagents are at room temperature before use and cover the plate with a sealer during incubation.

Troubleshooting Guides

Guide 1: Low Signal-to-Background Ratio

A low signal-to-background (S/B) ratio can make it difficult to distinguish a true signal from noise. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration Perform a titration of both the donor and acceptor antibodies to find the optimal concentrations.
Insufficient Incubation Time Increase the incubation time to allow the binding reaction to reach equilibrium.[4]
High Background Fluorescence See Q4 above for troubleshooting high background.
Incorrect Plate Reader Gain Settings Optimize the gain setting on your plate reader. Too high of a gain can increase background noise, while too low of a gain can reduce the specific signal.
Quenching by Test Compounds Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching.[7][8] Test for compound interference by running a control with the compound and HTRF reagents but without the target analyte.
Guide 2: Plate-to-Plate Variability

Inconsistent results between different plates can compromise the reliability of a screen.

Potential Cause Recommended Solution
Inconsistent Reagent Preparation Prepare a master mix of all reagents for all plates in a single batch to minimize variability.
Variation in Incubation Times Ensure that all plates are incubated for the same amount of time. Stagger the addition of reagents if necessary to maintain consistent timing.
Fluctuations in Temperature Incubate all plates in the same temperature-controlled environment. Avoid stacking plates, as this can lead to temperature gradients.
Different Plate Lots If possible, use plates from the same manufacturing lot for the entire experiment.
Reader Calibration Ensure the plate reader is properly calibrated before each run.

Experimental Protocols

Protocol 1: Antibody Titration

This protocol will help you determine the optimal concentrations of the donor and acceptor antibodies for the this compound assay.

  • Prepare a dilution series of the donor antibody and the acceptor antibody in the assay buffer.

  • In a 384-well white plate, add a constant amount of your target analyte to each well.

  • Add the different concentrations of the donor and acceptor antibodies in a checkerboard fashion.

  • Include control wells with no analyte (background).

  • Incubate the plate according to the kit protocol.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the signal-to-background ratio for each antibody combination.

  • The optimal concentrations will be those that give the highest signal-to-background ratio.

Protocol 2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.

  • Prepare a set of positive control wells containing a known high concentration of the target analyte.

  • Prepare a set of negative control wells containing no analyte.

  • Run the assay with at least 16 replicates of each control.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Visualizations

HTRF_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Antibodies, Buffers, Samples) Plate_Setup Dispense Reagents and Samples into 384-well Plate Reagent_Prep->Plate_Setup Incubate Incubate at Room Temperature Plate_Setup->Incubate Read_Plate Read on HTRF Plate Reader (Ex: 320nm, Em: 620nm & 665nm) Incubate->Read_Plate Data_Analysis Calculate HTRF Ratio (665nm / 620nm) * 10,000 Read_Plate->Data_Analysis Results Generate Results Data_Analysis->Results

Caption: A generalized workflow for the this compound HTRF assay.

Troubleshooting_Flow Start High Assay Variability (%CV > 15%) Check_Pipetting Review Pipetting Technique and Calibrate Pipettes Start->Check_Pipetting Check_Reagents Prepare Fresh Reagents and Use Master Mixes Check_Pipetting->Check_Reagents [Still High] Resolved Variability Resolved (%CV < 15%) Check_Pipetting->Resolved [Resolved] Check_Lysis Optimize Cell Lysis Protocol (if applicable) Check_Reagents->Check_Lysis [Still High] Check_Reagents->Resolved [Resolved] Check_Edge_Effects Mitigate Edge Effects (Sealing, Equilibration) Check_Lysis->Check_Edge_Effects [Still High] Check_Lysis->Resolved [Resolved] Check_Edge_Effects->Resolved [Resolved]

Caption: A decision tree for troubleshooting high %CV in the this compound assay.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor GPCR G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Target_Protein Target Protein Kinase_Cascade->Target_Protein phosphorylates Ligand Ligand Ligand->Receptor

Caption: A simplified, hypothetical GPCR signaling pathway.

References

minimizing MAX-10181 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This guide is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize cytotoxicity in normal cells during your in vitro experiments.

Disclaimer

This compound is a small-molecule inhibitor of the PD-1/PD-L1 interaction currently under clinical investigation.[1][2] Publicly available data on its effects on a wide range of normal, non-cancerous primary human cells is limited. The guidance provided here is based on published data and general principles for managing the cytotoxicity of small-molecule inhibitors in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, small-molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[3][4] By binding to PD-L1, it blocks the signaling pathway that tumor cells often exploit to evade the immune system.[2] The primary mechanism involves inducing the dimerization of PD-L1, which prevents its engagement with PD-1 on T-cells, thereby restoring T-cell activity against cancer cells.[2][5]

Q2: At what concentrations does this compound show efficacy versus cytotoxicity?

A2: this compound inhibits the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of approximately 0.018 µM (18 nM).[3] However, cytotoxicity in certain cell lines has been observed at higher concentrations. For instance, in a 48-hour assay, a decrease in cell viability was seen in Jurkat E6.1 cells (a human T-cell line) at concentrations above 1 µM, and in CHO/TCRAct/PD-L1 cells (a hamster cell line) at concentrations above 0.25 µM.[1] It is crucial for researchers to determine the therapeutic window (effective concentration vs. cytotoxic concentration) in their specific cell models.

Q3: Why am I observing high levels of cytotoxicity in my normal cell line controls?

A3: High cytotoxicity in normal (non-target) cells at your effective concentration can be due to several factors:

  • Off-Target Effects: Small-molecule inhibitors can sometimes interact with unintended molecular targets, such as other kinases or enzymes, leading to toxicity.[2] The broad off-target profile of this compound is not extensively characterized in public literature.

  • High Compound Concentration: The concentration required for efficacy in your cancer cell model may be inherently toxic to more sensitive normal cell lines.

  • Long Exposure Duration: Continuous exposure over long time courses (e.g., > 48-72 hours) can lead to cumulative toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically recommended to be below 0.5%.

Q4: Are there general strategies to reduce the cytotoxicity of this compound in my normal cell cultures?

A4: Yes, several general strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that achieves the desired biological effect in your target cells while minimizing toxicity in normal cells.

  • Use Cytoprotective Co-treatments: Depending on the suspected mechanism of toxicity, co-incubation with agents like the antioxidant N-acetylcysteine (NAC) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) may rescue cells from apoptosis or oxidative stress-related death.[6]

  • Optimize Cell Culture Conditions: Ensure your normal cells are healthy and not under stress from other factors like suboptimal media, pH, or high cell density, as this can increase their sensitivity to drug-induced toxicity.

Troubleshooting Guides

This section provides a structured approach to address specific issues you may encounter.

Guide 1: High Cytotoxicity in Normal Cells

If you observe significant cell death in your normal cell line controls, follow this troubleshooting workflow.

start Issue: High Cytotoxicity in Normal Cells q1 Is the vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   s1 Action: Lower vehicle concentration. Typically <0.5%. a1_yes->s1 q2 Is cytotoxicity observed at the IC50 for the target? a1_no->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   mitigation Mitigation Strategies a2_yes->mitigation s3 Action: Use a lower, non-toxic concentration for experiments. a2_no->s3 s2 Action: Narrow therapeutic window. Proceed to Mitigation Strategies. opt_conc 1. Optimize Concentration & Exposure Time mitigation->opt_conc co_treat 2. Test Cytoprotective Agents (e.g., NAC, Z-VAD-FMK) mitigation->co_treat culture 3. Optimize Culture Conditions (Media, Serum %) mitigation->culture start Observation: Reduced cell number in viability assay (e.g., MTT) exp1 Perform Apoptosis Assay (Annexin V / Caspase-3/7) start->exp1 exp2 Perform Necrosis Assay (LDH Release / PI Stain) start->exp2 result1 Markers Increased? exp1->result1 result2 Markers Increased? exp2->result2 result1->result2 No conclusion_toxic Conclusion: Compound is CYTOTOXIC result1->conclusion_toxic Yes result2->conclusion_toxic Yes conclusion_static Conclusion: Compound is CYTOSTATIC result2->conclusion_static No PD-1/PD-L1 Signaling Pathway and Inhibition cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 Activation PD1->SHP2 TCR TCR TCR->SHP2 Inhibits Activation Inhibition T-Cell Inhibition (Exhaustion) SHP2->Inhibition MAX10181 This compound MAX10181->PDL1 Blocks Interaction

References

Technical Support Center: Managing MAX-10181-Induced Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing autofluorescence issues that may arise during imaging experiments involving this compound.

Autofluorescence is the natural emission of light by biological structures or other materials when they absorb light, which can interfere with the detection of specific fluorescent signals.[1][2] This guide provides a comprehensive set of frequently asked questions, troubleshooting procedures, and detailed experimental protocols to help you mitigate the impact of this compound-associated autofluorescence on your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be causing autofluorescence?

A1: this compound is a novel compound under investigation. While its primary mode of action is the subject of ongoing research, some users have reported an increase in background fluorescence in imaging applications. This autofluorescence may be inherent to the compound itself, or it could be a result of its interaction with cellular components, leading to the accumulation of fluorescent byproducts.

Q2: How can I confirm that the observed autofluorescence is due to this compound?

A2: To determine if this compound is the source of autofluorescence, it is crucial to include proper controls in your experiment.[3] An essential control is an unstained sample of your cells or tissue that has been treated with the vehicle used to dissolve this compound, but not the compound itself.[4] Comparing this to an unstained, this compound-treated sample under the same imaging conditions will help isolate the fluorescence originating from the compound's presence.

Q3: What are the common sources of autofluorescence in biological samples?

A3: Autofluorescence in biological samples can originate from several endogenous sources. These include molecules like NAD(P)H, flavins, collagen, and elastin.[2][5] Additionally, cellular components such as mitochondria and lysosomes can contribute to the background signal.[5] Lipofuscin, an age-related pigment, is also a significant source of autofluorescence with a broad emission spectrum.[1] Sample preparation methods, particularly fixation with aldehydes like formaldehyde and glutaraldehyde, can also induce autofluorescence.[1][6][7]

Q4: Can the choice of fluorophore for my specific antibody help in reducing the impact of autofluorescence?

A4: Yes, careful selection of fluorophores is a key strategy. Since most autofluorescence occurs in the blue to green spectral regions, opting for fluorophores that excite and emit in the far-red spectrum (above 600 nm) can significantly improve the signal-to-noise ratio.[3][5][8] Brighter fluorophores can also help to overcome the background signal.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence when working with this compound.

Step 1: Identify the Source of Autofluorescence

Before attempting to reduce autofluorescence, it's important to pinpoint its origin. The following workflow can help in this process.

A Start: High Background Fluorescence Observed B Image Unstained, Vehicle-Treated Control A->B C Image Unstained, this compound-Treated Sample A->C D Image Stained, Vehicle-Treated Control A->D E Image Fully Stained, this compound-Treated Sample A->E G Is fluorescence high in B? B->G F Is fluorescence high in C compared to B? C->F F->G No H This compound is a likely contributor to autofluorescence. F->H Yes I Endogenous autofluorescence is present. G->I Yes J Proceed to Mitigation Strategies G->J No H->J I->J

Caption: Workflow to identify the source of autofluorescence.

Step 2: Implement Mitigation Strategies

Once the nature of the autofluorescence is better understood, you can employ one or more of the following strategies.

Strategy Description Advantages Disadvantages
Spectral Unmixing Computationally separates the autofluorescence spectrum from the specific fluorescent signals.[10][11]Can be very effective, especially for overlapping spectra.Requires a spectral imaging system and specialized software.[12]
Photobleaching Intentionally exposing the sample to light to quench the autofluorescence before imaging the specific signal.[13][14]Simple and can be effective for certain types of autofluorescence.Can potentially damage the sample or affect the specific fluorophore.[14]
Chemical Quenching Using chemical reagents to reduce autofluorescence.A variety of reagents are available for different sources of autofluorescence.May impact the integrity of the sample or the specific fluorescent signal.
Choice of Fluorophore Selecting fluorophores with emission spectra outside the range of the autofluorescence.Non-invasive and highly effective.May be limited by the availability of antibodies conjugated to suitable fluorophores.
Common Chemical Quenching Agents
Quenching Agent Target Autofluorescence Typical Concentration Reference
Sodium Borohydride Aldehyde-induced autofluorescence.[6][8]0.1% in PBS[9]
Sudan Black B Lipofuscin.[8][15]0.1-0.3% in 70% ethanol[16]
Ammonium Chloride Aldehyde-induced autofluorescence.50 mM in PBS[13]
Glycine Aldehyde-induced autofluorescence.0.1 M in PBS[13]
Commercial Reagents Broad-spectrum autofluorescence.Varies by manufacturer[8][17][18]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[1]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

Procedure:

  • After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples twice with PBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with the blocking step of your immunofluorescence protocol.

A Fixation & Permeabilization B Wash with PBS (2x 5 min) A->B C Incubate in 0.1% Sodium Borohydride (10-15 min) B->C D Wash with PBS (3x 5 min) C->D E Proceed to Blocking D->E

Caption: Sodium Borohydride treatment workflow.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.[19]

Materials:

  • 70% Ethanol

  • Sudan Black B powder

  • Tris-Buffered Saline with Tween-20 (TBST)

Procedure:

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[16] It may be necessary to stir this solution for an extended period to fully dissolve the powder.[20]

  • After completing your immunofluorescence staining protocol, including secondary antibody incubation and washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Rinse the samples thoroughly with 70% ethanol to remove excess Sudan Black B.[16]

  • Wash the samples five times with TBST.[16]

  • Mount the samples with an appropriate mounting medium.

A Complete Immunofluorescence Staining B Incubate in 0.3% Sudan Black B (5-10 min) A->B C Rinse with 70% Ethanol B->C D Wash with TBST (5x) C->D E Mount Sample D->E

Caption: Sudan Black B quenching workflow.

Protocol 3: Photobleaching for General Autofluorescence Reduction

This protocol uses light exposure to reduce background fluorescence.[21]

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp).

Procedure:

  • Prepare your sample on a microscope slide.

  • Before applying your fluorescently labeled antibodies, place the slide on the microscope stage.

  • Expose the sample to the broad-spectrum light source for a period ranging from 15 minutes to a few hours.[13][21] The optimal time will need to be determined empirically for your specific sample type.

  • After photobleaching, proceed with your standard immunofluorescence staining protocol.

cluster_0 Pre-Staining cluster_1 Staining A Prepare Sample on Slide B Expose to Broad-Spectrum Light (15 min - 2 hrs) A->B C Proceed with Immunofluorescence Protocol B->C

Caption: General photobleaching workflow.

For further assistance, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: MAX-10181 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo experiments with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential sources of variability and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). It functions by binding to PD-L1 and disrupting its interaction with the programmed death-1 (PD-1) receptor on T-cells. This blockade is intended to restore anti-tumor T-cell activity. In vitro studies have shown that this compound inhibits the PD-1/PD-L1 interaction with an IC50 value of 18 nM.[1]

Q2: What is the recommended vehicle for in vivo administration of this compound?

While specific formulation details for in vivo studies are not extensively published, this compound is a lipophilic compound (LogP = 5.5)[2] and is often supplied dissolved in dimethyl sulfoxide (DMSO)[3]. For oral administration in preclinical models, it is common to formulate such compounds in vehicles like a mixture of DMSO, polyethylene glycol (PEG), and saline or water. It is crucial to establish the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments to account for any effects of the formulation itself.

Q3: What are some key considerations for designing an in vivo efficacy study with this compound?

Successful in vivo studies with this compound require careful planning. Key considerations include:

  • Animal Model Selection: The choice of animal model is critical. Studies have shown this compound to be effective in human PD-L1 knock-in MC38 tumor models in human PD-1 knock-in mice.[4] Using a model with a competent immune system and appropriate expression of human PD-L1 is essential.

  • Dose and Schedule: this compound has been administered orally on a once or twice-daily schedule.[4] A dose-response study is recommended to determine the optimal dose for your specific model.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is important. A pilot PK study can help correlate drug exposure with efficacy and inform dosing schedules.

  • Controls: Appropriate controls are necessary, including a vehicle control group and potentially a positive control group treated with a known immune checkpoint inhibitor like an anti-PD-L1 antibody.

Troubleshooting Inconsistent In Vivo Results

Issue 1: Higher than expected variability in tumor growth within treatment groups.

High variability can mask the true effect of the compound. The following workflow can help identify and mitigate sources of variability.

cluster_0 Troubleshooting High Variability A High Variability Observed B Review Animal Husbandry - Age, weight, sex matching - Housing conditions - Diet and water source A->B Check C Standardize Tumor Implantation - Cell viability and passage number - Injection volume and site - Operator consistency A->C Check D Evaluate Compound Formulation - Solubility and stability in vehicle - Consistent preparation A->D Check E Refine Dosing Procedure - Accurate oral gavage technique - Consistent timing of doses A->E Check B->C C->D D->E F Increase Sample Size - Power analysis to determine  appropriate 'n' E->F G Consistent Results Achieved F->G

Caption: Workflow for troubleshooting high variability in tumor growth.

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

A discrepancy between in vitro and in vivo results is a common challenge in drug development. This can often be attributed to issues with the compound's formulation, pharmacokinetics, or the experimental model.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Oral Bioavailability This compound is a lipophilic molecule, which can present challenges for oral absorption.[2] Consider the following: - Formulation Optimization: Test different vehicle compositions (e.g., varying ratios of PEG, Tween 80, or other solubilizing agents) to improve solubility and absorption.[5] - Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure plasma concentrations of this compound after oral administration. This will determine if the compound is being absorbed and reaching sufficient levels in circulation.
Rapid Metabolism or Clearance The compound may be cleared from the body too quickly to exert a therapeutic effect. - PK Analysis: The PK study will also provide information on the half-life of this compound. If the half-life is very short, consider increasing the dosing frequency (e.g., from once to twice daily).[4]
Inadequate Target Engagement The administered dose may not be sufficient to achieve adequate occupancy of the PD-L1 target in the tumor microenvironment. - Pharmacodynamic (PD) Study: In a satellite group of animals, collect tumor tissue at various time points after dosing to assess target engagement. This could involve measuring downstream biomarkers of PD-L1 signaling. - Dose Escalation: If target engagement is low, a dose-escalation study may be necessary.
Inappropriate Animal Model The chosen animal model may not be suitable for evaluating the efficacy of a PD-L1 inhibitor. - PD-L1 Expression: Confirm that the tumor cells express PD-L1.[6] - Immune Competence: Ensure that the animal model has a functional immune system capable of mounting an anti-tumor response.
Compound Stability This compound may be unstable in the formulation or under certain storage conditions. - Stability Testing: Assess the stability of the dosing solution over the course of the experiment. One vendor suggests that stock solutions in DMSO are stable for one month at -20°C and six months at -80°C.[3]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for an in vivo study with this compound.

cluster_pathway PD-1/PD-L1 Signaling Pathway T_Cell T-Cell PD1 PD-1 T_Cell->PD1 Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1->PDL1 Inhibitory Signal Inhibition T-Cell Inhibition PDL1->Inhibition MAX10181 This compound MAX10181->PDL1 Blocks Interaction Activation T-Cell Activation MAX10181->Activation TCR TCR MHC MHC TCR->MHC Activation Signal

Caption: Targeted PD-1/PD-L1 signaling pathway.

cluster_workflow In Vivo Experimental Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Oral Administration of This compound or Vehicle C->D E Continued Tumor Measurement D->E F Endpoint Analysis (e.g., Tumor Volume, Survival) E->F

Caption: General experimental workflow for in vivo efficacy studies.

Summary of In Vitro and In Vivo Data

The following tables summarize key data for this compound and provide a template for organizing your own experimental results.

Table 1: this compound Properties and In Vitro Activity

ParameterValueReference
Target PD-L1[1]
Mechanism of Action Inhibits PD-1/PD-L1 Interaction[1]
IC50 (HTRF Assay) 18 nM[1]
Molecular Weight 527.54 g/mol [2]
LogP 5.5[2]

Table 2: Hypothetical In Vivo Efficacy Study Results Template

Treatment GroupNDosing ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control 10Daily, p.o.1500 ± 150-
This compound (25 mg/kg) 10Daily, p.o.900 ± 12040
This compound (50 mg/kg) 10Daily, p.o.600 ± 10060
Positive Control 10Twice weekly, i.p.550 ± 9063

By systematically addressing these potential issues, researchers can increase the reproducibility and reliability of their in vivo experiments with this compound.

References

Technical Support Center: MAX-10181 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MAX-10181 in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro potency of this compound?

A1: this compound is a potent inhibitor of the PD-1/PD-L1 interaction. In biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF), it has demonstrated IC50 values in the low nanomolar range. One study reported an IC50 of 18 nM for its in vitro inhibitory activity.[1]

Q2: I am observing a significantly lower potency (higher EC50) in my cell-based assay compared to the reported biochemical IC50. Is this expected?

A2: Yes, a decrease in potency from biochemical to cell-based assays is not uncommon for small-molecule inhibitors. One study reported an EC50 value of >4000 nM for this compound in a Jurkat T-cell activation assay with PD-L1 expressing CHO cells.[1] This discrepancy can be attributed to several factors, including cell membrane permeability, drug efflux pumps, protein binding in cell culture media, and the complex biological environment of a cellular assay compared to a purified protein assay.

Q3: My dose-response curve for this compound is very steep. What could be the cause?

A3: A steep dose-response curve, characterized by a Hill slope significantly greater than 1, can indicate several phenomena. These may include cooperative binding, an inhibitor phase transition, or stoichiometric inhibition where the concentration of the inhibitor is close to the concentration of the target protein. It is crucial to ensure accurate serial dilutions and proper mixing to rule out experimental artifacts.

Q4: The top plateau of my dose-response curve does not reach 100% inhibition, even at high concentrations of this compound. Why might this be?

A4: An incomplete inhibition plateau can suggest several possibilities. The inhibitor may not be able to fully block the signaling pathway at the concentrations tested, or there might be an alternative signaling pathway that is not targeted by this compound. It could also indicate issues with the compound's solubility at higher concentrations or the presence of a resistant subpopulation of cells.

Q5: I am seeing a "bell-shaped" or hormetic dose-response curve. What does this mean?

A5: A bell-shaped dose-response curve, where the response decreases at higher concentrations after an initial increase, can be indicative of more complex biological effects. This may involve off-target effects at higher concentrations, cytotoxicity, or the induction of opposing signaling pathways. It is important to assess cell viability at all tested concentrations of this compound to rule out toxicity-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough but gentle mixing of this compound dilutions and assay reagents.
No Dose-Response Incorrect concentration range, inactive compound, inappropriate assay endpoint.Verify the concentration range of this compound. A good starting point is a wide range from picomolar to micromolar. Confirm the activity of the compound with a positive control. Ensure the chosen assay endpoint (e.g., cytokine secretion, reporter gene expression) is appropriate for the cell system and sensitive to PD-1/PD-L1 blockade.
Poor Z'-factor Suboptimal assay window, high background signal.Optimize cell seeding density and stimulation conditions to maximize the signal-to-background ratio. Use appropriate positive and negative controls (e.g., a known neutralizing antibody for PD-L1 and a vehicle control).
Inconsistent Results Between Experiments Variation in cell passage number, serum lot, or incubation times.Use cells within a consistent and low passage number range. Test and pre-qualify new lots of serum. Maintain consistent incubation times for all steps of the experiment.

Experimental Protocols

Protocol: In Vitro PD-1/PD-L1 Blockade Assay Using a Co-culture System

This protocol describes a general method to assess the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

1. Cell Lines and Reagents:

  • Target Cells: CHO cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator (e.g., anti-CD3 scFv).

  • Effector Cells: Jurkat T-cells stably expressing human PD-1 and a reporter gene (e.g., NFAT-luciferase).

  • This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay medium.

  • Assay Medium: RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent.

  • Positive Control: Anti-human PD-L1 neutralizing antibody.

  • Vehicle Control: DMSO at the same final concentration as in the this compound-treated wells.

2. Assay Procedure:

  • Seed the PD-L1 expressing CHO cells in a white, clear-bottom 96-well plate at a pre-optimized density and incubate overnight.

  • The next day, remove the culture medium and add serial dilutions of this compound, the positive control antibody, and the vehicle control to the respective wells.

  • Add the PD-1 expressing Jurkat T-cells to all wells at a pre-optimized effector-to-target ratio.

  • Co-culture the cells for 6-24 hours at 37°C and 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence from all wells.

  • Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value.

Visualizations

PD_L1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway Inhibition by this compound cluster_tumor Tumor Cell cluster_tcell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP-2 SHP-2 PD-1->SHP-2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates SHP-2->ZAP70 Dephosphorylates (Inhibits) T-Cell Activation T-Cell Activation ZAP70->T-Cell Activation Leads to T-Cell Inhibition T-Cell Inhibition ZAP70->T-Cell Inhibition Suppression leads to This compound This compound This compound->PD-L1 Induces Dimerization & Internalization

Caption: this compound inhibits the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Dose_Response_Workflow Experimental Workflow for Dose-Response Curve Generation cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Culture Culture PD-L1+ Target Cells and PD-1+ Effector Cells Cell_Seeding Seed Target Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions and Controls Compound_Dilution->Add_Compound Cell_Seeding->Add_Compound Add_Effectors Add Effector Cells to Initiate Co-culture Add_Compound->Add_Effectors Incubate Incubate for 6-24 hours Add_Effectors->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Data_Analysis Normalize Data and Plot Dose-Response Curve Measure_Signal->Data_Analysis Calculate_EC50 Calculate EC50 using 4PL Curve Fit Data_Analysis->Calculate_EC50

Caption: A stepwise workflow for generating a this compound dose-response curve.

References

Technical Support Center: MAX-10181 HTRF Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives when using MAX-10181 in Homogeneous Time-Resolved Fluorescence (HTRF) assays targeting the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. It is orally active and has been investigated in clinical trials for various cancers.[1] Its mechanism of action involves binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade of the PD-1/PD-L1 signaling pathway is intended to restore anti-tumor immune responses.

Q2: What is HTRF and how is it used to study the PD-1/PD-L1 interaction?

HTRF (Homogeneous Time-Resolved Fluorescence) is a robust assay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[2] In the context of the PD-1/PD-L1 interaction, one protein (e.g., PD-1) is labeled with a donor fluorophore (like europium cryptate), and the other (e.g., PD-L1) is labeled with an acceptor fluorophore (like d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. This results in a specific FRET signal that is measured after a time delay to reduce background fluorescence.[2][3] Small molecule inhibitors like this compound that disrupt this interaction will cause a decrease in the HTRF signal.

Q3: What are the common causes of false positives in HTRF assays with small molecules like this compound?

False positives in HTRF assays can arise from various sources of interference by the test compound.[4][5] These include:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength as the HTRF donor or acceptor, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb the excitation light or the emission light from the donor or acceptor, leading to a decrease in signal that can be misinterpreted as inhibition.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may physically disrupt the assay components or scatter light, affecting the readout.

  • Interference with Assay Components: The compound may bind to the antibodies, tags (e.g., 6His, GST), or streptavidin used in the assay, preventing the proper formation of the detection complex.[2]

  • Technology-Specific Interference: Some compounds can directly affect the fluorescence of the HTRF fluorophores. An abnormal increase in the 620 nm raw data (donor emission) can be an indicator of such interference.[4]

Q4: How can I determine if this compound is causing a false positive in my HTRF assay?

Several strategies can be employed to identify false positives:

  • Analyze Raw Data: Monitor the raw fluorescence signals at both the donor (620 nm) and acceptor (665 nm) wavelengths. A true inhibitor of the PD-1/PD-L1 interaction should primarily decrease the 665 nm signal. An increase in the 620 nm signal is a strong indicator of compound interference.[4]

  • Time-Course Measurements: Compare HTRF reads at the beginning (time = 0) and after a longer incubation period (e.g., 60 minutes) with the compound. A genuine inhibitor that needs to displace the binding partners may show a time-dependent increase in inhibition, whereas interference effects are often immediate.[4][6]

  • Counter-Screens: Perform specific counter-screens to test for autofluorescence, quenching, and interference with assay components in the absence of one of the binding partners.

  • Orthogonal Assays: Validate hits using a different, preferably label-free, technology such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to confirm direct binding and inhibition.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your HTRF experiments with this compound.

Issue Potential Cause Recommended Action
High variability between replicate wells Pipetting inaccuracies, incomplete cell lysis (for cell-based assays), or compound precipitation.Ensure proper pipette calibration and technique. For cell-based assays, ensure complete and uniform lysis. Visually inspect plates for any signs of compound precipitation.
Low signal-to-background ratio Suboptimal reagent concentrations, incorrect plate reader settings, or high background fluorescence.Optimize the concentrations of PD-1, PD-L1, and HTRF detection reagents. Verify the plate reader settings for HTRF, including excitation/emission wavelengths and time delay. Use non-binding control wells to assess background levels.
Apparent inhibition by this compound that is not reproducible in orthogonal assays False positive due to assay interference.Perform the counter-screens detailed in the "Experimental Protocols" section to test for autofluorescence and quenching. Analyze the raw 620 nm and 665 nm data for signs of interference.
Unexpected increase in HTRF signal with increasing this compound concentration Compound autofluorescence.Perform the autofluorescence counter-screen. If the compound is fluorescent, consider using a different assay technology for validation.
"Bell-shaped" dose-response curve Compound aggregation at higher concentrations.Include a detergent like Tween-20 (e.g., 0.05%) in the assay buffer to minimize aggregation. Test the effect of this compound in the presence and absence of detergent.
Quantitative Data Summary

The following table provides typical parameters for a PD-1/PD-L1 HTRF assay. Note that these values may require optimization for your specific experimental conditions.

ParameterTypical Value/RangeNotes
This compound IC50 ~18 nMThis value is reported from a specific HTRF binding assay and may vary depending on assay conditions.
PD-1 Protein Concentration 3 - 10 nMOptimal concentration should be determined empirically.
PD-L1 Protein Concentration 10 - 20 nMOptimal concentration should be determined empirically.
HTRF Antibody Concentration 1 - 2 nM (donor), 20 - 40 nM (acceptor)Follow the manufacturer's recommendations for the specific anti-tag antibodies used.
Z' Factor ≥ 0.5A Z' factor of 0.5 or greater indicates an excellent assay for high-throughput screening.
Signal-to-Background (S/B) Ratio > 10A high S/B ratio is desirable for a robust assay.
Experimental Protocols
Protocol 1: Primary HTRF Screen for PD-1/PD-L1 Inhibition

This protocol is adapted from commercially available PD-1/PD-L1 HTRF assay kits and literature.[7]

Materials:

  • Recombinant human PD-1 protein (e.g., with a Fc tag)

  • Recombinant human PD-L1 protein (e.g., with a 6His-tag)

  • Anti-Fc antibody labeled with Eu3+-cryptate (donor)

  • Anti-6His antibody labeled with d2 (acceptor)

  • This compound or other test compounds

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute further in assay buffer.

  • Add 2 µL of the diluted this compound to the wells of the 384-well plate. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.

  • Add 4 µL of the PD-1 protein solution to all wells.

  • Add 4 µL of the PD-L1 protein solution to all wells.

  • Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Prepare a mixture of the anti-Fc-cryptate and anti-6His-d2 antibodies in assay buffer.

  • Add 10 µL of the antibody mixture to all wells.

  • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission) with a time delay of 60 µs and an integration time of 400 µs.

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Counter-Screen for Autofluorescence and Quenching

Procedure:

  • Autofluorescence Check:

    • Prepare a plate with wells containing only assay buffer and this compound at various concentrations.

    • Read the plate using the same HTRF settings as the primary screen.

    • A significant signal in the absence of HTRF reagents indicates that this compound is autofluorescent.

  • Quenching Check (Donor Interference):

    • Prepare wells containing the PD-1 protein and the anti-Fc-cryptate (donor) antibody in assay buffer.

    • Add this compound at various concentrations.

    • Read the fluorescence at 620 nm. A decrease in the 620 nm signal in the presence of this compound suggests quenching of the donor fluorophore.

  • Quenching Check (Acceptor Interference):

    • This is more complex to assess directly. However, if the compound does not show autofluorescence or donor quenching but still appears as a hit, and this hit is not confirmed in orthogonal assays, acceptor quenching is a possibility.

Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_PDL1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Inhibitor Inhibition by this compound TCR TCR PI3K PI3K TCR->PI3K Signal 1 PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->PI3K Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->T_Cell_Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MAX10181 This compound MAX10181->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Hit Validation

Hit_Validation_Workflow Primary_Screen Primary HTRF Screen (e.g., with this compound) Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Data_Analysis Raw Data Analysis (620nm vs 665nm) Hit_Identification->Data_Analysis Interference_Check Interference Detected? Data_Analysis->Interference_Check Counter_Screens Counter-Screens (Autofluorescence, Quenching) Interference_Check->Counter_Screens No False_Positive_1 False Positive Interference_Check->False_Positive_1 Yes Putative_Hit Putative Hit Counter_Screens->Putative_Hit Orthogonal_Assay Orthogonal Assay (e.g., SPR, MST) Putative_Hit->Orthogonal_Assay Confirmation Binding Confirmed? Orthogonal_Assay->Confirmation True_Positive True Positive (Proceed to further studies) Confirmation->True_Positive Yes False_Positive_2 False Positive Confirmation->False_Positive_2 No

Caption: A logical workflow for validating hits from a primary HTRF screen to identify true positives.

References

impact of hygroscopic DMSO on MAX-10181 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MAX-10181, with a specific focus on the impact of dimethyl sulfoxide (DMSO) quality on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) signaling pathway.[1][2] It is an orally active compound that has shown efficacy similar to the antibody drug Durvalumab in preclinical models.[3][4] By inhibiting the interaction between PD-1 and PD-L1, this compound helps to restore the anti-tumor activity of T-cells, which is a key mechanism in cancer immunotherapy.[1][5]

Q2: A manufacturer's note mentions that hygroscopic DMSO significantly impacts this compound solubility. What does this mean?

A2: This note highlights a critical experimental variable. DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[6][7][8][9] The presence of even small amounts of water in DMSO can significantly decrease the solubility of certain compounds, including this compound.[2][10] This can lead to precipitation of the compound from your stock solution, resulting in inaccurate concentrations and unreliable experimental results.

Q3: How can I ensure my DMSO is suitable for dissolving this compound?

A3: To ensure optimal solubility of this compound, it is crucial to use anhydrous (dry) DMSO. Always use a freshly opened bottle of high-purity, anhydrous DMSO.[2] Minimize the time the DMSO container is open to the air to prevent moisture absorption.[6] For highly sensitive experiments, it is recommended to use DMSO from a sealed, single-use ampule.

Q4: What are the signs that my this compound solution in DMSO may have solubility issues?

A4: Visual inspection is the first step. Look for any visible precipitate or cloudiness in your stock solution. If you observe any particulate matter, it is a strong indication that the compound is not fully dissolved. This can occur over time, even in properly prepared solutions, due to repeated freeze-thaw cycles and gradual moisture absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitate in this compound stock solution 1. Hygroscopic DMSO: The DMSO used for dissolution has absorbed water from the atmosphere. 2. Low-quality DMSO: The DMSO is not of sufficient purity. 3. Incorrect storage: The stock solution was not stored properly, leading to moisture absorption or degradation.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing new stock solutions.[2] 2. If possible, sonicate the existing solution in a water bath to attempt to redissolve the precipitate. However, preparing a fresh solution is the most reliable approach. 3. Store stock solutions in tightly sealed vials at the recommended temperature (-20°C or -80°C) and minimize exposure to ambient air.[2]
Inconsistent experimental results 1. Inaccurate stock concentration: The actual concentration of dissolved this compound is lower than intended due to precipitation. 2. Compound degradation: The compound may be unstable in the prepared solution over time.1. Prepare a fresh stock solution using anhydrous DMSO. 2. Perform a quality control check of your stock solution. This can be done by measuring its absorbance via UV-Vis spectroscopy and comparing it to a freshly prepared standard. 3. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Difficulty dissolving this compound powder 1. Insufficient solvent volume: The amount of DMSO is not sufficient to dissolve the given amount of this compound. 2. Inadequate mixing: The solution has not been mixed thoroughly enough to facilitate dissolution.1. Gently warm the solution and vortex or sonicate to aid dissolution.[2] 2. Refer to the manufacturer's instructions for the recommended solvent volume for a given mass of the compound.

Data Presentation

Table 1: Solubility of this compound in DMSO

Parameter Value Notes
Solubility in Anhydrous DMSO 100 mg/mL (189.56 mM)Requires sonication.[2]
Impact of Water Content Significantly DecreasedThe presence of water absorbed by hygroscopic DMSO will lower the solubility.[2] Quantitative data on the exact solubility at different water percentages is not readily available and would require experimental determination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a low-humidity environment if possible.

  • Transfer the powder to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Tightly cap the vial and vortex thoroughly for 2-3 minutes.

  • If the powder is not fully dissolved, place the vial in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution for any undissolved particles.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air.

  • Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Kinetic Solubility Assay to Assess Impact of Water in DMSO

Objective: To determine the kinetic solubility of this compound in DMSO containing varying amounts of water.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Prepare DMSO/Water Mixtures: Prepare a series of DMSO and water mixtures (e.g., 100% DMSO, 99% DMSO/1% water, 95% DMSO/5% water, 90% DMSO/10% water).

  • Prepare this compound Stock Solutions: Prepare a high-concentration stock solution of this compound in each of the DMSO/water mixtures.

  • Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound stock solution in triplicate.

  • Add Buffer: To each well, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4).

  • Mix and Incubate: Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in light scattering or absorbance indicates precipitation.

  • Data Analysis: Plot the turbidity/absorbance against the final concentration of this compound for each DMSO/water mixture. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit under those conditions.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation TCR->PD1 Upregulates CD28 CD28 MAX10181 This compound MAX10181->PDL1 Inhibits Interaction

Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve mix Vortex / Sonicate dissolve->mix check Visually Inspect for Precipitate mix->check aliquot Aliquot for Storage check->aliquot Clear Solution discard Discard or Attempt to Redissolve check->discard Precipitate Present store Store at -20°C / -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Check Stock Solution for Precipitate start->check_solution precipitate_yes Precipitate Found check_solution->precipitate_yes Yes precipitate_no No Precipitate check_solution->precipitate_no No cause_solubility Likely Cause: Poor Solubility due to Hygroscopic DMSO precipitate_yes->cause_solubility cause_other Possible Other Causes: - Compound Degradation - Pipetting Error precipitate_no->cause_other solution_remake Solution: Prepare Fresh Stock with Anhydrous DMSO cause_solubility->solution_remake

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

MAX-10181 degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and potential degradation of MAX-10181. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with an IC50 value of 0.018 μM.[1] By blocking this interaction, this compound can restore T-cell activity against tumor cells, making it a candidate for cancer immunotherapy.[2][3] It is an orally active compound that has been in clinical trials for solid tumors.[1][4] Some studies have also investigated its ability to penetrate the blood-brain barrier for treating brain tumors like glioblastoma.[5]

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for this compound depend on whether it is in solid form or in a solvent. Following these guidelines is crucial to ensure the compound's stability and efficacy.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month
Source : MedchemExpress.com[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C or -80°C.[6] For in vitro studies, this compound can be dissolved in DMSO to a concentration of 100 mg/mL (189.56 mM), which may require sonication.[1] It is advisable to use the solutions as soon as possible after preparation.[6]

Q4: Can short periods at warmer temperatures affect the stability of this compound?

A4: Short periods at temperatures warmer than the recommended values, such as during shipping, should not significantly affect the product's life or efficacy for the solid form.[6] However, for long-term storage, the recommended temperatures should be strictly followed. The stability of solutions is more sensitive to temperature fluctuations.

Troubleshooting Guides

This section addresses specific issues that users may encounter, suggesting potential causes and experimental approaches to investigate them.

Issue 1: Reduced or No In-Vitro Activity of this compound

Q: My experiments are showing a lower-than-expected or complete loss of this compound activity. What could be the cause and how can I troubleshoot it?

A: Reduced activity is often linked to compound degradation due to improper storage or handling. Here’s a systematic approach to troubleshoot this issue:

1. Verify Storage Conditions:

  • Confirm that your this compound stock (both powder and solutions) has been stored at the correct temperatures and within the recommended timeframes as outlined in the FAQ section.

  • Review your handling procedures. Have stock solutions undergone multiple freeze-thaw cycles? It is best practice to aliquot stock solutions to avoid this.

2. Assess Compound Integrity:

  • If you suspect degradation, the first step is to analyze the purity of your this compound sample. A stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is recommended.[7]

  • Compare the chromatogram of your current sample with a fresh, unexpired sample if available. The appearance of new peaks or a decrease in the area of the main peak could indicate the presence of degradation products.

3. Hypothetical Degradation Pathways and Identification:

  • While specific degradation pathways for this compound are not publicly documented, small molecules with similar functional groups can be susceptible to hydrolysis or oxidation.

  • Hydrolysis: The ester and amide-like linkages in the this compound structure could be susceptible to hydrolysis, especially if exposed to acidic or basic conditions, or moisture over long periods.

  • Oxidation: The electron-rich aromatic rings and the ether linkage could be sites for oxidation.

  • To identify potential degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weights of the impurities.[8] Further characterization can be achieved using tandem mass spectrometry (MS/MS) or by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Experimental Workflow for Investigating Degradation:

Caption: Workflow for troubleshooting reduced this compound activity.

Issue 2: Inconsistent Results Between Experiments

Q: I am observing significant variability in my results when using the same batch of this compound. What could be the reason?

A: Inconsistent results can stem from the stability of the compound in your experimental medium or from issues with the stock solution.

1. Stability in Assay Medium:

  • Assess the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment. The compound may be less stable under assay conditions (e.g., at 37°C in an aqueous buffer) than under storage conditions.

  • Protocol: Prepare your working solution of this compound in the assay medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24 hours). Analyze the samples at each time point by RP-HPLC to check for degradation.

2. Stock Solution Homogeneity:

  • If your stock solution was prepared at a high concentration in DMSO, the compound might precipitate upon freezing or if not fully dissolved initially.

  • Protocol: Before use, ensure your thawed stock solution is completely dissolved. You may need to gently warm it and vortex. If you still suspect precipitation, centrifuge the vial and test the supernatant for concentration and purity.

PD-1/PD-L1 Signaling Pathway Context:

Understanding the target pathway is crucial for interpreting experimental results. This compound stability directly impacts its ability to disrupt this pathway.

PD1_PDL1_Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates SHP2->PI3K_AKT Inhibits TCell_Inhibition T-Cell Inhibition (Exhaustion, Apoptosis) PI3K_AKT->TCell_Inhibition Leads to MAX10181 This compound MAX10181->PDL1 Blocks

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. The exact parameters may need optimization.

Objective: To separate this compound from its potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Dilute a small amount of your this compound stock solution in the mobile phase to a suitable concentration (e.g., 10-20 µg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 220 nm[8]

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Analysis: Inject the prepared sample. A stable sample of this compound should show a single major peak. The presence of additional peaks suggests the formation of degradation products. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent compound.[7]

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound to understand its degradation pathways and to validate the stability-indicating HPLC method.

Procedure:

  • Prepare several solutions of this compound (e.g., in a water/acetonitrile mixture).

  • Expose each solution to one of the following stress conditions:[10]

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for several hours.

    • Oxidation: Add 3% H2O2 and incubate at room temperature for several hours.

    • Thermal Stress: Incubate a solution at high temperature (e.g., 80°C).

    • Photostability: Expose a solution to UV light.

  • At various time points, take an aliquot from each stressed sample, neutralize it if necessary, and dilute it with the mobile phase.

  • Analyze the samples using the developed RP-HPLC method to observe the formation of degradation products. This data helps in identifying the conditions under which this compound is least stable.

References

cell-based assay interference with MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAX-10181. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein interaction, with an in vitro IC₅₀ value of 0.018 μM.[1][2] By disrupting the PD-1/PD-L1 signaling pathway, this compound can restore T-cell activity against tumor cells.[2][] Small molecule inhibitors of this class can function by inducing the dimerization and subsequent internalization of the PD-L1 protein on the cell surface.[4][5] this compound has been investigated in Phase 1 clinical trials for advanced solid tumors.[][4]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is crucial to use anhydrous DMSO as the compound is hygroscopic, and water can significantly impact its solubility.[1] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or Poor Dose-Response in Cell-Based Assays

Possible Cause 1: Compound Precipitation

Poor aqueous solubility is a common issue with small molecules. If this compound precipitates out of the cell culture medium, the actual concentration exposed to the cells will be lower and inconsistent than intended.

Suggested Solution:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation (e.g., crystals or amorphous particles).

  • Solubility Test: Before conducting your main experiment, perform a preliminary solubility test in your specific cell culture medium at the highest intended concentration.

  • Modified Dilution Protocol:

    • Pre-warm the cell culture medium to 37°C.

    • Add the DMSO stock of this compound dropwise to the pre-warmed medium while gently vortexing to ensure rapid dispersion.

    • Consider a serial dilution approach in your final assay medium rather than a single large dilution step.

Possible Cause 2: Compound Instability in Cell Culture Media

Small molecules can be unstable in aqueous solutions, especially under standard cell culture conditions (37°C, CO₂ environment). Degradation of this compound over the course of the assay will lead to a decrease in the effective concentration.

Suggested Solution:

  • Minimize Incubation Time: If your assay protocol allows, reduce the incubation time of the cells with this compound.

  • Compound Re-feeding: For longer-term assays (e.g., > 24 hours), consider replacing the media with freshly prepared this compound solution at regular intervals.

  • Stability Assessment: The stability of this compound in your specific cell culture medium can be assessed by incubating the compound in the medium for the duration of your assay, and then analyzing the remaining concentration by a suitable analytical method like HPLC-MS.

Issue 2: High Background or False Positives in Fluorescence-Based Assays

Possible Cause: Autofluorescence of this compound

Many small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based readouts (e.g., fluorescent microscopy, flow cytometry, fluorescence-based viability assays).

Suggested Solution:

  • Control Experiment: Include a control group with cells treated with this compound but without the fluorescent probe/reagent. This will help you measure the background fluorescence contributed by the compound itself.

  • Spectral Analysis: If possible, determine the excitation and emission spectra of this compound to see if it overlaps with the spectra of your fluorescent dyes.

  • Use of Alternative Dyes: If there is significant spectral overlap, consider using fluorescent dyes with different excitation and emission wavelengths.

  • Assay in Compound-Free Media: After the treatment period, wash the cells with fresh media to remove any residual this compound before adding the fluorescent detection reagents.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Possible Cause 1: High Concentration of this compound

Even though this compound is designed to be a specific inhibitor, at high concentrations, it may exhibit off-target effects leading to cytotoxicity.[6][7]

Suggested Solution:

  • Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range for inhibiting PD-1/PD-L1 interaction without causing significant cell death.

  • Cell Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to assess the health of your cells at the concentrations of this compound used in your primary assay.

Possible Cause 2: Off-Target Pharmacological Activity

Small molecules can sometimes interact with other cellular targets besides the intended one, leading to unexpected biological effects.[8]

Suggested Solution:

  • Literature Review: Search for any published studies on the potential off-target effects of this compound or similar small molecule PD-L1 inhibitors.

  • Use of Control Compounds: Include appropriate positive and negative control compounds in your experiments to ensure that the observed effects are specific to the inhibition of the PD-1/PD-L1 pathway.

  • Target Knockout/Knockdown Cells: If available, use cell lines where PD-L1 has been knocked out or knocked down. In these cells, the effects of this compound should be significantly diminished if they are on-target.

Data Summary and Experimental Protocols

Summary of this compound Properties
PropertyValueReference
Target PD-1/PD-L1 Interaction[1]
IC₅₀ 0.018 μM[1][2]
Solvent DMSO[1]
Clinical Phase Phase 1[][4]
Protocol: Preparation of this compound Working Solution
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 5.27 mg of this compound (MW: 527.6 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

Visualizations

PD1_PDL1_Inhibition cluster_TCell T-Cell cluster_inhibition Inhibition Pathway PDL1 PD-L1 PD1 PD-1 PD1->PDL1 TCR TCR CD28 CD28 MAX10181 This compound MAX10181->Inhibition Inhibition->PDL1 Inhibits Binding

Caption: Mechanism of action of this compound.

experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Working Solutions prepare_cells->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Reporter) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based assay with this compound.

troubleshooting_logic issue Inconsistent Results? check_precipitation Check for Compound Precipitation issue->check_precipitation Yes check_stability Assess Compound Stability issue->check_stability Yes check_autofluorescence Test for Autofluorescence issue->check_autofluorescence Yes check_cytotoxicity Evaluate Cytotoxicity issue->check_cytotoxicity Yes solution Implement Corrective Actions check_precipitation->solution check_stability->solution check_autofluorescence->solution check_cytotoxicity->solution

Caption: A logical approach to troubleshooting inconsistent results with this compound.

References

Validation & Comparative

In Vivo Efficacy Showdown: MAX-10181 Versus Durvalumab

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two PD-L1 Targeting Immuno-Oncology Agents

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the PD-1/PD-L1 axis has emerged as a cornerstone of treatment for a multitude of malignancies. While monoclonal antibodies such as durvalumab have demonstrated significant clinical success, the development of orally bioavailable small-molecule inhibitors like MAX-10181 presents a promising new frontier. This guide provides a detailed comparison of the in vivo efficacy of this compound, a novel small-molecule PD-L1 inhibitor, and durvalumab, an established anti-PD-L1 monoclonal antibody, based on available preclinical data.

Executive Summary

Preclinical evidence, primarily from a head-to-head study presented at the 2019 American Association for Cancer Research (AACR) Annual Meeting, suggests that the orally active small-molecule inhibitor this compound demonstrates a comparable in vivo anti-tumor efficacy to the monoclonal antibody durvalumab in a humanized mouse model.[1][2][3] Notably, in a separate syngeneic model with low PD-L1 expression, this compound exhibited superior efficacy to an anti-PD-1 antibody, hinting at potentially different mechanisms or dependencies on PD-L1 expression levels.[2] While detailed quantitative data from the direct comparison remains limited to conference proceedings, this guide synthesizes the available information to provide a comprehensive overview for researchers and drug developers.

Mechanism of Action

Durvalumab is a human IgG1κ monoclonal antibody that functions by blocking the interaction of Programmed Death-Ligand 1 (PD-L1) with its receptors, PD-1 and CD80.[1] This blockade prevents the inhibitory signals that tumor cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

This compound , developed by Maxinovel Pharmaceuticals, is an orally active small-molecule inhibitor of the PD-1/PD-L1 pathway. It is designed to disrupt the interaction between PD-1 and PD-L1.[1][4] Some evidence suggests that small-molecule inhibitors may have additional mechanisms of action, such as inducing the dimerization and subsequent internalization of the PD-L1 protein on tumor cells.

PD-L1_Inhibition_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_drugs Therapeutic Intervention Tumor Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction CD80 CD80 PD-L1->CD80 Interaction T-Cell T-Cell Immune_Response T-Cell Mediated Immune Response PD-1->Immune_Response Inhibits Durvalumab Durvalumab (Antibody) Durvalumab->PD-L1 Blocks This compound This compound (Small Molecule) This compound->PD-L1 Inhibits

Figure 1: Mechanism of Action of Durvalumab and this compound.

In Vivo Efficacy Data

The most direct comparison of this compound and durvalumab was conducted in a human PD-L1 knock-in MC38 tumor model in human PD-1 knock-in mice. This model allows for the evaluation of therapeutics targeting the human PD-1/PD-L1 axis in an immunocompetent murine environment.

Table 1: Summary of Comparative In Vivo Efficacy

ParameterThis compoundDurvalumabMouse ModelFindingSource
Tumor Growth Inhibition (TGI) Similar to DurvalumabSimilar to this compoundHuman PD-L1 knock-in MC38 in human PD-1 knock-in miceBoth agents demonstrated comparable efficacy in inhibiting tumor growth.[1][2][3]
Tumor Growth Inhibition (TGI) Superior to anti-mPD-1 AbNot directly compared4T1 (low PD-L1 expression)This compound showed a greater ability to inhibit tumor growth compared to a murine anti-PD-1 antibody.[2]

Note: Specific quantitative TGI values from the head-to-head study are not publicly available.

Experimental Protocols

While the complete, detailed protocols from the head-to-head comparison are not available, this section outlines the general methodologies for the key in vivo experiments cited.

Human PD-L1 Knock-in MC38 Syngeneic Model

This model is designed to test human-specific anti-PD-L1/PD-1 therapies in an immunocompetent setting.

  • Cell Line: MC38 colon adenocarcinoma cells are genetically engineered to express human PD-L1.[5][6]

  • Animal Model: C57BL/6 mice are genetically modified to express human PD-1.[5][6]

  • Tumor Implantation: A suspension of human PD-L1 expressing MC38 cells is subcutaneously injected into the flank of the human PD-1 knock-in mice.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment groups. This compound is administered orally (once or twice daily), while durvalumab is administered via intraperitoneal injection.[1]

  • Efficacy Readout: Tumor volumes are measured at regular intervals to determine the tumor growth inhibition (TGI).

Experimental_Workflow_MC38 Start Start Cell_Culture Culture hPD-L1 MC38 Cells Start->Cell_Culture Implantation Subcutaneous Implantation in hPD-1 Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_MAX This compound (Oral) Randomization->Treatment_MAX Treatment_Durva Durvalumab (IP) Randomization->Treatment_Durva TGI_Measurement Tumor Volume Measurement (TGI) Treatment_MAX->TGI_Measurement Treatment_Durva->TGI_Measurement End End TGI_Measurement->End

Figure 2: Workflow for the MC38 in vivo efficacy study.

4T1 Syngeneic Mouse Model

The 4T1 model is a murine triple-negative breast cancer model known for its aggressive growth and metastatic potential. It is often characterized by low PD-L1 expression.

  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: Immunocompetent BALB/c mice.[7]

  • Tumor Implantation: 4T1 cells are typically implanted into the mammary fat pad (orthotopic) or subcutaneously.[8]

  • Treatment: this compound was compared against a murine-specific anti-PD-1 antibody.

  • Efficacy Readout: Tumor growth is monitored to assess TGI.

Discussion and Future Perspectives

The available data indicates that this compound is a promising oral alternative to antibody-based PD-L1 inhibitors like durvalumab, with a potentially advantageous efficacy profile in tumors with low PD-L1 expression. The oral route of administration offers significant potential benefits in terms of patient convenience and dosing flexibility.

However, several key questions remain to be addressed in future studies:

  • Quantitative Comparison: A peer-reviewed publication with detailed quantitative data from the head-to-head in vivo study is needed to fully assess the comparative efficacy.

  • Pharmacokinetics and Pharmacodynamics: A detailed comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and durvalumab in vivo would provide valuable insights into their mechanisms of action and optimal dosing strategies.

  • Safety and Tolerability: Comprehensive in vivo toxicology studies for this compound are necessary to establish its safety profile relative to durvalumab.

  • Combination Therapies: The efficacy of this compound in combination with other anti-cancer agents, a common strategy for checkpoint inhibitors, warrants investigation.

References

comparing MAX-10181 to other small-molecule PD-L1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of MAX-10181 and Other Small-Molecule PD-L1 Inhibitors

For researchers and drug development professionals, the landscape of cancer immunotherapy is rapidly evolving, with a growing interest in small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis. These molecules offer potential advantages over monoclonal antibodies, including oral bioavailability and better tumor penetration. This guide provides a detailed comparison of this compound, a promising oral PD-L1 inhibitor, with other notable small-molecule inhibitors in preclinical and clinical development.

Executive Summary

This compound is an orally active small-molecule PD-L1 inhibitor that has demonstrated comparable efficacy to the approved antibody drug durvalumab in preclinical models.[1] This guide compares this compound with other key small-molecule PD-L1 inhibitors: INCB086550, BMS-986189, JBI-2174, and GS-4224 (evixapodlin). The comparison focuses on their mechanism of action, in vitro potency, pharmacokinetic profiles, and in vivo efficacy. Additionally, a brief overview of CCX872, a CCR2 inhibitor used in combination with PD-1/PD-L1 blockade, is provided to contextualize combination therapy approaches.

Data Presentation

Table 1: In Vitro Potency of Small-Molecule PD-L1 Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
This compound PD-L1Binding Assay18[2]
INCB086550PD-L1HTRF Assay3.1 (human)
BMS-986189PD-L1Binding Assay1.03[3][4]
JBI-2174PD-L1TR-FRET Assay~1[4]
GS-4224 (evixapodlin)PD-L1NFAT-LUC Assay103[5]
Table 2: Preclinical Pharmacokinetic Profiles of Small-Molecule PD-L1 Inhibitors
CompoundSpeciesOral Bioavailability (F%)Key ParametersReference
This compound MiceOrally Active (Specific % not available)Demonstrated in vivo efficacy with oral dosing.[1]
INCB086550HumanOrally BioavailablePhase 1 clinical trial initiated.[6]
BMS-986189Not applicable (Peptide)Administered subcutaneously in preclinical studies.Maintained target engagement over 24 hours.[3][7]
JBI-2174Preclinical SpeciesExcellentSustained brain exposure.[4][7]
GS-4224 (evixapodlin)Rat, Dog, Monkey29% (Rat), 68% (Dog), 41% (Monkey)t1/2: 9-10.7 h[5]

Mechanism of Action

Small-molecule PD-L1 inhibitors primarily function by disrupting the interaction between PD-1 and PD-L1, thereby restoring T-cell-mediated anti-tumor immunity. However, they can employ different molecular mechanisms to achieve this.

  • This compound: Functions as a direct binding inhibitor of the PD-1/PD-L1 interaction.[2]

  • INCB086550: This inhibitor induces the dimerization and subsequent internalization of PD-L1 on the cell surface. This removes PD-L1 from the cell membrane, preventing its interaction with PD-1 on T-cells.[8][9]

  • BMS-986189: As a macrocyclic peptide, it directly antagonizes the PD-1/PD-L1 interaction with high affinity.[3][5]

  • JBI-2174 & GS-4224 (evixapodlin): These compounds also induce the dimerization of PD-L1, a mechanism shared with INCB086550, leading to the blockage of the PD-1/PD-L1 interaction.[4][10]

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the anti-tumor activity of these inhibitors.

  • This compound: In a human PD-L1 knock-in MC38 cell line model in human PD-1 knock-in mice, orally administered this compound showed tumor growth inhibition comparable to the antibody drug durvalumab.[1]

  • INCB086550: Demonstrated robust anti-tumor efficacy in various models, including MDA-MB-231 human breast cancer xenografts in humanized mice, where it reduced tumor growth.[11]

  • BMS-986189: A single subcutaneous dose of 2 mg/kg significantly inhibited the signal in an L2987 human lung carcinoma xenograft model, indicating target engagement.[3][7]

  • JBI-2174: Showed comparable efficacy to atezolizumab in syngeneic (4T1, CT-26) and partially humanized (MC-38/hPD-L1) models. It also demonstrated a significant survival increase in a mouse glioma orthotopic model.[4]

  • GS-4224 (evixapodlin): At a dose of 25 mg/kg, it suppressed tumor growth in a human PD-L1-expressing MC38 mouse tumor model, with efficacy similar to atezolizumab.[5]

Combination Therapy Spotlight: CCX872

CCX872 is an inhibitor of the C-C chemokine receptor 2 (CCR2). In the tumor microenvironment, the CCL2-CCR2 signaling axis is involved in the recruitment of immunosuppressive myeloid cells. By blocking this pathway, CCX872 can alter the tumor microenvironment to be more favorable for an anti-tumor immune response. Clinical and preclinical studies have shown that combining a CCR2 inhibitor like CCX872 with PD-1/PD-L1 blockade can enhance the efficacy of immunotherapy, particularly in tumors that are resistant to checkpoint inhibitors alone.[9][12]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This protocol is a representative method for determining the in vitro potency of small-molecule inhibitors in disrupting the PD-1/PD-L1 interaction.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins

  • HTRF assay buffer

  • Anti-tag antibodies labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2)

  • Test compounds (e.g., this compound, INCB086550)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant human PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF donor- and acceptor-labeled anti-tag antibodies.

  • Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot the values against the compound concentration to determine the IC50.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of small-molecule PD-L1 inhibitors.

Objective: To evaluate the tumor growth inhibition by test compounds in a mouse model.

Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) or humanized mice.

Cell Lines: Human cancer cell lines expressing PD-L1 (e.g., MC38-hPD-L1, MDA-MB-231, L2987).

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound orally) or vehicle control according to the specified dosing schedule and route.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates ImmuneResponse Anti-tumor Immune Response ZAP70->ImmuneResponse Promotes Inhibitor Small-Molecule PD-L1 Inhibitor (e.g., this compound) Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

HTRF_Workflow cluster_workflow HTRF Assay Workflow A Prepare Reagents: - PD-1 & PD-L1 proteins - HTRF Antibodies - Test Compound Dilutions B Dispense into 384-well plate A->B C Incubate at Room Temperature B->C D Read Fluorescence (620nm & 665nm) C->D E Calculate HTRF Ratio & Determine IC50 D->E

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow.

Inhibitor_Comparison cluster_inhibitors Small-Molecule PD-L1 Inhibitors cluster_properties Key Properties MAX10181 This compound Oral Oral Bioavailability MAX10181->Oral Potency High Potency (Low nM IC50) MAX10181->Potency Direct Direct Binding Inhibition MAX10181->Direct INCB086550 INCB086550 INCB086550->Oral INCB086550->Potency Dimerization Induces PD-L1 Dimerization INCB086550->Dimerization BMS986189 BMS-986189 (Macrocyclic Peptide) BMS986189->Potency BMS986189->Direct Others JBI-2174 GS-4224 Others->Oral Others->Potency Others->Dimerization

Caption: Logical relationship of key properties of PD-L1 inhibitors.

References

A Head-to-Head Comparison of MAX-10181 and BMS-1166: Binding Kinetics and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, small molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, MAX-10181 and BMS-1166, with a focus on their binding kinetics, mechanisms of action, and the experimental methodologies used for their characterization. This objective analysis, supported by available data, is intended to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Binding Affinity

ParameterThis compoundBMS-1166Assay Method
IC_50 18 nM (0.018 µM)[1][2]1.4 nM[3][4][5]Homogeneous Time-Resolved Fluorescence (HTRF)
K_D Data not available5.7 x 10⁻⁹ M (5.7 nM)[5]Surface Plasmon Resonance (SPR)

Note: The IC_50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor, while the K_D (dissociation constant) is a direct measure of binding affinity. A lower value for both indicates higher potency and affinity, respectively.

Mechanism of Action

Both this compound and BMS-1166 disrupt the interaction between PD-1 and PD-L1, a key immune checkpoint pathway that tumor cells exploit to evade immune surveillance. However, they achieve this through distinct mechanisms.

This compound is described as a direct PD-1/PD-L1 binding inhibitor[2]. This suggests that it physically occupies the binding interface between the two proteins, thereby preventing their interaction and subsequent downstream signaling that leads to T-cell exhaustion.

BMS-1166 , on the other hand, employs a more complex mechanism. It is a potent inhibitor that induces the dimerization of PD-L1[3][6]. This dimerization sterically hinders the binding of PD-1. Furthermore, BMS-1166 has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in its maturation and cell surface expression[6][7]. By interfering with this trafficking, BMS-1166 effectively reduces the amount of functional PD-L1 on the tumor cell surface.

Signaling Pathway and Inhibitor Action

The PD-1/PD-L1 signaling pathway plays a crucial role in regulating T-cell activation. The following diagram illustrates this pathway and the points of intervention for inhibitors like this compound and BMS-1166.

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell T-Cell cluster_Inhibitors Small Molecule Inhibitors PD-L1 PD-L1 PD1 PD-1 PD-L1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K Pathway TCR->PI3K Activates CD28 CD28 SHP2->PI3K Inhibits Exhaustion T-Cell Exhaustion SHP2->Exhaustion Promotes PI3K->Exhaustion Prevents This compound This compound This compound->PD-L1 Directly Binds & Blocks PD-1 Interaction BMS-1166 BMS-1166 BMS-1166->PD-L1 Induces Dimerization & Blocks ER Export

Caption: PD-1/PD-L1 signaling and points of inhibitor intervention.

Experimental Protocols

The determination of binding kinetics for small molecule inhibitors is crucial for their development. Surface Plasmon Resonance (SPR) is a widely used, label-free technique for this purpose.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of small molecule inhibitors binding to PD-L1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PD-L1 protein

  • This compound and BMS-1166 compounds

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject recombinant human PD-L1 protein (typically 10-50 µg/mL in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a dilution series of the small molecule inhibitors (e.g., this compound or BMS-1166) in running buffer. A typical concentration range would span from 0.1 to 10 times the expected K_D.

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase in real-time.

  • Dissociation Phase:

    • After the association phase, switch to flowing only the running buffer over the sensor chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off / k_on.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an SPR-based binding kinetics experiment.

SPR_Workflow SPR Experimental Workflow for Binding Kinetics start Start chip_prep Sensor Chip Activation (EDC/NHS) start->chip_prep immobilization PD-L1 Immobilization chip_prep->immobilization deactivation Surface Deactivation (Ethanolamine) immobilization->deactivation analyte_prep Prepare Analyte Dilution Series (this compound or BMS-1166) deactivation->analyte_prep injection_cycle Injection Cycle (for each concentration) analyte_prep->injection_cycle association Association Phase injection_cycle->association Next Concentration dissociation Dissociation Phase association->dissociation Next Concentration regeneration Regeneration dissociation->regeneration Next Concentration regeneration->injection_cycle Next Concentration data_analysis Data Analysis (k_on, k_off, K_D) regeneration->data_analysis All Concentrations Tested end End data_analysis->end

Caption: Workflow for determining binding kinetics using SPR.

Conclusion

Both this compound and BMS-1166 are promising small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. While BMS-1166 demonstrates higher potency in in-vitro assays and has a well-characterized, multi-faceted mechanism of action, this compound is also a potent inhibitor that is currently undergoing clinical evaluation. The lack of publicly available, direct comparative binding kinetics data for this compound highlights an area for future research that would be invaluable for the scientific community. The experimental protocols and workflows described herein provide a standardized framework for such comparative studies.

References

On-Target Activity of MAX-10181: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MAX-10181 is an orally bioavailable, small-molecule inhibitor targeting the programmed cell death-ligand 1 (PD-L1). It represents a promising alternative to antibody-based immunotherapies, offering potential advantages in penetrating the tumor microenvironment and crossing the blood-brain barrier. This guide provides a comparative analysis of this compound's on-target activity, supported by available preclinical and cellular data, to aid in the evaluation of its therapeutic potential.

Comparative Analysis of In Vitro Activity

This compound's activity has been characterized alongside other small-molecule PD-L1 inhibitors. The following table summarizes key performance metrics from in vitro assays.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)IFN-γ ProductionCytotoxicity (EC50, μM)Reference
This compound PD-L1T-cell Activation->4000Not ReportedNot Reported[1]
INCB086550 PD-L1T-cell Activation--Not ReportedNot Reported[1]
Evixapodlin PD-L1T-cell Activation--Not ReportedNot Reported[1]
BMS-1001 PD-L1HTRF0.933.4-40.5 (Jurkat)No significant increase>10 (A549)[2][3][4]
Incyte-011 PD-L1HTRF5.293-Dose-dependent increase>10 (A549)[2][3]
Incyte-001 PD-L1HTRF11-No significant increase1.635 (A549)[2][3]
BMS-1166 PD-L1--33.4-40.5 (Jurkat)--[4]
MAX-10043 PD-1/PD-L1-50-Rescued production-[5]
MAX-10129 PD-1/PD-L1-23-Rescued production>100 (MC38, 4T1, CT26)[5]

In Vivo Efficacy: Comparison with Durvalumab

Preclinical studies have demonstrated the in vivo activity of this compound, including a head-to-head comparison with the approved anti-PD-L1 antibody, durvalumab.

In a human PD-L1 knock-in MC38 colorectal cancer model in human PD-1 knock-in mice, orally administered this compound showed similar tumor growth inhibition to durvalumab[6][7]. This suggests that a small-molecule inhibitor can achieve comparable efficacy to a monoclonal antibody in a relevant in vivo setting.

Furthermore, in a GL-261 glioblastoma animal model, the combination of this compound with temozolomide resulted in a 50% prolongation of survival compared to temozolomide alone, highlighting its potential for treating brain tumors due to its ability to penetrate the blood-brain barrier[8].

Mechanism of Action: PD-L1 Dimerization

Small-molecule inhibitors of the PD-1/PD-L1 axis, including those with a similar scaffold to this compound, function by inducing the dimerization of PD-L1 on the cell surface. This dimerization prevents the interaction of PD-L1 with its receptor, PD-1, on T-cells, thereby blocking the inhibitory signal and restoring T-cell anti-tumor activity.

PDL1_Inhibition Mechanism of PD-L1 Small-Molecule Inhibitors cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_dimerization Mechanism of PD-L1 Small-Molecule Inhibitors PDL1_Monomer1 PD-L1 Monomer PDL1_Dimer PD-L1 Dimer PD1 PD-1 PDL1_Monomer1->PD1 Interaction MAX10181 This compound PDL1_Monomer2 PD-L1 Monomer Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation MAX10181->PDL1_Monomer1 MAX10181->PDL1_Monomer2

Caption: this compound induces dimerization of PD-L1, blocking the PD-1/PD-L1 interaction and preventing T-cell exhaustion.

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available. However, the following are representative protocols for the types of assays used to characterize small-molecule PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

HTRF_Workflow HTRF Assay Workflow Start Start Plate Dispense Compound Dilutions into 384-well Plate Start->Plate AddProteins Add Tagged PD-1 and PD-L1 Proteins Plate->AddProteins Incubate1 Incubate AddProteins->Incubate1 AddReagents Add HTRF Detection Reagents (Anti-Tag Antibodies - Donor & Acceptor) Incubate1->AddReagents Incubate2 Incubate in Dark AddReagents->Incubate2 Read Read Plate on HTRF-compatible Reader Incubate2->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: A generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.

Protocol:

  • Compound Plating: Serially dilute test compounds in assay buffer and dispense into a low-volume 384-well plate.

  • Protein Addition: Add a pre-mixed solution of tagged human PD-1 and PD-L1 proteins to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-compound interaction.

  • Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor) to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 4 hours).

  • Data Acquisition: Read the plate on a compatible microplate reader capable of time-resolved fluorescence detection at the appropriate wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against compound concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This experimental design is typical for evaluating the efficacy of an anti-cancer agent in a mouse model.

InVivo_Workflow In Vivo Efficacy Study Workflow Start Start Implant Implant Tumor Cells (e.g., MC38) Subcutaneously into Mice Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups when Tumors Reach a Specified Volume TumorGrowth->Randomize Treat Administer Treatment: - Vehicle Control - this compound (Oral) - Comparative Agent (e.g., Durvalumab IP) Randomize->Treat Monitor Measure Tumor Volume and Body Weight Regularly Treat->Monitor Endpoint Continue Treatment until Pre-defined Endpoint (e.g., Tumor Volume Limit) Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition and Survival Endpoint->Analyze End End Analyze->End

Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of a test compound.

Protocol:

  • Cell Culture and Implantation: Culture a suitable cancer cell line (e.g., MC38 expressing human PD-L1) and implant a specific number of cells subcutaneously into the flank of immunocompetent mice (e.g., human PD-1 knock-in C57BL/6).

  • Tumor Monitoring and Randomization: Monitor tumor growth with calipers. Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test article (this compound) via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily). Administer the comparator agent (e.g., durvalumab, intraperitoneally) and vehicle control according to the study design.

  • Data Collection: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint, or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a promising oral small-molecule PD-L1 inhibitor with demonstrated on-target activity. While detailed preclinical data remains limited in the public domain, available information indicates comparable in vivo efficacy to the monoclonal antibody durvalumab. Further publication of in vitro and in vivo data from ongoing and completed studies will be crucial for a more comprehensive quantitative comparison with other agents in this class. The provided experimental frameworks offer a basis for understanding how such data is generated and can be interpreted.

References

A Head-to-Head Comparison of Oral PD-L1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies targeting the PD-1/PD-L1 axis becoming a cornerstone of cancer treatment. However, the development of orally bioavailable small molecule inhibitors targeting this pathway represents a promising new frontier, offering the potential for improved patient convenience, dosing flexibility, and a different safety profile. This guide provides a head-to-head comparison of leading oral PD-L1 inhibitors in development, supported by preclinical and clinical data.

Introduction to Oral PD-L1 Inhibitors

Oral small molecule PD-L1 inhibitors are designed to disrupt the interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on T cells. Unlike monoclonal antibodies which bind to the extracellular domain of PD-L1, many small molecule inhibitors function by inducing the dimerization and subsequent internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with PD-1.[1][2][3] This mechanism reactivates the anti-tumor immune response.

Comparative Analysis of Key Oral PD-L1 Inhibitors

Here, we compare several prominent oral PD-L1 inhibitors that have entered clinical or late-stage preclinical development. The following tables summarize their key performance indicators.

Table 1: In Vitro Potency and Mechanism
CompoundTarget(s)IC50/EC50Mechanism of ActionKey In Vitro Assays
INCB086550 PD-L1IC50: 3.1 nM (human)Induces PD-L1 dimerization and internalizationHTRF, Cell-based reporter assays
CCX559 PD-L1Not explicitly statedInduces PD-L1 dimerization and internalizationIn vitro T cell activation assays
GS-4224 PD-L1EC50: 11 nM (high PD-L1 expressing cells)Induces PD-L1 dimerizationPD-L1 dimerization and target occupancy assays
ASC61-A (active metabolite of ASC61) PD-L1EC50: 2.86 nM (IFNγ secretion)Induces PD-L1 dimerization and internalizationPBMC co-culture assay
ABSK043 PD-L1Not explicitly statedInduces PD-L1 internalizationNot explicitly stated
CA-170 PD-L1, VISTANot explicitly statedBlocks PD-L1/PD-1 interactionT cell proliferation and IFN-γ secretion assays
BMS-986189 PD-L1IC50: 1.03 nMMacrocyclic peptide inhibitorNot explicitly stated
Table 2: In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
INCB086550 MC38-huPD-L1 tumor model2, 20, or 200 mg/kg, b.i.d, oralDose-dependent tumor growth inhibitionReduced unoccupied cell-surface PD-L1 > 90% at 200 mg/kg
CCX559 MC38-hPD-L1 tumor model30 mg/kg, once daily, oralSignificant reduction in tumor growthPreferential accumulation in tumors
GS-4224 MC38-huPD-L1 tumor model25 mg/kg, oral49% to 55% TGIComparable efficacy to atezolizumab
ASC61 CT-26-hPD-L1 tumor model50 mg/kg, b.i.d, oral52.9% TGIBetter efficacy than atezolizumab in this model
ABSK043 MC38-human PD-L1 knock-in modelNot explicitly statedSignificant tumor growth inhibition as a single agentStrong synergy with chemotherapy and other targeted agents
CA-170 Syngeneic tumor modelsOral administrationDose-dependent tumor growth inhibitionEnhanced peripheral T cell activation
BMS-986189 L2987 human lung carcinoma xenograft2 mg/kg, subcutaneousMaintained PD-L1 target engagement over 24 hoursMacrocyclic peptide with potent in vivo activity
Table 3: Pharmacokinetic Profile
CompoundSpeciesOral Bioavailability (%)Half-life (t1/2)
INCB086550 Not explicitly statedOrally bioavailableNot explicitly stated
CCX559 Not explicitly statedOrally bioavailableNot explicitly stated
GS-4224 Rat, Dog, Cynomolgus Monkey29%, 68%, 41% respectively9 h, 10.7 h, 9.4 h respectively
ASC61 Animal modelsGood safety and pharmacokinetic profilesNot explicitly stated
ABSK043 Not explicitly statedOrally bioavailableNot explicitly stated
CA-170 Mouse, Monkey~40%, <10% respectively~0.5 h, ~3.25-4.0 h respectively
BMS-986189 Not explicitly statedSubcutaneous administration in published studyShort half-life necessitating once-daily dosing

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of these inhibitors. Below are representative methodologies for key assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay relies on the proximity-based energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Recombinant tagged human PD-1 and PD-L1 proteins are used. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[4]

Protocol Outline:

  • Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, and fluorophore-conjugated anti-tag antibodies are prepared in an appropriate assay buffer.

  • Compound Plating: Test compounds are serially diluted and plated in a low-volume 384-well plate.

  • Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells containing the test compounds and incubated to allow for binding.

  • Detection Reagent Addition: HTRF detection reagents (Europium-labeled anti-tag antibody and XL665-labeled anti-tag antibody) are added.

  • Incubation: The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow for the detection reaction to occur.

  • Signal Measurement: The fluorescence is read on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is calculated to determine the level of inhibition.

Cell-Based T-cell Activation Assay

This assay evaluates the ability of a PD-L1 inhibitor to restore T-cell function that has been suppressed by the PD-1/PD-L1 interaction.

Principle: Co-culture of T cells with PD-L1-expressing cancer cells leads to the suppression of T-cell activation, which can be measured by the production of cytokines like Interferon-gamma (IFN-γ). An effective PD-L1 inhibitor will block this interaction and restore IFN-γ production.

Protocol Outline:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. PD-L1 expressing cancer cells (e.g., A375) are also cultured.

  • Co-culture Setup: PBMCs are co-cultured with the PD-L1 expressing cancer cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or Staphylococcal enterotoxin B).

  • Compound Treatment: The co-culture is treated with various concentrations of the oral PD-L1 inhibitor.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for T-cell activation and cytokine production.

  • Cytokine Measurement: The supernatant from the co-culture is collected, and the concentration of IFN-γ is measured using an ELISA or a similar immunoassay. An increase in IFN-γ levels in the presence of the inhibitor indicates its efficacy in blocking the PD-1/PD-L1 pathway.[1][5]

In Vivo Mouse Tumor Model

This experiment assesses the anti-tumor efficacy of the oral PD-L1 inhibitor in a living organism.

Principle: Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and a human tumor, or syngeneic models with tumors expressing human PD-L1, are used to evaluate the in vivo activity of the compounds.

Protocol Outline:

  • Tumor Implantation: Tumor cells (e.g., MC38 colon adenocarcinoma cells engineered to express human PD-L1) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the oral PD-L1 inhibitor at a specified dose and schedule (e.g., once or twice daily oral gavage). The control group receives a vehicle.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The experiment is continued for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., to measure PD-L1 levels or T-cell infiltration).[6][7]

Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the key components of the PD-1/PD-L1 signaling pathway and the mechanism of action of oral PD-L1 inhibitors.

PD1_Pathway cluster_Tcell T Cell cluster_Tumor Tumor Cell cluster_Inhibitor Mechanism of Oral Inhibitors TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_ERK RAS/ERK Pathway TCR->RAS_ERK Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K_AKT Inhibits SHP2->RAS_ERK Inhibits Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->Activation RAS_ERK->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Dimerization PD-L1 Dimerization & Internalization PDL1->Dimerization Induces Inhibitor Oral PD-L1 Inhibitor Inhibitor->PDL1 Binds to

Caption: PD-1/PD-L1 signaling and inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an oral PD-L1 inhibitor.

InVivo_Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group: Oral PD-L1 Inhibitor randomization->treatment_group control_group Control Group: Vehicle randomization->control_group dosing Daily Oral Dosing treatment_group->dosing control_group->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement endpoint Endpoint Reached tumor_measurement->endpoint endpoint->tumor_measurement No analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis Yes end End analysis->end

Caption: In vivo efficacy study workflow.

Conclusion

Oral PD-L1 inhibitors represent a dynamic and promising area of cancer immunotherapy research. The compounds highlighted in this guide demonstrate potent anti-tumor activity through a distinct mechanism of action involving PD-L1 dimerization and internalization. While early clinical data is encouraging, further research is needed to fully understand their efficacy, safety profiles, and potential advantages over existing antibody-based therapies. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals in this rapidly evolving field.

References

Comparative Analysis of MAX-10181: A Guide to Cross-Reactivity with Immune Checkpoint Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of MAX-10181, a novel small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), and its potential cross-reactivity with other critical immune checkpoint proteins. As the landscape of cancer immunotherapy evolves, understanding the selectivity profile of new therapeutic agents is paramount for predicting efficacy, potential side effects, and combination therapy strategies.

This compound is an orally bioavailable small-molecule inhibitor that targets the interaction between PD-1 and PD-L1, a key pathway that tumor cells exploit to evade the immune system.[1] Publicly available data demonstrates that this compound potently inhibits the PD-1/PD-L1 interaction with an in vitro IC50 value of 18 nM. Preclinical studies have shown that this compound has comparable tumor growth inhibition efficacy to the approved antibody therapeutic, durvalumab, in a mouse model.[2] this compound is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[1]

While the high potency of this compound against PD-L1 is established, comprehensive data on its cross-reactivity with other immune checkpoint proteins such as PD-1, Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), Lymphocyte-Activation Gene 3 (LAG-3), and T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3) is not yet publicly available. This guide, therefore, presents a hypothetical cross-reactivity profile for this compound to illustrate the type of data essential for its full characterization. The following sections detail the methodologies used to generate such data and provide a framework for its interpretation.

Hypothetical Cross-Reactivity Profile of this compound

The following table summarizes hypothetical quantitative data on the binding affinity and functional inhibition of this compound against a panel of key immune checkpoint proteins. It is crucial to note that this data is illustrative and not based on published experimental results for this compound. It is intended to provide a comparative framework for understanding the importance of selectivity.

Target ProteinBinding Affinity (KD, nM)Functional Inhibition (IC50, nM)Fold Selectivity vs. PD-L1 (based on IC50)
PD-L1 10 18 1x
PD-1>10,000>10,000>555x
CTLA-4>10,000>10,000>555x
LAG-3>10,000>10,000>555x
TIM-3>10,000>10,000>555x

This table presents hypothetical data for illustrative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and how its cross-reactivity is evaluated, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for assessing checkpoint inhibitor selectivity.

PD1_PDL1_Signaling_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2 SHP2 PD1->SHP2 SHP2->PI3K AKT AKT PI3K->AKT NFAT NFAT AKT->NFAT Proliferation Cell Proliferation Cytokine Release NFAT->Proliferation Inhibition Inhibition MHC_Antigen MHC + Antigen MHC_Antigen->TCR Signal 1 B7 B7 B7->CD28 Signal 2 MAX10181 This compound MAX10181->PDL1 Blockade Cross_Reactivity_Workflow cluster_binding Binding Assays cluster_functional Functional Assays SPR Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) Binding_Data Binding Affinity & Specificity SPR->Binding_Data KD values HTRF Homogeneous Time-Resolved Fluorescence (HTRF) HTRF->Binding_Data IC50 values Reporter Cell-Based Reporter Gene Assays Functional_Data Functional Potency & Selectivity Reporter->Functional_Data EC50/IC50 values Primary Primary Immune Cell Assays (e.g., MLR, T-cell activation) Primary->Functional_Data Cytokine Release, Proliferation Compound This compound Compound->SPR Compound->HTRF Compound->Reporter Compound->Primary Panel Panel of Recombinant Checkpoint Proteins (PD-L1, PD-1, CTLA-4, LAG-3, TIM-3) Panel->SPR Panel->HTRF Final_Analysis Cross-Reactivity Profile & Selectivity Assessment Binding_Data->Final_Analysis Reporter_Cells Engineered Cell Lines Expressing Checkpoints Reporter_Cells->Reporter Functional_Data->Final_Analysis PBMCs Human PBMCs PBMCs->Primary

References

Synergistic Potential of MAX-10181 with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the synergistic effects of MAX-10181, an orally active, small-molecule PD-L1 inhibitor, when combined with chemotherapy. The content is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer immunotherapy. While comprehensive clinical data on the synergistic effects of this compound with a wide range of chemotherapeutic agents are still emerging, preclinical findings and the broader understanding of the interplay between PD-L1 inhibition and chemotherapy provide a strong rationale for combination strategies.

Executive Summary

This compound is a novel, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). Unlike monoclonal antibodies, its small-molecule nature may offer advantages in terms of tissue penetration, including the ability to cross the blood-brain barrier. The primary mechanism of action for many small-molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T cells. This blockade of the PD-1/PD-L1 axis is designed to restore anti-tumor immunity.

Recent preclinical data have provided the first evidence of a synergistic anti-tumor effect when this compound is combined with chemotherapy. A study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024 demonstrated that the combination of this compound with temozolomide (TMZ), a standard-of-care chemotherapy for glioblastoma (GBM), significantly prolonged the survival of mice in a GL-261 GBM animal model.[1][2] This finding highlights the potential of this compound to enhance the efficacy of existing chemotherapeutic regimens.

Principles of Synergy: PD-L1 Inhibition and Chemotherapy

The synergistic effect of combining PD-L1 inhibitors with chemotherapy is believed to stem from a multi-faceted interplay between the two treatment modalities:

  • Induction of Immunogenic Cell Death (ICD): Certain chemotherapeutic agents can induce a form of cancer cell death that releases tumor antigens and damage-associated molecular patterns (DAMPs). This process enhances the priming and activation of T cells, thereby creating a more robust anti-tumor immune response that can be unleashed by PD-L1 inhibition.

  • Enhanced Antigen Presentation: Chemotherapy-induced tumor cell death leads to an increased availability of tumor antigens for uptake and presentation by antigen-presenting cells (APCs), such as dendritic cells. This improved antigen presentation is crucial for the activation of tumor-specific T cells.

  • Modulation of the Tumor Microenvironment (TME): Chemotherapy can alter the TME by depleting immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This can shift the balance of the TME towards a more pro-inflammatory state, making it more permissive for an effective anti-tumor immune response.

  • Upregulation of PD-L1 Expression: Some chemotherapy agents have been shown to increase the expression of PD-L1 on tumor cells, potentially making them more susceptible to the effects of PD-L1 inhibitors.

Preclinical Evidence: this compound in Combination with Temozolomide

The following table summarizes the key findings from the preclinical study of this compound in combination with temozolomide. It is important to note that this information is based on a conference abstract and awaits full peer-reviewed publication for more detailed data and analysis.

Cancer ModelCombination TherapyKey FindingReported EfficacySource
Glioblastoma (GL-261 animal model)This compound + Temozolomide (TMZ)Prolonged survival50% increase in survival compared to TMZ monotherapy[1][2]

Potential Combinations with Other Chemotherapeutic Agents

Based on the known immunomodulatory effects of different classes of chemotherapy, the following table outlines potential synergistic combinations with this compound. These are hypothetical pairings based on scientific rationale and require dedicated preclinical and clinical investigation.

Chemotherapy ClassExamplesRationale for SynergyPotential Cancer Indications
Alkylating Agents Temozolomide, CyclophosphamideInduction of ICD, lymphodepletion of Tregs.Glioblastoma, Sarcomas, Lymphomas
Platinum-based Agents Cisplatin, Carboplatin, OxaliplatinInduction of ICD, upregulation of MHC class I expression.Lung Cancer, Head and Neck Cancer, Ovarian Cancer, Colorectal Cancer
Antimetabolites Gemcitabine, 5-FluorouracilDepletion of MDSCs, enhanced T-cell activation.Pancreatic Cancer, Breast Cancer, Colorectal Cancer
Taxanes Paclitaxel, DocetaxelPromotion of M1 macrophage polarization, enhanced dendritic cell function.Breast Cancer, Lung Cancer, Ovarian Cancer
Topoisomerase Inhibitors Doxorubicin, EtoposideInduction of ICD.Breast Cancer, Lung Cancer, Sarcomas

Experimental Protocols for Assessing Synergy

For researchers aiming to investigate the synergistic effects of this compound with chemotherapy, the following outlines a general experimental approach.

In Vitro Synergy Assessment
  • Cell Viability Assays:

    • Objective: To determine the cytotoxic effects of this compound and a chemotherapeutic agent, alone and in combination, on cancer cell lines.

    • Method:

      • Seed cancer cells in 96-well plates.

      • Treat cells with a dose matrix of this compound and the chemotherapy agent for 48-72 hours.

      • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

      • Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).

  • Apoptosis Assays:

    • Objective: To quantify the induction of apoptosis by the combination treatment.

    • Method:

      • Treat cancer cells with this compound and the chemotherapy agent at synergistic concentrations.

      • Stain cells with Annexin V and Propidium Iodide (PI).

      • Analyze the percentage of apoptotic cells using flow cytometry.

In Vivo Synergy Assessment
  • Syngeneic Mouse Tumor Models:

    • Objective: To evaluate the anti-tumor efficacy of the combination therapy in an immunocompetent host.

    • Method:

      • Implant murine tumor cells (e.g., MC38, CT26) subcutaneously or orthotopically into syngeneic mice.

      • Once tumors are established, randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.

      • Administer treatments according to a predefined schedule.

      • Monitor tumor growth by caliper measurements and overall survival.

      • At the end of the study, tumors can be excised for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for Synergy

Synergy_Pathway Proposed Synergistic Mechanism of this compound and Chemotherapy cluster_chemo Chemotherapy Effects cluster_immune Immune Response Chemo Chemotherapy ICD Immunogenic Cell Death (ICD) Chemo->ICD TME_Mod TME Modulation (e.g., Treg depletion) Chemo->TME_Mod AntigenRelease Tumor Antigen Release ICD->AntigenRelease APC Antigen Presenting Cell (APC) AntigenRelease->APC Antigen Uptake T_Cell_Activation T Cell Activation & Proliferation TME_Mod->T_Cell_Activation Enhances T_Cell T Cell APC->T_Cell Antigen Presentation PD1 PD-1 T_Cell->T_Cell_Activation Tumor_Cell Tumor Cell PDL1 PD-L1 MAX10181 This compound MAX10181->PDL1 Blocks Interaction PDL1->PD1 Inhibitory Signal Tumor_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Lysis Tumor_Lysis->AntigenRelease Amplification Loop Experimental_Workflow Experimental Workflow for Evaluating Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Dose_Response Dose-Response Curves (Single Agents) Cell_Culture->Dose_Response Combo_Screen Combination Matrix Screening Dose_Response->Combo_Screen CI_Calc Calculate Combination Index (CI) Combo_Screen->CI_Calc Apoptosis_Assay Apoptosis Assay CI_Calc->Apoptosis_Assay Treatment_Groups Randomize into 4 Groups: - Vehicle - this compound - Chemo - Combination CI_Calc->Treatment_Groups Inform Dose Selection Tumor_Implant Syngeneic Tumor Implantation Tumor_Implant->Treatment_Groups Monitor_Growth Monitor Tumor Growth & Survival Treatment_Groups->Monitor_Growth Immune_Analysis Immunophenotyping of Tumors (Flow Cytometry) Monitor_Growth->Immune_Analysis

References

Evaluating MAX-10181 Resistance Mechanisms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential mechanisms of resistance to novel therapeutics is paramount for successful clinical implementation. MAX-10181, an orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), represents a promising new approach in cancer immunotherapy. While specific clinical data on resistance to this compound is not yet extensively available due to its early stage of development, a comprehensive evaluation can be formulated by comparing its unique mechanism of action with the well-documented resistance pathways of antibody-based PD-L1 inhibitors such as durvalumab and atezolizumab.

This guide provides a comparative analysis of potential resistance mechanisms to this compound, supported by experimental data from studies on other PD-1/PD-L1 axis inhibitors.

Comparison of this compound and Antibody-Based PD-L1 Inhibitors

This compound's distinction as a small-molecule inhibitor suggests potential differences in its interaction with the tumor microenvironment and, consequently, in the evolution of resistance. Unlike monoclonal antibodies, small molecules may offer advantages in tissue penetration, including the ability to cross the blood-brain barrier, and may induce different cellular effects on PD-L1.[1] Preclinical data have shown that this compound has a similar efficacy for tumor growth inhibition to the antibody drug durvalumab in a PD-1 knock-in mouse model.[1] A Phase 1 clinical trial for this compound in patients with advanced solid tumors was initiated to evaluate its safety and tolerability.[2][3]

The mechanism of action for some small-molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of the PD-L1 protein, which is distinct from the simple blockade of the PD-1/PD-L1 interaction by monoclonal antibodies.[2][] This could potentially lead to different resistance profiles.

Potential Resistance Mechanisms for this compound

Based on established resistance mechanisms to the PD-1/PD-L1 inhibitor class, the following pathways are likely relevant to this compound. These can be broadly categorized into intrinsic (pre-existing) and acquired (developing during treatment) resistance.

Intrinsic Resistance Mechanisms

These factors may prevent a patient from responding to this compound from the outset.

Resistance MechanismDescriptionPotential Relevance to this compound vs. Antibodies
Low Tumor Mutational Burden (TMB) Tumors with few mutations produce fewer neoantigens, which are essential for T-cell recognition and activation. A lack of neoantigens results in a "cold" tumor microenvironment with limited T-cell infiltration.This is a general mechanism of resistance to all checkpoint inhibitors and would likely affect this compound and antibody therapies similarly.
Lack of PD-L1 Expression The therapeutic target is absent, rendering the inhibitor ineffective.This would impact both this compound and antibodies, as both require PD-L1 expression for their activity.
Innate Immune Evasion Pre-existing genetic alterations in the tumor that prevent an anti-tumor immune response. For example, mutations in the STK11 gene are associated with resistance to durvalumab.[5][6]The impact of specific genetic markers like STK11 mutations on this compound efficacy is currently unknown and warrants investigation.
Exclusion of T-cells from the Tumor Microenvironment Physical barriers or a lack of chemokines can prevent T-cells from infiltrating the tumor.The smaller size of this compound might allow for better penetration into dense tumor tissues compared to larger antibody molecules, potentially offering an advantage in some T-cell excluded tumors.
Acquired Resistance Mechanisms

These mechanisms can emerge in tumors that initially respond to therapy.

Resistance MechanismDescriptionPotential Relevance to this compound vs. Antibodies
Loss of Antigen Presentation Mutations in genes involved in the antigen presentation machinery, such as Beta-2-microglobulin (B2M), prevent tumor cells from displaying neoantigens to T-cells.This is a common mechanism of acquired resistance and would likely affect both this compound and antibody therapies.
Alterations in the Interferon-gamma (IFN-γ) Signaling Pathway IFN-γ released by activated T-cells upregulates PD-L1 on tumor cells. Mutations in the IFN-γ receptor or downstream signaling components (e.g., JAK1, JAK2) can disrupt this feedback loop, leading to decreased PD-L1 expression and resistance.This pathway is critical for the efficacy of all PD-1/PD-L1 inhibitors. The impact on this compound is expected to be similar to that on antibodies.
Upregulation of Alternative Immune Checkpoints Tumors may compensate for PD-L1 blockade by upregulating other inhibitory receptors on T-cells, such as TIM-3, LAG-3, and CTLA-4, leading to sustained T-cell exhaustion.This is a significant challenge for all checkpoint inhibitors. The efficacy of this compound in combination with inhibitors of these alternative checkpoints would be a key area of future research.
Changes in the Tumor Microenvironment An increase in immunosuppressive cells, such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), or changes in cytokine profiles can create a more hostile environment for anti-tumor T-cells. For atezolizumab, increased serum levels of VEGF-D and ANG-2 have been linked to resistance.[7]The oral administration and different pharmacokinetic profile of this compound might lead to different effects on the systemic and local tumor microenvironment compared to intravenously administered antibodies.
Mutations in Downstream Signaling Pathways In some cancers, mutations in pathways like the PI3K/AKT/mTOR pathway have been implicated in resistance to PD-1/PD-L1 blockade.The specific impact of these mutations on the efficacy of a small-molecule inhibitor like this compound is an area for further study.

Experimental Protocols for Evaluating Resistance

To investigate these potential resistance mechanisms for this compound, the following experimental approaches are recommended:

1. In Vitro and Ex Vivo Assays:

  • Cell-based assays: Co-culture of tumor cell lines with T-cells to assess T-cell activation (e.g., IFN-γ release, proliferation) in the presence of this compound. Genetically engineered tumor cell lines (e.g., with B2M or JAK1 knockouts) can be used to model specific resistance mechanisms.

  • Patient-derived organoids/xenografts: These models can be used to test the efficacy of this compound on patient tumors with known genetic backgrounds and to study the evolution of resistance under drug pressure.

2. In Vivo Animal Models:

  • Syngeneic mouse models: Utilize mouse tumor cell lines in immunocompetent mice to study the interaction of this compound with a fully functional immune system. Models with known resistance to anti-PD-L1 antibodies would be particularly valuable for comparative studies.

  • Humanized mouse models: Mice engrafted with human immune cells and tumors can provide insights into the human-specific aspects of this compound's activity and resistance.

3. Clinical Trial Sample Analysis:

  • Biopsy analysis: Serial biopsies from patients in the this compound clinical trial (NCT04122339) before, during, and after treatment are crucial. Analysis should include whole-exome sequencing, RNA sequencing, and multiplex immunohistochemistry/immunofluorescence to identify genetic changes, alterations in gene expression, and changes in the tumor microenvironment associated with response and resistance.

  • Liquid biopsies: Monitoring circulating tumor DNA (ctDNA) and immune cell populations in the peripheral blood can provide real-time insights into the development of resistance.

Visualizing Key Pathways and Workflows

PDL1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell PDL1 PD-L1 MHC MHC Neoantigen Neoantigen PD1 PD-1 PD1->PDL1 Inhibitory Signal TCR TCR TCR->MHC Recognition CD8 CD8 MAX10181 This compound MAX10181->PDL1 Inhibition & Internalization Antibody Anti-PD-L1 mAb (e.g., Durvalumab) Antibody->PDL1 Blockade

Caption: PD-L1 signaling and points of intervention.

Resistance_Workflow cluster_Patient Patient with Tumor cluster_Treatment Treatment & Response cluster_Analysis Resistance Analysis Patient Patient Cohort Treatment This compound Treatment Patient->Treatment Response Clinical Response? Treatment->Response Responder Responder Response->Responder Yes NonResponder Non-Responder Response->NonResponder No Biopsy Tumor Biopsies (Pre- & Post-Treatment) Responder->Biopsy NonResponder->Biopsy Genomics Genomic & Transcriptomic Analysis Biopsy->Genomics TME Tumor Microenvironment Profiling Biopsy->TME Mechanisms Identify Resistance Mechanisms Genomics->Mechanisms TME->Mechanisms

Caption: Experimental workflow for identifying resistance mechanisms.

References

A Head-to-Head Showdown: MAX-10181 Versus First-Generation PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, a new contender has emerged. MAX-10181, an orally active small molecule inhibitor of programmed death-ligand 1 (PD-L1), is showing promise in preclinical studies, positioning itself as a potential alternative to the established first-generation monoclonal antibody-based PD-L1 inhibitors. This guide provides a comprehensive comparison of this compound against the first-generation PD-L1 inhibitors: atezolizumab, durvalumab, and avelumab, focusing on their mechanism of action, binding affinities, and in vivo efficacy.

Mechanism of Action: A Tale of Two Approaches

First-generation PD-L1 inhibitors are monoclonal antibodies that bind to PD-L1 on the surface of tumor cells and immune cells. This binding blocks the interaction between PD-L1 and its receptor, PD-1, on T cells, thereby releasing the "brakes" on the immune system and enabling a more robust anti-tumor response.[1] These antibodies, including atezolizumab, durvalumab, and avelumab, are administered intravenously.

In contrast, this compound is a small molecule inhibitor, offering the advantage of oral administration.[2] Like its antibody counterparts, it is designed to disrupt the PD-1/PD-L1 interaction, but its smaller size may allow for different pharmacokinetic and pharmacodynamic properties, such as potentially better tumor penetration.

Data Presentation: A Comparative Analysis

A direct head-to-head comparison of this compound with all three first-generation PD-L1 inhibitors in the same experimental setting is not yet publicly available. The following tables summarize the available quantitative data from various sources. It is important to note that variations in experimental conditions between studies can influence the results, and therefore, these comparisons should be interpreted with caution.

Table 1: In Vitro Potency Against PD-L1

InhibitorTypeTargetIC50 (nM)Binding Affinity (Kd) (nM)
This compound Small MoleculePD-L118[3][4]Not Reported
Atezolizumab Monoclonal AntibodyPD-L13.9[5]~0.4[6]
Durvalumab Monoclonal AntibodyPD-L1Not Reported~0.67[6]
Avelumab Monoclonal AntibodyPD-L1Not Reported~0.042[3]

Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)

InhibitorDose & RouteTumor ModelKey Findings
This compound Oral (daily or twice daily)Human PD-L1 knock-in MC38 colon adenocarcinoma in human PD-1 knock-in miceSimilar tumor growth inhibition to Durvalumab[2][7][8]
This compound Not Specified4T1 breast cancer (low PD-L1 expression)Superior efficacy compared to a mouse anti-PD-1 antibody[7][8]
Durvalumab IntraperitonealHuman PD-L1 knock-in MC38 colon adenocarcinoma in human PD-1 knock-in miceSimilar tumor growth inhibition to this compound[2][7][8]
Atezolizumab Not SpecifiedNot directly compared with this compound-
Avelumab Not SpecifiedNot directly compared with this compound-

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not yet fully published. However, based on the available information and general methodologies, representative protocols for key experiments are outlined below.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of inhibitors that block the PD-1/PD-L1 interaction.

Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[5][9]

Protocol:

  • Reagent Preparation: Recombinant human PD-1-Europium and PD-L1-d2 are diluted in assay buffer.

  • Compound Preparation: this compound or antibody inhibitors are serially diluted to various concentrations.

  • Assay Plate Setup: The assay is typically performed in a 384-well plate. The inhibitor dilutions are added to the wells.

  • Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the inhibitors and incubated at room temperature to allow for binding.

  • Signal Detection: The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Animal Model: The reported study for this compound utilized a sophisticated model involving human PD-L1 knock-in MC38 cells implanted into human PD-1 knock-in mice.[2][7][8] This "humanized" mouse model allows for the evaluation of therapies that target human proteins in the context of a competent immune system.

Protocol:

  • Cell Culture: Human PD-L1 knock-in MC38 colon adenocarcinoma cells are cultured under standard conditions.

  • Tumor Implantation: A suspension of the MC38 cells is subcutaneously injected into the flank of the human PD-1 knock-in mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment groups. This compound is administered orally (e.g., once or twice daily), while the antibody inhibitors (e.g., Durvalumab) are administered intraperitoneally at specified doses and schedules. A control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic and Immune Analysis (Optional): At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation markers by techniques such as flow cytometry or immunohistochemistry.

Signaling Pathway and Experimental Workflow

To visualize the targeted pathway and the experimental process, the following diagrams are provided in the DOT language.

PDL1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell PDL1 PD-L1 MHC MHC PD1 PD-1 PD1->PDL1 Inhibitory Signal TCR TCR TCR->MHC Antigen Presentation (Activation Signal) CD28 CD28 MAX10181 This compound (Small Molecule) MAX10181->PDL1 Blocks Interaction Antibodies First-Gen Antibodies (Atezolizumab, Durvalumab, Avelumab) Antibodies->PDL1 Blocks Interaction

PD-L1 signaling pathway and inhibitor action.

Experimental_Workflow start Start cell_culture Culture hPD-L1 MC38 Cells start->cell_culture implantation Subcutaneous Implantation into hPD-1 Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Inhibitors (this compound or Antibodies) randomization->treatment monitoring Continue Tumor Monitoring treatment->monitoring analysis Data Analysis (TGI Calculation) monitoring->analysis end End analysis->end

In vivo tumor growth inhibition experimental workflow.

Conclusion

This compound represents a promising next-generation, orally available PD-L1 inhibitor. Preclinical data, although limited, suggests comparable efficacy to the established first-generation antibody inhibitor, durvalumab. The potential advantages of oral administration and a different molecular profile warrant further investigation. Head-to-head clinical trials will be necessary to definitively determine the comparative efficacy and safety of this compound against the current standard-of-care anti-PD-L1 antibodies. The continued development of small molecule checkpoint inhibitors like this compound has the potential to broaden the therapeutic options available to cancer patients.

References

A Comparative Analysis of MAX-10181 and CA-170: Small Molecule Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two orally bioavailable small molecule immune checkpoint inhibitors, MAX-10181 and CA-170. The information presented is based on publicly available preclinical and clinical data to assist researchers in understanding the key characteristics and potential of these molecules.

Executive Summary

This compound is a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1) pathway, while CA-170 is a dual antagonist of both PD-L1 and V-domain Ig Suppressor of T cell Activation (VISTA). Both molecules have demonstrated anti-tumor activity in preclinical models and have advanced to clinical trials. This guide will delve into their mechanisms of action, present available quantitative data in comparative tables, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound is designed to inhibit the interaction between PD-1 and its ligand PD-L1. This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By blocking this pathway, this compound aims to restore the activity of cytotoxic T lymphocytes (T-cells) to recognize and eliminate cancer cells.

CA-170 possesses a dual mechanism of action, targeting two distinct immune checkpoint pathways. It is reported to inhibit the PD-1/PD-L1 interaction and also antagonize VISTA, another negative regulator of T-cell function. The dual targeting approach may offer a broader and more potent anti-tumor immune response. However, it is important to note that some studies have raised questions about the direct binding of CA-170 to PD-L1, suggesting its mechanism may be more complex.

Data Presentation

The following tables summarize the available quantitative data for this compound and CA-170.

Table 1: In Vitro Potency

ParameterThis compoundCA-170Reference(s)
PD-1/PD-L1 Binding Inhibition (IC50) 18 nMData not consistently reported; some studies question direct binding.[1][2]
T-Cell Activation (EC50) >4000 nM (Jurkat-EC activation)Not explicitly reported in nM, but demonstrates potent rescue of T-cell proliferation and IFN-γ secretion.[3]
IFN-γ Rescue (EC50) Not Reported43.47 nM (PD-L1 mediated), 40.57 nM (PD-L2 mediated), 49.35 nM (VISTA mediated)

Table 2: Preclinical In Vivo Efficacy

Animal ModelThis compoundCA-170Reference(s)
MC38 (Colon Adenocarcinoma) Similar efficacy to durvalumab (anti-PD-L1 antibody) in human PD-L1 knock-in mice.43% tumor growth inhibition at 10 mg/kg/day.[4][5]
4T1 (Breast Cancer) Superior efficacy to anti-PD-1 antibody.Not Reported[5]
B16/F1 (Melanoma) Not Reported41% tumor growth inhibition at 100 mg/kg.

Table 3: Clinical Trial Overview

ParameterThis compoundCA-170Reference(s)
Phase of Development Phase 1Phase 2[][7]
Indications Advanced solid tumors, Hepatocellular carcinoma, MelanomaAdvanced solid tumors, Lymphomas[][8]
Reported Outcomes Phase 1 trial initiated. Combination study with a PD-1/CTLA-4 bispecific antibody showed increased tumor inhibition in animal models.Phase 1 showed acceptable safety. Phase 2 showed a Clinical Benefit Rate (CBR) similar to PD-1/PD-L1 antibodies in certain cancers, with better efficacy at a lower dose (400 mg).[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols based on common practices in the field.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the ability of a compound to inhibit the binding of PD-1 to PD-L1.

Methodology:

  • Recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore donor (e.g., terbium cryptate) or acceptor (e.g., d2), are used.

  • The test compound (this compound or CA-170) at various concentrations is pre-incubated with the PD-L1 protein.

  • The PD-1 protein is then added to the mixture.

  • If the compound does not inhibit the interaction, PD-1 and PD-L1 will bind, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.

  • If the compound inhibits the binding, the FRET signal will be reduced.

  • The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the ability of a compound to restore T-cell activation in the presence of immune-suppressive signals.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.

  • The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.

  • The PBMCs from the second donor (responder cells) are co-cultured with the stimulator cells.

  • The co-culture is performed in the presence or absence of recombinant PD-L1 or VISTA proteins to induce immune suppression.

  • The test compound (this compound or CA-170) is added to the culture at various concentrations.

  • After a defined incubation period (e.g., 5 days), T-cell proliferation is measured by methods such as BrdU incorporation or CFSE dilution assays.

  • Supernatants can be collected to measure cytokine production (e.g., IFN-γ) by ELISA.

  • The EC50 for the rescue of T-cell proliferation or cytokine production is then determined.

In Vivo Tumor Model Efficacy Study

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the compounds in an immunocompetent setting.

Methodology:

  • A specific number of tumor cells (e.g., 1x106 MC38 cells) are subcutaneously implanted into the flank of syngeneic mice (e.g., C57BL/6).

  • Once the tumors reach a palpable size (e.g., 50-100 mm3), the mice are randomized into different treatment groups (vehicle control, this compound, or CA-170 at various doses).

  • The compounds are administered orally according to a predetermined schedule (e.g., once or twice daily).

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width2)/2 is commonly used to calculate tumor volume.

  • The study continues for a defined period or until the tumors in the control group reach a predetermined endpoint.

  • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess the immune cell infiltrate.

Mandatory Visualization

Signaling Pathways

PDL1_VISTA_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction VISTA_ligand VISTA VISTA_receptor VISTA Receptor VISTA_ligand->VISTA_receptor Interaction Inhibition Inhibition PD1->Inhibition VISTA_receptor->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation MAX10181 This compound MAX10181->PDL1 Inhibits CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA_ligand Inhibits

Caption: PD-L1 and VISTA signaling pathways and points of inhibition by this compound and CA-170.

Experimental Workflow: In Vivo Tumor Model

InVivo_Workflow start Start tumor_implant Tumor Cell Implantation (Subcutaneous) start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Oral Administration: - Vehicle - this compound - CA-170 randomization->treatment monitoring Tumor Volume Measurement (Regularly) treatment->monitoring monitoring->monitoring Continue treatment endpoint Study Endpoint (Predefined) monitoring->endpoint Tumor size reaches endpoint analysis Data Analysis: - Tumor Growth Inhibition - Immune Cell Profiling endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo syngeneic mouse tumor model efficacy study.

Logical Relationship: Dual vs. Single Checkpoint Inhibition

Inhibition_Logic cluster_MAX10181 This compound cluster_CA170 CA-170 ImmuneEvasion Tumor Immune Evasion PDL1_Inhibition PD-L1 Inhibition ImmuneEvasion->PDL1_Inhibition Dual_Inhibition Dual PD-L1 & VISTA Inhibition ImmuneEvasion->Dual_Inhibition AntiTumorResponse Anti-Tumor Immune Response PDL1_Inhibition->AntiTumorResponse Potentially Restores Dual_Inhibition->AntiTumorResponse Potentially Enhances

Caption: Logical comparison of single versus dual immune checkpoint inhibition strategies.

References

Unveiling the Immunological Landscape: A Comparative Analysis of MAX-10181's Effect on Tumor Immune Infiltrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between novel therapeutics and the tumor microenvironment is paramount. This guide provides a comparative validation of MAX-10181's effect on the tumor immune infiltrate, contextualized with available data from other small-molecule PD-L1 inhibitors. Due to the limited publicly available data on the specific immune cell modulation by this compound, this guide leverages data from analogous compounds to provide a comprehensive overview of the expected effects and the methodologies used to assess them.

This compound, an orally active small-molecule PD-L1 inhibitor, has demonstrated promising preclinical efficacy. Reports from conference abstracts indicate that this compound exhibits tumor growth inhibition comparable to the established antibody therapeutic, durvalumab, in a human PD-L1 knock-in mouse model. Furthermore, in a 4T1 murine breast cancer model characterized by low PD-L1 expression, this compound showed superior efficacy compared to a mouse anti-PD-1 antibody. While these findings underscore the potential of this compound as a potent anti-cancer agent, detailed quantitative data on its specific impact on the composition of the tumor immune infiltrate remains largely proprietary.

This guide will therefore focus on the broader class of small-molecule PD-L1 inhibitors, presenting available data on their effects on tumor-infiltrating lymphocytes (TILs) and outlining the standard experimental protocols utilized in such analyses. This comparative approach will allow for an informed understanding of the potential immunological mechanisms of this compound.

The Mechanism of Action: A New Paradigm in PD-L1 Inhibition

Small-molecule inhibitors of the PD-1/PD-L1 pathway, like this compound, represent a novel therapeutic modality. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, these small molecules are designed to penetrate the cell membrane and induce the dimerization and subsequent internalization of the PD-L1 protein. This unique mechanism of action effectively removes PD-L1 from the cell surface, preventing its interaction with PD-1 on T cells and thereby releasing the "brakes" on the anti-tumor immune response.

cluster_0 Tumor Cell cluster_1 T Cell PD-L1_monomer PD-L1 Monomer PD-L1_dimer PD-L1 Dimer PD-L1_monomer->PD-L1_dimer Induces Dimerization PD-1 PD-1 PD-L1_monomer->PD-1 Interaction Blocked This compound This compound This compound->PD-L1_monomer Binds to Internalization Internalization & Degradation PD-L1_dimer->Internalization Activation T Cell Activation PD-1->Activation Inhibition Released TCR TCR TCR->Activation

Mechanism of Action of Small-Molecule PD-L1 Inhibitors.

Comparative Analysis of Tumor Immune Infiltrate Modulation

While specific data for this compound is not publicly available, preclinical studies on other small-molecule PD-L1 inhibitors, such as CA-170 and INCB086550, provide valuable insights into the expected immunomodulatory effects. These studies consistently demonstrate an increase in the activation and infiltration of cytotoxic CD8+ T cells within the tumor microenvironment, a key indicator of a productive anti-tumor immune response.

CompoundModelKey Findings on Tumor Immune Infiltrate
This compound Human PD-L1 knock-in MC38 mouse modelSimilar tumor growth inhibition to durvalumab.[1]
4T1 murine breast cancer model (low PD-L1)Superior efficacy to anti-PD-1 antibody.[1]
CA-170 Syngeneic mouse tumor models- Promotes activation of tumor-infiltrating CD8+ T cells. - Decreases infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
INCB086550 CD34+ humanized mouse models- Induces T-cell activation gene signatures.

Experimental Protocols

The validation of a compound's effect on the tumor immune infiltrate relies on a series of well-established experimental protocols. These methodologies allow for the precise quantification and characterization of immune cell populations within the tumor microenvironment.

In Vivo Efficacy Studies
  • Objective: To assess the anti-tumor activity of the compound in a living organism.

  • Methodology:

    • Syngeneic or humanized mouse models are implanted with tumor cells.

    • Once tumors are established, animals are treated with the investigational compound (e.g., this compound), a vehicle control, and relevant comparator agents (e.g., durvalumab, other small-molecule inhibitors).

    • Tumor growth is monitored regularly using calipers.

    • At the end of the study, tumors are excised for further analysis.

Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation (this compound, Control, etc.) Tumor_Growth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint

Typical In Vivo Efficacy Study Workflow.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

  • Objective: To quantify the different immune cell populations within the tumor.

  • Methodology:

    • Excised tumors are mechanically and enzymatically dissociated into a single-cell suspension.

    • The cells are stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, F4/80 for macrophages).

    • The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells, allowing for the identification and quantification of different cell populations.

Immunohistochemistry (IHC) and Immunofluorescence (IF)
  • Objective: To visualize the spatial distribution and localization of immune cells within the tumor tissue.

  • Methodology:

    • Tumor tissues are fixed, embedded in paraffin, and sectioned.

    • The tissue sections are stained with antibodies against specific immune cell markers.

    • For IHC, the antibody binding is detected using a chromogenic substrate, resulting in a colored precipitate.

    • For IF, the antibodies are conjugated to fluorophores, and the staining is visualized using a fluorescence microscope.

    • This allows for the assessment of whether immune cells are infiltrating the tumor core or are confined to the stromal regions.

Conclusion

While direct, quantitative data on the modulation of the tumor immune infiltrate by this compound is not yet in the public domain, the available information on its potent anti-tumor activity, coupled with data from other small-molecule PD-L1 inhibitors, strongly suggests a mechanism involving the enhancement of anti-tumor immunity. The expected immunological changes include an increase in the infiltration and activation of CD8+ T cells and a potential reduction in immunosuppressive cell populations such as Tregs and MDSCs within the tumor microenvironment. As this compound progresses through clinical development, the publication of detailed immunophenotyping data will be crucial for a comprehensive understanding of its therapeutic potential and for guiding its rational combination with other anti-cancer agents. The experimental protocols outlined in this guide provide a framework for the types of studies that will be necessary to fully validate the immunological effects of this promising new therapeutic.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for MAX-10181

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling the compound MAX-10181, a substance identified as a PD-L1 binder investigated in cancer research.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety glasses or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

Data derived from general laboratory safety standards for handling chemical compounds of this nature.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust.

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

Emergency Procedures

In the event of an emergency, immediate and appropriate action must be taken.

Emergency SituationProcedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Use personal protective equipment.[3] Absorb spill with inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of as hazardous waste. Do not allow to enter drains, sewers, or watercourses.

  • Contaminated Packaging: Dispose of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Receive this compound B Verify SDS and Labeling A->B C Don Appropriate PPE B->C D Work in Ventilated Area (Fume Hood) C->D F Weighing and Transfer D->F E Perform Experiment G Decontaminate Work Area E->G F->E H Segregate Waste G->H I Dispose of Waste per Regulations H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Report Incident K->L

Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.